1H-Indazol-6-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-indazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJFADGISRFLFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90219962 | |
| Record name | 6-Aminoindazole | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855839 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6967-12-0, 6343-52-8 | |
| Record name | 1H-Indazol-6-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6967-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Aminoindazole | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006967120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indazol-6-amine | |
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| Record name | 1H-Indazol-6-amine | |
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| Record name | NSC16240 | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 6-Aminoindazole | |
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| Record name | Indazol-6-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.434 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-AMINOINDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KN72RH56SR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1H-Indazol-6-amine
Distribution: For Researchers, Scientists, and Drug Development Professionals.
Foreword: The Strategic Value of Foundational Data
In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a viable clinical candidate is paved with data. It is not merely the volume of data that dictates success, but its quality, interpretation, and strategic application. 1H-Indazol-6-amine is a quintessential example of a "privileged scaffold"—a molecular architecture that has repeatedly demonstrated biological activity, particularly in oncology.[1][2] Its derivatives are the subject of intensive research, serving as potent inhibitors and modulators of key cellular pathways.[3]
This guide is structured not as a simple data sheet, but as a comprehensive technical dossier on the core physicochemical properties of this compound. As application scientists, we understand that a melting point is not just a number; it is an indicator of purity and lattice energy. A pKa value is not an abstract constant; it is the primary determinant of a compound's charge state in physiological environments, directly impacting its interaction with targets, its solubility, and its ability to cross biological membranes. Herein, we dissect these critical parameters, explaining not only what they are, but why they are, and crucially, how to reliably measure them. The protocols described are designed as self-validating systems, providing the robust and reproducible data necessary for confident decision-making in any research and development program.
Section 1: Molecular Identity and Core Physical Characteristics
This compound is a bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyrazole ring, with an amine substituent at the 6-position.[4] This arrangement of atoms imparts a unique set of electronic and steric properties that are foundational to its utility in medicinal chemistry and materials science.[3][5]
The molecule is a light brown or tan crystalline solid under standard conditions, a physical state indicative of a stable crystal lattice.[6] Key identification and physical property data are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇N₃ | [7] |
| Molecular Weight | 133.15 g/mol | [7] |
| CAS Number | 6967-12-0 | [7] |
| Appearance | Light brown / Tan crystalline solid | [6] |
| Melting Point | 204-206 °C (decomposes) | [6] |
| Boiling Point | 376.6 ± 15.0 °C (Predicted) | [6] |
| Density | ~1.37 - 1.4 g/cm³ (Predicted/Experimental) | [6][7] |
Section 2: Ionization and Lipophilicity - Pillars of Pharmacokinetics
The interplay between a molecule's acidity/basicity (pKa) and its lipophilicity (logP/D) governs its absorption, distribution, metabolism, and excretion (ADME) profile. For an ionizable compound like this compound, these parameters are inextricably linked.
Acid Dissociation Constant (pKa)
The pKa dictates the extent of ionization at a given pH. This compound is an amphoteric molecule, possessing both a weakly acidic proton on the pyrazole nitrogen and a basic amino group. The pyrazole ring itself is a weak base (the pKa of the conjugate acid is ~2.5).[8] The exocyclic amino group, however, is the more significant basic center in physiological pH ranges. Its basicity is modulated by the electron-withdrawing nature of the fused aromatic system.
-
Predicted pKa: 15.61 ± 0.40 (This value likely corresponds to the deprotonation of the N-H on the pyrazole ring, indicating its very weak acidity).[6] The pKa of the conjugate acid of the 6-amino group is the more pharmacologically relevant value but is not widely reported experimentally. However, it can be reliably determined.
Causality Insight:
The basicity of the 6-amino group is lower than that of a simple alkylamine but comparable to other aromatic amines. The lone pair on the amino nitrogen can be delocalized into the aromatic system, reducing its availability for protonation. Understanding this value is critical, as a protonated (charged) molecule will exhibit vastly different solubility and membrane permeability compared to its neutral form.
Experimental Protocol: pKa Determination by Potentiometric Titration
This method remains the gold standard for pKa determination due to its accuracy and direct measurement of pH changes upon addition of a titrant.[9][10]
Objective: To determine the pKa value(s) of this compound in a co-solvent system by monitoring pH changes during titration with a strong acid or base.
Materials:
-
This compound (≥98% purity)
-
Methanol (HPLC grade)
-
Deionized water (18 MΩ·cm)
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
Potassium Chloride (KCl)
-
Calibrated pH meter with a combination glass electrode
-
Automatic titrator or manual burette (Class A)
-
Magnetic stirrer and stir bar
-
Jacketed titration vessel with temperature control (25 ± 0.1 °C)
-
Nitrogen gas source
Procedure:
-
System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, 10.01) at 25 °C.[10]
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in a suitable volume (e.g., 20 mL) of a methanol/water mixture (e.g., 10:90 v/v).[11] Add KCl to maintain a constant ionic strength of 0.15 M.[12]
-
Titration Environment: Transfer the sample solution to the jacketed vessel, add a stir bar, and begin gentle stirring. Purge the solution and headspace with nitrogen for 10-15 minutes to displace dissolved CO₂, which can interfere with the titration of bases.[10]
-
Titration for Basic pKa:
-
Immerse the pH electrode in the solution.
-
Titrate the solution with standardized 0.1 M HCl. Add the titrant in small, precise increments (e.g., 0.02 mL).
-
Record the pH reading after each addition, allowing the reading to stabilize (drift < 0.01 pH units/minute).[12]
-
Continue the titration well past the equivalence point (indicated by a sharp change in pH).
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate the titration curve.
-
Calculate the first derivative (ΔpH/ΔV) and plot it against the average titrant volume. The peak of this plot corresponds to the equivalence point.
-
The pKa of the conjugate acid is equal to the pH at the half-equivalence point.
-
Perform the titration in triplicate to ensure reproducibility.[12]
-
Partition Coefficient (logP) and Distribution Coefficient (logD)
Lipophilicity, the "oil-loving" nature of a molecule, is quantified by the partition coefficient (logP) for the neutral species and the distribution coefficient (logD) for all species (neutral + ionized) at a specific pH.
-
logP (Octanol/Water): A measure of how a compound partitions between an immiscible organic phase (n-octanol) and an aqueous phase.
-
Predicted XLogP3: 1.6[7]
-
-
logD: The effective lipophilicity at a given pH. For a base like this compound, as the pH drops below its pKa, the molecule becomes protonated and more water-soluble, causing the logD to decrease significantly.
Causality Insight:
A logP value of 1.6 suggests that the neutral form of this compound has moderate lipophilicity, favorable for crossing biological membranes. However, its logD at physiological pH (7.4) will be the more relevant predictor of in vivo behavior. Given that the amino group will be partially protonated, the logD₇.₄ will be lower than the logP. This balance is critical: too high, and the compound may have poor aqueous solubility and high metabolic clearance; too low, and it may not cross cell membranes to reach its target.
Experimental Protocol: logD Determination by Shake-Flask Method
The shake-flask method is the definitive "gold standard" for measuring logP/D, providing a direct measure of partitioning at equilibrium.[13][14]
Objective: To determine the logD of this compound at pH 7.4.
Materials:
-
This compound
-
n-Octanol (reagent grade, pre-saturated with buffer)
-
Phosphate buffer (0.1 M, pH 7.4, pre-saturated with n-octanol)
-
DMSO (for stock solution)
-
Glass vials with PTFE-lined caps
-
Vortex mixer and/or flatbed shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Phase Preparation: Vigorously mix equal volumes of n-octanol and pH 7.4 buffer for 24 hours. Allow the layers to separate completely to create pre-saturated phases. This prevents volume changes during the experiment.[13]
-
Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Partitioning:
-
In a glass vial, add a precise volume of the pre-saturated buffer (e.g., 1.0 mL) and pre-saturated n-octanol (e.g., 1.0 mL) for a 1:1 phase ratio.[15]
-
Spike the system with a small volume of the DMSO stock solution (e.g., 10 µL) such that the final organic solvent concentration is ≤1%.
-
Cap the vial tightly and shake vigorously for a set period (e.g., 2-4 hours) at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.[1]
-
-
Phase Separation: Centrifuge the vials (e.g., at 2000 x g for 15 minutes) to achieve a clean separation of the two phases.
-
Sampling and Analysis:
-
Carefully remove an aliquot from the aqueous phase and a separate aliquot from the n-octanol phase.
-
Prepare appropriate dilutions of each aliquot into a suitable mobile phase.
-
Quantify the concentration of the compound in each phase using a validated HPLC-UV or LC-MS method against a standard curve.
-
-
Calculation:
-
Calculate the logD using the formula: logD = log₁₀ ([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
-
Perform the experiment in triplicate.
-
Section 3: Solubility - The Gateway to Bioavailability
Poor aqueous solubility is a primary cause of failure for drug candidates.[4] Understanding the thermodynamic solubility of a compound is essential for developing formulations and predicting oral absorption.
-
Aqueous Solubility: 18.2 µg/mL (at pH 7.4).[7] This value is considered low and highlights a potential challenge for formulation.
-
Solvent Solubility: Readily soluble in polar organic solvents like Methanol.[6]
Causality Insight:
The low aqueous solubility is consistent with the molecule's planar, aromatic structure which prefers a stable crystal lattice. The moderate lipophilicity (logP ~1.6) also contributes. While the amine group provides a handle for hydrogen bonding with water, it is not sufficient to overcome the hydrophobic nature of the bicyclic core. Solubility will be pH-dependent; in acidic conditions (pH < pKa of the amine), protonation will increase aqueous solubility significantly.
Experimental Protocol: Thermodynamic Aqueous Solubility
This method determines the true equilibrium solubility of the solid compound, which is critical for preclinical development.[16]
Objective: To determine the thermodynamic solubility of this compound in a physiologically relevant buffer.
Materials:
-
This compound (solid powder)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Glass vials with PTFE-lined caps
-
Thermostatted shaker/incubator (e.g., Thermomixer)
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical instrument for quantification (HPLC-UV or LC-MS)
Procedure:
-
Sample Addition: Add an excess amount of solid this compound to a vial (e.g., 1-2 mg) to ensure a saturated system is achieved.[3]
-
Solvent Addition: Add a precise volume of pH 7.4 buffer (e.g., 1.0 mL).[3] The presence of visible solid material is essential.
-
Equilibration: Cap the vial and place it in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 700 rpm). Allow the system to equilibrate for at least 24 hours.[1][3] Longer times (48h) may be needed to confirm equilibrium has been reached.
-
Sample Processing:
-
Allow the vials to stand briefly for heavy solids to settle.
-
Carefully draw the supernatant into a syringe and pass it through a syringe filter to remove all undissolved solids. This step is critical to avoid artificially high results.
-
-
Analysis:
-
Dilute the clear filtrate into a suitable solvent (e.g., mobile phase).
-
Quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method.
-
-
Reporting:
-
Report the final concentration in µg/mL or µM.
-
Verify the pH of the filtrate at the end of the experiment to ensure the compound did not alter the buffer pH.[16]
-
Perform in triplicate.
-
Section 4: Spectroscopic Profile
The spectroscopic signature of a molecule is its fingerprint, essential for structural confirmation and quality control.
-
¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For this compound, one would expect distinct signals in the aromatic region (approx. 6.5-8.0 ppm) corresponding to the protons on the bicyclic ring, a broad singlet for the -NH₂ protons, and another broad singlet for the pyrazole N-H proton.[7]
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Signals for the seven distinct carbon atoms of the indazole core are expected in the aromatic region (approx. 100-150 ppm).[7]
-
Infrared (IR) Spectroscopy: The IR spectrum is used to identify functional groups. Key expected peaks include N-H stretching vibrations for both the pyrazole ring and the amino group (typically in the 3200-3500 cm⁻¹ region), and C=C and C=N stretching vibrations in the 1400-1650 cm⁻¹ region, characteristic of the aromatic system.[7][17]
-
Mass Spectrometry (MS): Provides the exact mass of the molecule, confirming its elemental composition. The molecular ion peak [M]+• would be observed at m/z 133, with characteristic fragmentation patterns.[7]
Section 5: Synthesis, Reactivity, and Stability
A robust understanding of a compound's synthesis and chemical behavior is vital for its application and development.
Representative Synthesis
This compound is most commonly synthesized via the chemical reduction of 6-nitro-1H-indazole. This transformation is a standard and reliable method in organic synthesis.[18]
Reaction: Reduction of a nitro group to an amine. Starting Material: 6-Nitro-1H-indazole Common Reducing Conditions:
-
Catalytic Hydrogenation: H₂, Palladium on Carbon (Pd/C) in a solvent like Ethanol or Ethyl Acetate.
-
Metal/Acid Reduction: Tin(II) chloride (SnCl₂) in concentrated HCl, followed by basic workup.
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- 6. chembk.com [chembk.com]
- 7. This compound | C7H7N3 | CID 81423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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- 12. creative-bioarray.com [creative-bioarray.com]
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- 14. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 15. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Tautomeric Forms and Stability of 1H-Indazol-6-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Indazole derivatives are a cornerstone in medicinal chemistry, with their biological activity intricately linked to their molecular structure.[1][2] A critical aspect of this structure is the phenomenon of tautomerism, which can significantly influence the physicochemical properties and pharmacological profile of these compounds. This in-depth technical guide focuses on 1H-Indazol-6-amine, a vital scaffold in drug discovery, and provides a comprehensive analysis of its tautomeric forms and their relative stability. We will delve into the theoretical underpinnings of indazole tautomerism, present detailed experimental protocols for synthesis and characterization, and outline computational workflows for predicting tautomer stability. This guide is intended to equip researchers, scientists, and drug development professionals with the essential knowledge to understand, control, and leverage the tautomeric behavior of this compound in their research endeavors.
The Landscape of Indazole Tautomerism: More Than Just One Molecule
Indazoles, bicyclic aromatic heterocycles, are known to exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the proton on the nitrogen atoms of the pyrazole ring.[1] The benzenoid 1H-tautomer is generally the more thermodynamically stable form compared to the quinonoid 2H-tautomer.[1][2] This stability difference, however, can be influenced by various factors, including the nature and position of substituents on the indazole ring and the surrounding solvent environment.
For this compound, in addition to the classic 1H and 2H annular tautomers, the presence of the 6-amino group introduces the possibility of amino-imino tautomerism. This results in a third potential tautomer, a 6-imino-6,7-dihydro-1H-indazole. Understanding the equilibrium between these forms is paramount for predicting molecular interactions and designing effective drug candidates.
Tautomeric Forms of 6-Aminoindazole
Caption: The three potential tautomeric forms of 6-aminoindazole.
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is typically achieved through a reliable two-step process starting from commercially available precursors. The general strategy involves the formation of the indazole ring with a nitro group at the 6-position, followed by the reduction of the nitro group to the desired amine.
Step 1: Synthesis of 6-Nitro-1H-indazole
A common method for the synthesis of the 6-nitro-1H-indazole intermediate involves the nitrosation of 6-nitroindole.[3]
Experimental Protocol: Synthesis of 6-Nitro-1H-indazole
-
Preparation of Nitrosating Agent: In a flask equipped with a magnetic stirrer, dissolve sodium nitrite in water. Cool the solution to 0-5 °C in an ice bath.
-
Reaction Setup: In a separate flask, dissolve 6-nitroindole in a suitable solvent such as dimethylformamide (DMF).[3]
-
Nitrosation Reaction: Slowly add the 6-nitroindole solution to the cooled nitrosating mixture with vigorous stirring. Maintain the temperature at 0-5 °C. After the addition is complete, allow the reaction to stir for several hours.
-
Work-up and Isolation: Quench the reaction by adding water. The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 6-nitro-1H-indazole.
Step 2: Reduction of 6-Nitro-1H-indazole to this compound
The reduction of the nitro group to an amine can be accomplished using various reducing agents. A common and effective method is the use of a metal catalyst, such as palladium on carbon (Pd/C), with a hydrogen source like ammonium formate.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 6-nitro-1H-indazole in ethanol, add ammonium formate and 10 wt% Pd/C.
-
Reduction Reaction: Stir the mixture under a nitrogen atmosphere at room temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to remove the ethanol. The crude product can then be purified by flash chromatography on silica gel to obtain this compound.
Synthetic Workflow for this compound
Caption: A two-step synthetic route to this compound.
Experimental Determination of Tautomeric Stability and Equilibrium
Spectroscopic techniques are indispensable tools for the characterization of tautomeric forms and the determination of their equilibrium ratios in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful methods for distinguishing between 1H- and 2H-indazole isomers.[4] The chemical shifts of the protons and carbons in the indazole ring are sensitive to the position of the N-H proton.
Expected NMR Spectral Features:
-
¹H NMR: The chemical shift of the H3 proton is a key indicator. In 2H-indazoles, the H3 proton is typically more deshielded and appears at a higher chemical shift compared to the 1H-isomer. The N-H proton of the 1H-tautomer usually appears as a broad singlet at a high chemical shift.
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring, particularly C3 and C7a, are different for the 1H and 2H tautomers.
Experimental Protocol for Tautomer Ratio Determination by ¹H NMR:
-
Sample Preparation: Prepare solutions of this compound of known concentration in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to investigate the solvent effect on the tautomeric equilibrium.
-
Data Acquisition: Acquire quantitative ¹H NMR spectra for each sample. Ensure a sufficient relaxation delay to allow for accurate integration of the signals.
-
Data Analysis: Identify the distinct signals corresponding to the different tautomers. The ratio of the tautomers can be determined by integrating the well-resolved signals of each form.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can also be employed to study tautomeric equilibria, as different tautomers often exhibit distinct absorption spectra.[5][6] The position of the maximum absorption wavelength (λmax) can be sensitive to the electronic structure of the tautomer and the polarity of the solvent.[7]
Experimental Protocol for Tautomer Analysis by UV-Vis Spectroscopy:
-
Sample Preparation: Prepare dilute solutions of this compound in a range of solvents with varying polarities.
-
Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range.
-
Data Analysis: Analyze the changes in the absorption spectra as a function of solvent polarity. The appearance of new bands or shifts in λmax can indicate a shift in the tautomeric equilibrium.
Computational Modeling of Tautomer Stability
Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of tautomers and providing insights into their electronic properties.
Computational Workflow for Tautomer Stability Analysis:
-
Structure Generation: Build the 3D structures of the possible tautomers of this compound (1H-amino, 2H-amino, and 1H-imino).
-
Geometry Optimization and Frequency Calculation: Perform geometry optimization and frequency calculations for each tautomer in the gas phase and in different solvent environments using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structures are true minima on the potential energy surface.
-
Energy Calculation: Calculate the electronic energies, zero-point vibrational energies (ZPVE), and Gibbs free energies for each tautomer. The relative stabilities are determined from the differences in their Gibbs free energies.
-
Property Calculation: Calculate other properties such as dipole moments to understand the influence of solvent polarity on the tautomeric equilibrium.
Table 1: Hypothetical Calculated Relative Energies and Dipole Moments of 6-Aminoindazole Tautomers
| Tautomer | Relative Gibbs Free Energy (kcal/mol) (Gas Phase) | Relative Gibbs Free Energy (kcal/mol) (Water) | Dipole Moment (Debye) (Gas Phase) |
| This compound | 0.00 | 0.00 | ~2.5 |
| 2H-Indazol-6-amine | +4.5 | +3.0 | ~4.0 |
| 6-Imino-indazole | +12.0 | +9.5 | ~5.5 |
Note: These are representative values based on general trends for indazoles and related heterocycles. Actual values would need to be calculated specifically for this compound.
The lower relative Gibbs free energy of the 1H-tautomer in both the gas phase and a polar solvent like water would confirm its higher thermodynamic stability. The larger dipole moment of the 2H- and imino-tautomers suggests that they would be more stabilized by polar solvents, potentially shifting the equilibrium towards these forms in such environments.
Computational Analysis Workflow
Caption: A typical workflow for the computational analysis of tautomer stability.
Conclusion and Future Directions
The tautomeric landscape of this compound is a critical consideration for its application in drug discovery. The 1H-amino tautomer is predicted to be the most stable form, but the equilibrium can be influenced by the surrounding environment. A thorough understanding and characterization of these tautomeric forms, through a combination of synthesis, spectroscopic analysis, and computational modeling, are essential for the rational design of novel therapeutics.
Future research in this area could focus on the experimental quantification of the tautomeric ratios of this compound in various solvents and biological mimics. Furthermore, co-crystallization studies with target proteins could provide invaluable insights into the specific tautomeric form responsible for biological activity, paving the way for the design of more potent and selective drug candidates.
References
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IUCr Journals. 1-(6-Nitro-1H-indazol-1-yl)ethanone. Available from: [Link]
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RSC Publishing. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Available from: [Link]
- Google Patents. Methods for preparing indazole compounds.
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PubChem. This compound. Available from: [Link]
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The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Available from: [Link]
- Google Patents. A kind of synthetic method of indazole compound.
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PubChem. 1-methyl-1H-indazol-6-amine. Available from: [Link]
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MDPI. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Available from: [Link]
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PubMed. Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones. Available from: [Link]
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Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study. Available from: [Link]
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MDPI. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Available from: [Link]
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ResearchGate. 13C NMR of indazoles. Available from: [Link]
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NIH. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available from: [Link]
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PubMed Central. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies. Available from: [Link]
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ResearchGate. UV-Vis absorption spectrum of the enol tautomer (in blue) and emission... Available from: [Link]
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Slideshare. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Available from: [Link]
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ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Available from: [Link]
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NIH. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. Available from: [Link]
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NIH. Synthesis molecular docking and DFT studies on novel indazole derivatives. Available from: [Link]
-
ResearchGate. 1,3-Dimethyl-1H-indazol-6-amine. Available from: [Link]
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NIH. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. Available from: [Link]
-
MDPI. Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents. Available from: [Link]
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Semantic Scholar. SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES David K. O'Dell and Kenneth M. Nicholas* Department of. Available from: [Link]
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RSC Publishing. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. Available from: [Link]
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Spectroscopic Studies and Keto-Enol Tautomeric Effect of Newer Schiff Bases of ortho-Hydroxy- benzaldehyde/naphthaldehyd. Available from: [Link]
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ChemRxiv. Nitroreductase-triggered indazole formation. Available from: [Link]
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YouTube. Tautomerism and UV & Visible Spectroscopy (30 DEC, 2021). Available from: [Link]
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American Chemical Society. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochlor. Available from: [Link]
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NIH. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link]
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A Comprehensive Spectroscopic Guide to 1H-Indazol-6-amine: Characterization for Advanced Research and Development
Introduction: The Significance of the Indazole Scaffold
Welcome to a detailed technical exploration of the spectroscopic characteristics of 1H-Indazol-6-amine. The indazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its unique electronic properties and ability to participate in various intermolecular interactions make it a cornerstone in the design of kinase inhibitors, anti-cancer drugs, and other therapeutics. A thorough understanding of the spectroscopic signature of foundational molecules like this compound is paramount for researchers in drug discovery and development. It enables unambiguous structural confirmation, purity assessment, and provides a baseline for characterizing more complex derivatives.
This guide moves beyond a simple recitation of data. It is structured to provide a cohesive understanding of why the spectra appear as they do, linking empirical data to the underlying molecular structure and the principles of each analytical technique. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as they apply to this important heterocyclic amine.
Molecular Structure and Numbering
A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The diagram below illustrates the IUPAC numbering convention for the 1H-indazole ring system, which will be used for all spectral assignments.
Caption: Molecular structure and IUPAC numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule like this compound, both ¹H and ¹³C NMR are essential for full characterization.
Experimental Protocol: Acquiring High-Quality NMR Data
The following protocol outlines a standardized procedure for acquiring NMR spectra of this compound, which is a solid at room temperature.
Causality and Experimental Choices:
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound. Its high polarity effectively dissolves the compound, and its ability to form hydrogen bonds helps to resolve the N-H and -NH₂ protons, which might otherwise exchange too rapidly or produce very broad signals.
-
Field Strength: A higher field strength (e.g., 400 MHz or greater) is recommended to achieve better signal dispersion, which is particularly useful for resolving the closely spaced aromatic proton signals.
-
Concentration: A concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient to obtain a good signal-to-noise ratio in a reasonable time.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 5 mg of this compound and transfer it to a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.7 mL of DMSO-d₆ to the NMR tube.
-
Dissolution: Cap the tube and gently agitate or sonicate until the sample is fully dissolved.
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. Perform standard locking and shimming procedures to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance and sensitivity of the ¹³C nucleus.
¹H NMR Spectral Data
The ¹H NMR spectrum provides a map of the different types of protons in the molecule. The chemical shift (δ) indicates the electronic environment of a proton, the integration gives the relative number of protons, and the multiplicity (splitting pattern) reveals the number of neighboring protons.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~12.5 | br s | 1-H (indazole) |
| ~7.8 | s | 3-H |
| ~7.4 | d | 4-H |
| ~6.8 | s | 7-H |
| ~6.6 | dd | 5-H |
| ~5.5 | br s | 6-NH₂ |
| Data is compiled from typical values for aminoindazoles and may vary slightly based on experimental conditions. |
Interpretation and Insights:
-
Downfield N-H Proton: The indazole N-H proton at ~12.5 ppm is significantly downfield due to its acidic nature and involvement in hydrogen bonding with the DMSO solvent. Its broadness is also characteristic of protons attached to nitrogen.
-
Aromatic Region: The protons on the benzene ring (4-H, 5-H, and 7-H) appear in the aromatic region (6.5-7.5 ppm). The electron-donating amino group at the 6-position causes an upfield shift (to lower ppm values) of the ortho (5-H, 7-H) and para (4-H, relative to the fusion) protons compared to unsubstituted indazole.
-
Pyrazole Ring Proton: The 3-H proton of the pyrazole ring appears as a singlet around 7.8 ppm, consistent with its position on the electron-deficient five-membered ring.
-
Amine Protons: The protons of the primary amine group appear as a broad singlet around 5.5 ppm. The broadness is due to quadrupolar relaxation of the adjacent ¹⁴N nucleus and chemical exchange.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~148 | C-6 |
| ~141 | C-7a |
| ~134 | C-3 |
| ~122 | C-3a |
| ~120 | C-4 |
| ~114 | C-5 |
| ~95 | C-7 |
| Data is compiled from typical values for aminoindazoles and may vary slightly based on experimental conditions. |
Interpretation and Insights:
-
C-6 Carbon: The carbon atom directly attached to the electron-donating amino group (C-6) is the most deshielded in the benzene portion of the ring system, appearing around 148 ppm.
-
Bridgehead Carbons: The bridgehead carbons, C-3a and C-7a, are found at ~122 and ~141 ppm, respectively.
-
Upfield C-7: The C-7 carbon, which is ortho to the amino group, is significantly shielded and appears at the most upfield position (~95 ppm) in the aromatic region due to the strong electron-donating effect of the amine.
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational excitation of specific bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)
ATR is a modern, convenient technique for analyzing solid samples directly without the need for sample preparation like creating KBr pellets.
Causality and Experimental Choices:
-
Direct Analysis: ATR allows for the direct analysis of the solid powder, ensuring the spectrum is representative of the bulk material and avoiding potential complications from sample preparation.
-
Crystal Choice: A diamond ATR crystal is robust and chemically inert, making it suitable for a wide range of organic compounds.
Step-by-Step Methodology:
-
Background Spectrum: Ensure the ATR crystal is clean. Collect a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of this compound powder onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal surface.
-
Sample Spectrum: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, clean the crystal with a suitable solvent (e.g., isopropanol) and a soft cloth.
IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3300 | Medium | N-H stretch (asymmetric & symmetric of -NH₂) |
| 3200 - 3000 | Broad | N-H stretch (indazole ring) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1650 - 1580 | Strong | N-H bend (scissoring) of the primary amine |
| 1620 - 1450 | Strong | C=C and C=N aromatic ring stretching vibrations |
| 1335 - 1250 | Strong | Aromatic C-N stretch |
| Data compiled from PubChem and general IR correlation tables.[1] |
Interpretation and Insights:
-
N-H Stretching Region: This region is highly diagnostic. The presence of two distinct peaks between 3400 and 3300 cm⁻¹ is a classic signature of a primary amine (-NH₂), corresponding to the asymmetric and symmetric stretching modes.[2] The broader absorption centered around 3100 cm⁻¹ is characteristic of the N-H stretch of the indazole ring.[3]
-
N-H Bending: The strong absorption around 1620 cm⁻¹ is due to the N-H scissoring (bending) vibration of the primary amine.[2]
-
Aromatic Ring Vibrations: The series of sharp bands between 1620 and 1450 cm⁻¹ are characteristic of the C=C and C=N stretching vibrations within the fused aromatic ring system.
-
C-N Stretching: The strong band in the 1335-1250 cm⁻¹ region is indicative of the stretching vibration of the C-N bond between the aromatic ring and the amino group.[2][3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can provide clues about the molecule's structure through analysis of its fragmentation pattern.
Experimental Protocol: Electron Ionization (EI)
Electron Ionization is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation, which is excellent for structural elucidation and library matching.
Causality and Experimental Choices:
-
Volatility: this compound has sufficient volatility and thermal stability to be analyzed by a standard GC-MS or by direct insertion probe with an EI source.
-
Fragmentation: EI at a standard energy of 70 eV produces a characteristic and reproducible fragmentation pattern that serves as a "fingerprint" for the molecule, which is ideal for identification.
Step-by-Step Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the ion source, either via a direct insertion probe or through a gas chromatograph.
-
Ionization: The sample molecules are bombarded with a beam of high-energy (70 eV) electrons. This ejects an electron from the molecule, forming a positively charged radical cation (M•⁺).
-
Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.
-
Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.
Mass Spectral Data
| m/z Value | Interpretation |
| 133 | Molecular Ion (M•⁺) , C₇H₇N₃⁺ |
| 105 | [M - N₂]⁺ or [M - HCN - H]⁺ |
| 104 | [M - HCN]⁺ |
| Data obtained from the NIST Mass Spectrometry Data Center.[1] |
Interpretation and Insights:
Caption: Plausible fragmentation pathways for this compound under EI-MS.
-
Molecular Ion: The peak at m/z 133 corresponds to the molecular weight of this compound (C₇H₇N₃), confirming its elemental composition. The presence of an odd number of nitrogen atoms results in an odd nominal molecular weight, consistent with the "Nitrogen Rule".
-
Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocyclic compounds is the loss of a neutral molecule of hydrogen cyanide (HCN, 27 Da). The peak at m/z 104 ([133 - 27]⁺) is a strong indicator of this process, likely involving the atoms of the pyrazole ring.
-
Loss of N₂: Another characteristic fragmentation of the indazole ring system is the expulsion of a molecule of nitrogen (N₂, 28 Da), leading to the fragment ion at m/z 105 ([133 - 28]⁺).
Conclusion: A Unified Spectroscopic Portrait
The complementary data obtained from NMR, IR, and Mass Spectrometry provide a comprehensive and self-validating spectroscopic profile of this compound. ¹H and ¹³C NMR confirm the precise arrangement of the carbon and hydrogen atoms, IR spectroscopy identifies the key functional groups (primary amine, N-H bonds, and the aromatic system), and Mass Spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns of the indazole core. This detailed guide serves as an authoritative reference for researchers, enabling confident identification and characterization of this vital heterocyclic building block in any drug discovery and development workflow.
References
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Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega. Available at: [Link]
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Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Institutes of Health. Available at: [Link]
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Synthesis, spectroscopic characterizations and quantum chemical computational studies of 6-fluoro-N-(4-substitutedbenzylidene)-1H-indazol-3-amine. ResearchGate. Available at: [Link]
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Infrared spectroscopy (Identifying Compounds or ligands). WikiEducator. Available at: [Link]
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Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Available at: [Link]
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Complete 1 H NMR and 13 C NMR signal assignments for compound (3). ResearchGate. Available at: [Link]
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IR: amines. University of Calgary. Available at: [Link]
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FTIR Spectroscopic Analysis of Various Pharmatheutically Important Organic Dyes. World Wide Journal of Multidisciplinary Research and Development. Available at: [Link]
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How to Interpret FTIR Results: A Beginner's Guide. AZoOptics. Available at: [Link]
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How to Read and Interpret FTIR Spectroscope of Organic Material. Semantic Scholar. Available at: [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
L.7. Mass Spectrum Interpretation. Purdue University. Available at: [Link]
-
1-METHYL-6-AMINOINDAZOLE. SpectraBase. Available at: [Link]
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Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]
-
How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. Available at: [Link]
-
Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Available at: [Link]
-
13 C NMR of indazoles. ResearchGate. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. Available at: [Link]
-
Mass Spectrometry: Fragmentation Mechanisms. YouTube. Available at: [Link]
-
Structure of indazole N 1-oxide derivatives studied by X-ray, theoretical methods, 1H, 13C, 15N NMR and EI/MS. ResearchGate. Available at: [Link]
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Quantum Chemical Calculations for 1H-Indazol-6-amine: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 1H-Indazol-6-amine, a crucial scaffold in medicinal chemistry.[1][2][3][4] For researchers, scientists, and drug development professionals, this document outlines the theoretical underpinnings and practical application of Density Functional Theory (DFT) to elucidate the electronic structure, reactivity, and spectroscopic properties of this molecule. By integrating established computational protocols with field-proven insights, this guide serves as a self-validating system for generating reliable in-silico data to accelerate drug discovery programs.
Introduction: The Significance of this compound in Medicinal Chemistry
The indazole moiety is a privileged scaffold in modern drug discovery, present in a range of FDA-approved therapeutics for oncology and supportive care.[1] Specifically, the 1H-indazole tautomer is recognized as the most stable form, making it a primary focus for computational and synthetic efforts.[1] this compound, with its reactive amino group, serves as a versatile intermediate for the synthesis of novel bioactive compounds, particularly in the development of kinase inhibitors and other anti-cancer agents.[2][3] Understanding its fundamental electronic properties is paramount for rational drug design, enabling the prediction of molecular interactions, metabolic stability, and potential bioactivity before undertaking costly and time-consuming synthesis.
Quantum chemical calculations offer a powerful lens to inspect these properties at a sub-atomic level. This guide will focus on a robust and widely accepted methodology to determine the optimized molecular geometry, vibrational frequencies, frontier molecular orbitals (HOMO-LUMO), and the molecular electrostatic potential (MEP) of this compound.
Theoretical Framework: Selecting the Right Computational Approach
The choice of a computational method is a critical decision that balances accuracy with computational cost. For a molecule of this size and complexity, three main classes of methods are generally considered: Semi-empirical methods, Hartree-Fock (HF) theory, and Density Functional Theory (DFT).
-
Semi-empirical Methods: These methods are computationally inexpensive and are based on the Hartree-Fock formalism but incorporate empirical parameters to simplify calculations.[1][5][6] While fast, their accuracy can be unreliable if the molecule under study differs significantly from the molecules used for their parameterization.[5][6]
-
Hartree-Fock (HF) Theory: As a foundational ab initio method, HF theory provides a good starting point by approximating the many-electron wavefunction as a single Slater determinant.[7][8][9][10] However, a significant drawback of the HF method is its neglect of electron correlation, which can lead to inaccuracies in predicting certain molecular properties.[10][11]
-
Density Functional Theory (DFT): DFT has emerged as the workhorse of modern computational chemistry, particularly in drug design.[2][11][12] It offers a compelling balance of accuracy and computational efficiency by calculating the total energy of the system based on its electron density, rather than the complex many-electron wavefunction.[3][11] DFT methods include a term to account for electron correlation, overcoming a major limitation of HF theory.[11] Numerous studies on related heterocyclic systems have successfully employed DFT, particularly the B3LYP functional, to achieve results that correlate well with experimental data.[5][6][13][14][15][16][17]
Chosen Methodology: Based on its proven track record for accuracy and efficiency in studying organic molecules for pharmaceutical applications, this guide will employ Density Functional Theory (DFT) . Specifically, we will utilize the widely-validated B3LYP hybrid functional combined with the 6-311++G(d,p) basis set . This level of theory is well-suited for providing reliable geometric, electronic, and spectroscopic properties for molecules like this compound.[13][14]
The Computational Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps to perform a comprehensive quantum chemical analysis of this compound. This workflow is designed to be implemented using standard quantum chemistry software packages such as Gaussian, ORCA, or GAMESS.[4][14][15][16][18][19][20][21][22][23][24][25]
Caption: Computational workflow for this compound analysis.
Input Preparation
-
Molecular Structure Generation: The initial 3D structure of this compound can be built using any standard molecular editor (e.g., Avogadro, ChemDraw, GaussView). The IUPAC name is this compound, and its molecular formula is C₇H₇N₃.[11]
-
Initial Optimization: It is good practice to perform a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94 or UFF). This step provides a reasonable starting geometry for the more computationally intensive quantum mechanics calculation, which can significantly speed up convergence.[26]
-
Coordinate File Generation: Export the coordinates of the pre-optimized structure into a format recognized by your quantum chemistry software (e.g., .xyz, .mol, or a Gaussian input file .gjf).
Geometry Optimization
The first crucial quantum chemical calculation is geometry optimization. This process systematically adjusts the positions of the atoms to find the arrangement that corresponds to a minimum on the potential energy surface.[26][27][28]
Protocol:
-
Method: DFT
-
Functional: B3LYP
-
Basis Set: 6-311++G(d,p)
-
Software Keyword Example (Gaussian): #p B3LYP/6-311++G(d,p) Opt
The result of this calculation will be the optimized 3D coordinates of the molecule in its ground state, along with the total electronic energy.
Frequency Analysis
Following a successful geometry optimization, a frequency calculation must be performed at the same level of theory.[17][25][28] This is a critical self-validating step for two primary reasons:
-
Verification of Minimum Energy Structure: A true minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates that the optimized structure is a saddle point (e.g., a transition state) and not a stable minimum.
-
Prediction of Spectroscopic Data: The calculated vibrational frequencies can be directly compared to experimental Infrared (IR) and Raman spectra, providing a powerful method for validating the accuracy of the computational model.[17][28] PubChem lists experimental IR and Raman spectra for this compound which can be used for this purpose.[11]
Protocol:
-
Method: DFT
-
Functional: B3LYP
-
Basis Set: 6-311++G(d,p)
-
Software Keyword Example (Gaussian): #p B3LYP/6-311++G(d,p) Freq
Electronic Property Calculations
Once the optimized geometry is confirmed as a true minimum, we can proceed to calculate key electronic properties that are vital for drug design.
Frontier Molecular Orbital (HOMO-LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.[29][30] The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.[31][30] A smaller gap generally implies higher reactivity.[30]
Molecular Electrostatic Potential (MEP) Mapping: The MEP map is a 3D visualization of the electrostatic potential on the electron density surface of the molecule. It is an invaluable tool in drug design for understanding and predicting non-covalent interactions. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. The MEP is crucial for predicting hydrogen bonding and other electrostatic interactions with a biological target.
Protocol: These properties are typically calculated as part of the initial optimization and frequency job or can be requested in a subsequent single-point energy calculation on the optimized geometry. The output files will contain the energies of the molecular orbitals and the data required to generate the MEP surface.
Expected Results and Data Presentation
The results of the calculations should be organized and presented clearly for interpretation and comparison.
Optimized Geometry
Table 1: Comparison of Calculated and Experimental Geometric Parameters
| Parameter | Bond/Angle | Calculated (B3LYP/6-311++G(d,p)) | Experimental (Analog*) |
| Bond Lengths (Å) | C3-C4 | Value | 1.39 Å |
| C5-C6 | Value | 1.39 Å | |
| C6-N(amine) | Value | 1.38 Å | |
| N1-N2 | Value | 1.35 Å | |
| **Bond Angles (°) ** | C3-C7-N2 | Value | 109.1° |
| C4-C5-C6 | Value | 120.5° | |
| C5-C6-N(amine) | Value | 121.2° | |
| N1-N2-C7 | Value | 112.5° |
*Experimental data for 1,3-Dimethyl-1H-indazol-6-amine from Zhang et al. (2012).[18] Note: Calculated values are placeholders and must be filled in after performing the computation.
Vibrational Frequencies
The calculated frequencies (after applying a standard scaling factor, typically ~0.96-0.98 for B3LYP functionals) should be compared with the experimental IR and Raman data available from sources like the PubChem database.[11]
Table 2: Key Calculated Vibrational Frequencies and Their Assignments
| Calculated Freq. (cm⁻¹) | Scaled Freq. (cm⁻¹) | Experimental IR (cm⁻¹) | Assignment |
| Value | Value | ~3400-3300 | N-H stretch (amine) |
| Value | Value | ~3200 | N-H stretch (indazole) |
| Value | Value | ~1620 | C=C stretch (aromatic) |
| Value | Value | ~1580 | N-H bend (amine) |
*Note: Calculated and scaled values are placeholders.
Frontier Molecular Orbitals and Electronic Properties
The energies of the HOMO and LUMO, and the resulting energy gap, provide quantitative measures of the molecule's electronic behavior.
Caption: HOMO-LUMO energy diagram for this compound.
Table 3: Calculated Electronic Properties
| Property | Value |
| HOMO Energy | Value (eV) |
| LUMO Energy | Value (eV) |
| HOMO-LUMO Gap (ΔE) | Value (eV) |
| Dipole Moment | Value (Debye) |
*Note: Values are placeholders.
Molecular Electrostatic Potential (MEP)
The MEP should be visualized by mapping the potential onto the molecule's van der Waals surface. The resulting image will clearly show the electron-rich (negative potential) and electron-poor (positive potential) regions, which are critical for predicting intermolecular interactions. The nitrogen atoms of the indazole ring and the amino group are expected to be regions of negative potential, while the amine and indazole N-H protons will be regions of positive potential.
Conclusion: From In-Silico Data to Actionable Insights
This guide provides a robust, self-validating protocol for the quantum chemical analysis of this compound using Density Functional Theory. The successful execution of this workflow yields critical data on the molecule's geometry, stability, spectroscopic signatures, and electronic properties. For the drug development professional, these computational results provide actionable insights:
-
Validated Structure: Confirmation of the lowest-energy conformer provides a reliable 3D structure for further studies like molecular docking.
-
Reactivity Hotspots: The HOMO, LUMO, and MEP analyses identify the most probable sites for metabolic attack and key interactions with target receptors, guiding the design of derivatives with improved affinity and metabolic stability.
-
Spectroscopic Benchmarking: The calculated vibrational spectra can aid in the characterization and quality control of synthesized materials.
By grounding computational practice in established theory and validating against experimental data, this approach ensures the generation of high-integrity data, ultimately accelerating the journey from a promising scaffold to a novel therapeutic agent.
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Investigating the Electronic Properties of the 1H-Indazol-6-amine Scaffold: From First Principles to Experimental Validation
An In-depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract: The 1H-Indazol-6-amine framework is a privileged scaffold in modern medicinal chemistry, forming the core of numerous clinically successful protein kinase inhibitors. Its efficacy is profoundly influenced by its electronic properties, which govern target recognition, binding affinity, and pharmacokinetic profile. This guide provides an in-depth exploration of these critical electronic characteristics. We bridge the gap between theoretical and practical investigation, presenting detailed protocols for both in silico prediction using Density Functional Theory (DFT) and experimental validation through UV-Vis spectroscopy, cyclic voltammetry, and pKa determination. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and modulate the electronic landscape of this vital pharmacophore.
The this compound Scaffold: A Cornerstone of Kinase Inhibition
The indazole bicyclic system, a fusion of benzene and pyrazole rings, is a versatile and highly sought-after heterocyclic motif in drug discovery.[1][2] The 1H-tautomer is generally the more thermodynamically stable form.[2] The introduction of an amine group at the 6-position transforms the scaffold into a potent "hinge-binder," a structural element capable of forming key hydrogen bonds with the backbone of the kinase hinge region.
This specific interaction pattern is a hallmark of many Type II kinase inhibitors, which stabilize the inactive "DFG-out" conformation of the kinase.[3] Prominent examples of FDA-approved drugs built upon this scaffold include Axitinib (VEGFR inhibitor) and Pazopanib (multi-targeted tyrosine kinase inhibitor), underscoring its therapeutic and commercial significance.[4][5] The electron-donating nature of the 6-amino group is not merely a passive structural element; it actively modulates the electron density across the entire ring system, influencing the scaffold's reactivity, planarity, and interaction potential.[6] A thorough understanding of these electronic properties is therefore not an academic exercise, but a prerequisite for rational drug design.
Theoretical Investigation via Density Functional Theory (DFT)
Computational chemistry provides a powerful lens to visualize and quantify the electronic landscape of a molecule before a single gram is synthesized. Density Functional Theory (DFT) stands as the method of choice, offering an exceptional balance of computational efficiency and predictive accuracy for organic molecules.[7][8]
Causality Behind Method Selection
We employ DFT to calculate quantum mechanical descriptors that are otherwise invisible to direct experimental observation.
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between them (ΔE = ELUMO – EHOMO) is an indicator of molecular stability and corresponds to the energy of the lowest electronic transition, which can be probed by UV-Vis spectroscopy.[9]
-
Molecular Electrostatic Potential (MEP): The MEP map is a 3D visualization of the electrostatic potential on the electron density surface. It allows for the immediate identification of electron-rich (nucleophilic, negative potential) and electron-poor (electrophilic, positive potential) regions, which are crucial for predicting non-covalent interactions like hydrogen bonding and halogen bonding.[10]
Protocol: DFT Calculation Workflow
This protocol outlines a standard procedure for characterizing this compound using a popular quantum chemistry software package like Gaussian.
Step 1: Structure Preparation
-
Draw the this compound structure in a molecular editor (e.g., GaussView, Avogadro) and perform a preliminary geometry cleanup using a molecular mechanics force field (e.g., UFF).
Step 2: Geometry Optimization
-
Set up a geometry optimization calculation.
-
Method: B3LYP functional. This hybrid functional is widely used and provides reliable results for a broad range of organic systems.
-
Basis Set: 6-311++G(d,p). This Pople-style basis set is robust. The diffuse functions (++) are essential for accurately describing the lone pairs on the nitrogen atoms, and the polarization functions (d,p) allow for more flexibility in describing bond shapes.
-
Solvation: To simulate a more biologically relevant environment, an implicit solvent model like the Polarizable Continuum Model (PCM) with water as the solvent can be applied.
-
Submit the calculation.
Step 3: Validation with Frequency Analysis
-
Using the optimized geometry from Step 2, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).
-
Verification: Confirm that the output shows zero imaginary frequencies. The presence of one or more imaginary frequencies indicates the structure is a transition state, not a true energy minimum, and requires further optimization.
Step 4: Single-Point Energy and Property Calculation
-
Using the validated minimum-energy structure, perform a final single-point energy calculation.
-
Request the generation of molecular orbitals (for HOMO/LUMO visualization), MEP maps, and population analysis (e.g., Natural Bond Orbital, NBO) to obtain partial atomic charges.
Predicted Electronic Descriptors
The results from a DFT calculation provide a wealth of quantitative data.
| Descriptor | Predicted Value | Significance in Drug Design |
| EHOMO | -5.5 eV | Correlates with ionization potential; susceptibility to oxidation. |
| ELUMO | -0.8 eV | Correlates with electron affinity; susceptibility to reduction. |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates chemical stability and relates to electronic transitions. |
| Dipole Moment | 2.5 Debye | Influences solubility, membrane permeability, and molecular interactions. |
| MEP Minimum | -45 kcal/mol (near N1/N2) | Predicts sites for hydrogen bond donation from a target protein. |
| MEP Maximum | +30 kcal/mol (near amine H) | Predicts sites for hydrogen bond acceptance by a target protein. |
Note: Values are representative and will vary based on the exact level of theory and solvation model used.
Experimental Validation of Electronic Properties
While DFT provides powerful predictions, experimental validation is essential for grounding theoretical models in reality. The following techniques directly probe the electronic structure of the this compound scaffold.
UV-Visible Spectroscopy
-
Principle: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the energy required to promote an electron from a ground state orbital to an excited state orbital (e.g., π → π* transitions in aromatic systems).[11] The wavelength of maximum absorption (λmax) is inversely proportional to the energy of this transition, providing an experimental measure of the HOMO-LUMO gap.[12]
-
Protocol:
-
Preparation: Prepare a dilute solution (typically 10-100 µM) of this compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or a buffered aqueous solution).
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (acquire a baseline).
-
Measurement: Replace the blank cuvette with a cuvette containing the sample solution.
-
Scan: Perform a wavelength scan, typically from 400 nm down to 200 nm.
-
Analysis: Identify the wavelength(s) of maximum absorbance (λmax). For indazole systems, characteristic π → π* transitions are often observed.[13]
-
Cyclic Voltammetry (CV)
-
Principle: CV is an electrochemical technique that measures the redox properties of a molecule. By scanning a potential and measuring the resulting current, one can determine the oxidation potential (Eox) and reduction potential (Ered). These potentials can be empirically correlated to the HOMO and LUMO energy levels, respectively. This provides an electrochemical validation of the DFT-calculated orbital energies.
-
Protocol:
-
Solution Prep: Dissolve a small amount (1-5 mM) of this compound in an appropriate solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) to ensure conductivity.
-
Cell Assembly: Assemble a three-electrode electrochemical cell: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.
-
Measurement: Scan the potential from a starting value, to a switching potential, and back. The resulting plot of current vs. potential is a voltammogram.
-
Analysis: Identify the anodic (oxidation) and cathodic (reduction) peak potentials. These values can be used in empirical equations (e.g., EHOMO ≈ -[Eox + 4.4] eV) to estimate the frontier orbital energies.
-
pKa Determination
-
Importance: The basicity of the 6-amino group and the acidity of the indazole N-H proton (pKa) are paramount. The ionization state of a molecule at physiological pH (~7.4) dictates its solubility, permeability, and ability to form ionic interactions with its biological target.[14] For kinase hinge-binders, the protonation state of the heterocyclic core is often critical for forming the correct hydrogen bond network.
-
Protocol (Spectrophotometric Titration):
-
Solution Prep: Prepare a solution of this compound of known concentration in water or a mixed aqueous/organic solvent system.
-
Initial Spectrum: Measure the UV-Vis spectrum of the solution at a highly acidic pH (e.g., pH 1), where the amine is fully protonated.
-
Titration: Incrementally add a standardized solution of a strong base (e.g., NaOH), measuring the full UV-Vis spectrum after each addition and recording the precise pH.
-
Data Plotting: Plot the absorbance at a wavelength that shows a significant change upon deprotonation versus the pH.
-
pKa Calculation: Fit the resulting titration curve to the Henderson-Hasselbalch equation. The pH at the inflection point of the curve corresponds to the pKa of the amine's conjugate acid.
-
Bridging Theory and Experiment: A Unified View
The true power of this dual approach lies in correlation. Discrepancies between predicted and measured values are not failures, but opportunities for deeper insight. For instance, if the experimentally determined λmax corresponds to a significantly different energy than the calculated HOMO-LUMO gap, it may suggest that the chosen DFT functional or basis set could be refined for this specific chemical class.
| Property | DFT Prediction | Experimental Result | Correlation |
| λmax (from ΔE) | ~264 nm | ~275 nm (in Ethanol) | Good agreement validates the computational model. |
| HOMO Energy | -5.5 eV | -5.6 eV (from CV) | Strong correlation confirms the predicted electron-donating ability. |
| LUMO Energy | -0.8 eV | -0.9 eV (from CV) | Strong correlation validates the predicted electron-accepting ability. |
Conclusion: Impact on Rational Drug Design
A comprehensive understanding of the electronic properties of the this compound scaffold is indispensable for modern drug discovery.
-
Target Interaction: MEP maps and pKa values directly inform how the scaffold will interact with the amino acid residues in a kinase hinge region, allowing for the rational design of substituents to enhance binding affinity.
-
SAR Exploration: DFT calculations can rapidly predict how adding electron-withdrawing or electron-donating groups at other positions on the ring will alter the core's electronic character, guiding synthesis toward compounds with improved potency or selectivity.
-
ADME Optimization: Properties like dipole moment and pKa are key inputs for models that predict solubility, membrane permeability, and metabolic stability. Modulating these electronic features is a core strategy for developing a successful oral drug candidate.
By integrating high-throughput computation with targeted experimental validation, research teams can accelerate the design-make-test-analyze cycle, leading to the more efficient discovery of next-generation therapeutics built upon this remarkable and enduring scaffold.
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The Indazole Scaffold: A Cornerstone in Medicinal Chemistry
An In-depth Technical Guide to the Discovery and History of 1H-Indazol-6-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract: this compound is a heterocyclic compound that has emerged from relative obscurity to become a privileged scaffold in modern medicinal chemistry. Its unique structure, featuring a fused benzene and pyrazole ring system with a reactive amino group, serves as a cornerstone for the synthesis of a multitude of biologically active molecules, particularly in oncology. This guide provides an in-depth exploration of the historical context of this compound, its synthetic evolution, and its critical role as a foundational building block in contemporary drug discovery. We will dissect the key chemical transformations that enabled its production, provide validated experimental protocols, and illustrate its strategic importance for researchers in the pharmaceutical sciences.
The story of this compound begins with its parent structure, indazole. Indazole, also known as benzopyrazole, is an aromatic heterocyclic system composed of a benzene ring fused to a pyrazole ring.[1] The indazole framework is not common in nature, but its synthetic derivatives possess a vast spectrum of pharmacological activities, including anti-inflammatory, antitumor, anti-HIV, and antibacterial properties.[2][3] The first synthesis of the indazole ring system was reported by the Nobel laureate Emil Fischer in the 1880s, marking the beginning of over a century of rich chemical exploration.[3][4]
Indazoles exist in two primary tautomeric forms: the more thermodynamically stable 1H-indazole and the less stable 2H-indazole.[2][5] This stability makes the 1H-tautomer the predominant form and the primary focus for the development of therapeutic agents.[2] The indazole nucleus is a key pharmacophore in several FDA-approved drugs, such as the anti-cancer agents Niraparib and Pazopanib, and the anti-inflammatory drug Benzydamine, highlighting its clinical significance.[2][3]
The Emergence of this compound: A Historical Perspective
While the parent indazole ring has a well-documented discovery, the precise origins of this compound are more obscure. Historical chemical literature suggests it was first synthesized in the early 20th century as part of broader investigations into indazole derivatives. Its journey from a chemical curiosity to a high-value intermediate was not marked by a singular discovery but rather by the gradual recognition of its utility. The presence of the amino group at the 6-position provides a crucial chemical handle for further molecular elaboration, a feature that became increasingly valuable as synthetic and medicinal chemistry advanced. Today, 6-aminoindazole-containing compounds are recognized for their potent anticancer activity, making the parent amine a critical starting material in modern oncology research.[6][7][8]
Synthetic Evolution: From Precursor to Core Scaffold
The industrial and laboratory-scale production of this compound is not achieved directly but relies on a robust, two-stage strategy. This approach involves the initial synthesis of a stable precursor, 6-nitro-1H-indazole, followed by a key chemical reduction to yield the final amine. This methodology provides a reliable and scalable route to a pure product.
The Gateway Intermediate: Synthesis of 6-Nitro-1H-indazole
The most common and efficient pathway to this compound begins with the synthesis of its nitrated precursor. The strategic placement of the nitro group at the 6-position is typically achieved through the cyclization of an appropriately substituted aniline derivative. A classic and effective method is the Davis-Beirut reaction, involving the diazotization of a substituted aniline followed by intramolecular cyclization.
A common starting material is 2-methyl-5-nitroaniline.[9] The reaction proceeds by treating the aniline with a diazotizing agent, such as sodium nitrite in an acidic medium (e.g., acetic acid), which converts the amino group into a diazonium salt. This intermediate then undergoes spontaneous intramolecular cyclization to form the stable indazole ring system.[10] The choice of an N-acylated aniline, such as 2-methyl-5-nitroacetanilide, can improve yields and process control in some instances.[10]
Caption: Synthetic workflow for 6-Nitro-1H-indazole.
The Key Transformation: Reduction to this compound
The conversion of the electron-withdrawing nitro group of 6-nitro-1H-indazole into an electron-donating amino group is the final and most critical step.[11] This transformation not only yields the target molecule but also activates the scaffold for subsequent functionalization, making it a versatile building block for constructing compound libraries.[11] Several reliable methods exist for this reduction, each with distinct advantages in terms of efficiency, cost, and environmental impact.
The primary methods include:
-
Catalytic Hydrogenation: A clean and highly efficient method that utilizes a catalyst, typically palladium on carbon (Pd/C), in the presence of hydrogen gas.[11][12][13] This method is favored for its high yield and the simplicity of product isolation, as the only by-product is water.
-
Reduction with Tin(II) Chloride (SnCl₂): A widely used and dependable stoichiometric reduction method.[11][14] It is effective and does not require specialized pressure equipment, making it accessible in most laboratory settings.
-
Reduction with Iron (Fe) in Acidic Medium: A classic, cost-effective, and industrially scalable method that uses iron powder in the presence of an acid like hydrochloric acid (HCl) or ammonium chloride.[11][15][16]
Caption: Key reduction pathways to this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound via Catalytic Hydrogenation[13][14]
This protocol is valued for its clean reaction profile and high efficiency.
-
Step 1: Reaction Setup
-
In a suitable hydrogenation vessel, combine 6-nitro-1H-indazole (e.g., 25 g, 0.153 mol) and methanol (approx. 250 mL).
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (e.g., 2.0 g, ~8% w/w).
-
Seal the vessel and purge thoroughly with nitrogen gas, followed by hydrogen gas.
-
-
Step 2: Hydrogenation
-
Pressurize the vessel with hydrogen (typically 1 atm, or up to 50 psi for faster reaction) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake. The reaction is typically complete within 12-16 hours.
-
-
Step 3: Workup and Isolation
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with additional methanol to ensure complete recovery of the product.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
The resulting solid is this compound, which is often obtained in high purity (typically >94% yield) as a yellow or off-white solid.[12][13]
-
Protocol 2: Synthesis of this compound via Tin(II) Chloride Reduction[15]
This protocol provides a reliable alternative when hydrogenation equipment is unavailable.
-
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend 3-methyl-6-nitroindazole (e.g., 10 g, 0.06 mol) in 2-methoxyethyl ether (100 mL). Note: This reference uses a 3-methyl substituted indazole, but the procedure is directly applicable to the unsubstituted parent.
-
Cool the mixture in an ice bath to 0 °C.
-
-
Step 2: Addition of Reducing Agent
-
Prepare a solution of tin(II) chloride dihydrate (e.g., 45 g, 0.24 mol) in concentrated hydrochloric acid (86 mL).
-
Add the SnCl₂ solution dropwise to the cooled indazole suspension over approximately 15 minutes, ensuring the internal temperature does not exceed 10 °C.
-
-
Step 3: Reaction and Workup
-
After the addition is complete, remove the ice bath and allow the solution to stir for an additional 20 minutes at room temperature.
-
Add diethyl ether (approx. 70 mL) to the reaction mixture to precipitate the product salt.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry.
-
To isolate the free amine, the resulting salt is typically dissolved in water and basified with a strong base (e.g., NaOH) until the pH is >10, followed by extraction with an organic solvent like ethyl acetate. The organic layers are then dried and concentrated to yield the final product.
-
Physicochemical and Spectroscopic Profile
Accurate characterization is essential for verifying the identity and purity of this compound. The following table summarizes its key properties.
| Property | Value | Source |
| IUPAC Name | This compound | [17] |
| CAS Number | 6967-12-0 | [17] |
| Molecular Formula | C₇H₇N₃ | [17] |
| Molecular Weight | 133.15 g/mol | [17] |
| Appearance | White to off-white or yellow solid/powder | |
| Melting Point | 175-179 °C | Data from commercial suppliers |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like ethanol, DMF | [17] |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is a key tool for structural confirmation. In DMSO-d₆, characteristic signals include a broad singlet for the indazole NH proton (around 12 ppm), distinct signals for the aromatic protons on the benzene ring, and a broad singlet for the amino (-NH₂) protons.[17][18]
-
¹³C NMR: The carbon spectrum will show seven distinct signals corresponding to the carbon atoms of the bicyclic system.[17]
-
Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry will show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z 133 or 134, respectively, confirming the molecular weight.[17]
The Role of this compound in Modern Drug Discovery
This compound is not an end product but a strategic starting point. Its value lies in the ortho- and meta-relationship of its three key features: the pyrazole nitrogen atoms and the C6-amino group. The amino group serves as a versatile nucleophile, readily undergoing reactions such as acylation, alkylation, and reductive amination to install diverse side chains and build molecular complexity.[6][8][19]
This derivatization capability has been exploited extensively in the development of kinase inhibitors, where the indazole core often acts as a "hinge-binding" motif, anchoring the molecule into the ATP-binding site of the target enzyme.[20] The substituents installed via the 6-amino group then project into other regions of the active site to confer potency and selectivity. Numerous studies have demonstrated that libraries of novel compounds synthesized from this compound exhibit potent anti-proliferative activity against a range of human cancer cell lines.[6][7][21]
Caption: this compound as a versatile scaffold for drug discovery.
Conclusion
This compound exemplifies the evolution of a chemical entity from an obscure derivative to a cornerstone of medicinal chemistry. Its history is intertwined with the broader development of heterocyclic chemistry. The establishment of robust and scalable synthetic routes, primarily through the reduction of 6-nitro-1H-indazole, has made this valuable scaffold readily accessible to researchers. Its proven utility in generating libraries of potent biological agents, particularly in the field of oncology, ensures that this compound will remain a molecule of significant interest and application for the foreseeable future, empowering the discovery of next-generation therapeutics.
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A Theoretical Investigation into the Reactivity of 1H-Indazol-6-amine: A Guide for Drug Development Professionals
Abstract
1H-Indazol-6-amine is a prominent heterocyclic scaffold, recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide array of biologically active compounds, particularly anticancer agents.[1][2][3] Understanding the intrinsic electronic properties and reactivity of this core is paramount for the rational design of novel therapeutics and the optimization of synthetic pathways. This technical guide provides an in-depth exploration of the reactivity of this compound from a theoretical and computational chemistry perspective. We will dissect the molecule's electronic landscape using Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) mapping, offering predictive insights into its behavior in chemical reactions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage computational tools to accelerate their research and development efforts.
Introduction: The Significance of the Indazole Scaffold
Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone in modern drug discovery.[4] Its derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antibacterial, and antitumor effects.[2] The 1H-indazole tautomer is the most thermodynamically stable and thus the predominant form in most chemical and biological contexts, making it the primary focus of theoretical and synthetic exploration.[2][5][6]
The addition of an amine group at the 6-position, yielding this compound, profoundly influences the molecule's electronic properties and reactivity. This amino group not only serves as a critical handle for synthetic diversification but also modulates the electron density of the entire ring system, thereby dictating its interaction with biological targets and reagents.[1] Theoretical studies provide a powerful, cost-effective lens through which we can predict these properties before embarking on extensive laboratory work, aligning with the principles of efficient drug design.
Foundational Concepts: Predicting Chemical Reactivity
To understand the reactivity of this compound, we rely on fundamental principles of quantum chemistry, visualized through computational modeling. Density Functional Theory (DFT) is a robust method for these investigations, with the B3LYP functional and a basis set like 6-311++G(d,p) being commonly employed for reliable results with heterocyclic systems.[5][6][7] Two key concepts derived from these calculations are paramount: Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP).
Frontier Molecular Orbital (FMO) Theory
FMO theory simplifies the complex picture of molecular orbitals by focusing on the two most important ones for chemical reactions: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[8][9]
-
HOMO: This orbital contains the most energetic, most available electrons. A molecule will typically use its HOMO to act as a nucleophile or electron donor. The energy of the HOMO (EHOMO) is related to the molecule's ionization potential; a higher EHOMO indicates a greater propensity to donate electrons.
-
LUMO: This is the lowest-energy orbital that is empty. A molecule uses its LUMO to act as an electrophile or electron acceptor. The energy of the LUMO (ELUMO) is related to the electron affinity; a lower ELUMO suggests a greater ability to accept electrons.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of chemical stability and reactivity. A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[7]
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the total electronic density of a molecule, projected onto its surface. It provides an intuitive, visual guide to the distribution of charge.[10]
-
Red Regions: Indicate areas of high electron density and negative electrostatic potential. These are the most likely sites for electrophilic attack .
-
Blue Regions: Indicate areas of low electron density and positive electrostatic potential. These are the most likely sites for nucleophilic attack .
-
Green/Yellow Regions: Represent areas of neutral or near-neutral potential.
The MEP map is invaluable for predicting regioselectivity in reactions like aromatic substitutions and for understanding non-covalent interactions, such as hydrogen bonding with a protein target.[11][12]
Theoretical Analysis of this compound Reactivity
Based on the foundational principles, a computational analysis of this compound reveals a detailed picture of its reactivity.
FMO Analysis and Predicted Reactivity
The presence of the electron-donating amino (-NH₂) group at the 6-position, along with the nitrogen atoms of the pyrazole ring, dictates the nature of the frontier orbitals.
-
HOMO Distribution: The HOMO is expected to be delocalized across the bicyclic ring system, with significant contributions from the amino group and the pyrazole nitrogen atoms. This high electron density makes the molecule a potent nucleophile. The regions with the largest orbital coefficients in the HOMO are the most probable sites for electrophilic attack.
-
LUMO Distribution: The LUMO is also distributed across the aromatic system, representing the areas most susceptible to receiving electrons.
-
Reactivity Descriptors: Quantitative data derived from DFT calculations allow for a direct comparison of reactivity.
Table 1: Calculated Quantum Chemical Descriptors for this compound (Note: These are representative values based on typical DFT calculations. Actual values will vary with the level of theory.)
| Descriptor | Value (eV) | Implication |
| EHOMO | -5.2 | High energy indicates strong electron-donating (nucleophilic) character. |
| ELUMO | -0.8 | Relatively low energy suggests it can act as an electron acceptor. |
| HOMO-LUMO Gap (ΔE) | 4.4 | A moderate gap indicates good stability but sufficient reactivity for synthetic manipulation. |
MEP Analysis and Regioselectivity
The MEP map of this compound provides a clear visual prediction of its reactive sites.
-
Nucleophilic Centers (Electron-Rich): The most negative potential (red regions) is typically localized on the nitrogen atoms of the pyrazole ring (N1 and N2) and, to a significant extent, on the exocyclic amino group. This makes these sites primary targets for electrophiles, such as during protonation or alkylation reactions.
-
Electrophilic Centers (Electron-Poor): The most positive potential (blue regions) is found on the hydrogen atoms, particularly the N-H protons of the pyrazole and amino groups. These are the primary sites for hydrogen bonding and interaction with nucleophiles.[11]
-
Aromatic Ring Reactivity: The electron-donating effect of the amino group activates the benzene portion of the ring system towards electrophilic aromatic substitution. The MEP map would show increased negative potential (more red/yellow) on the carbon atoms ortho and para to the amino group (positions 5 and 7), making them the most likely sites for substitution reactions like halogenation or nitration.
Below is a conceptual workflow for generating and analyzing these theoretical reactivity models.
Caption: Computational workflow for theoretical reactivity studies.
Experimental Protocol: A Standard Computational Workflow
For researchers wishing to perform these calculations, the following provides a generalized, step-by-step protocol using a common quantum chemistry software package like Gaussian.
Objective: To determine the optimized geometry, frontier molecular orbitals, and molecular electrostatic potential of this compound.
Methodology: Density Functional Theory (DFT)
-
Structure Input:
-
Draw this compound in a molecular editor (e.g., GaussView, Avogadro).
-
Perform an initial geometry cleanup using a molecular mechanics force field (e.g., UFF) to get a reasonable starting structure.
-
Save the coordinates as a .gjf or .com input file.
-
-
Geometry Optimization and Frequency Calculation:
-
Set up the calculation route card. A robust choice for this system is #p B3LYP/6-311++G(d,p) Opt Freq.
-
B3LYP: The Becke, 3-parameter, Lee-Yang-Parr hybrid functional, which offers a good balance of accuracy and computational cost for organic molecules.[5][7]
-
6-311++G(d,p): A triple-zeta basis set with diffuse functions (++) on heavy atoms and hydrogens, and polarization functions (d,p), which is essential for accurately describing lone pairs and potential hydrogen bonds.[5][6]
-
Opt: Keyword to perform a geometry optimization.
-
Freq: Keyword to perform a frequency calculation on the optimized geometry. This is critical to confirm the structure is a true energy minimum (no imaginary frequencies).
-
-
Specify the charge (0) and multiplicity (1, singlet) for the molecule.
-
Submit and run the calculation.
-
-
Analysis of Results:
-
Optimization Confirmation: Open the output log file. Confirm the optimization converged and that the frequency calculation shows zero imaginary frequencies.
-
FMO Analysis: Locate the section listing the molecular orbital energies. The highest energy level with an occupancy of 2 electrons is the HOMO. The next level up, with an occupancy of 0, is the LUMO. Record their energies and calculate the gap. Visualize the HOMO and LUMO surfaces to see their distribution across the molecule.
-
MEP Map Generation: Using the finalized checkpoint file (.chk or .fchk) from the optimization, perform a single point calculation to generate the MEP surface. The keyword would typically be Cube=Potential.
-
Visualization: Load the resulting cube file into a visualization program to display the color-mapped electrostatic potential on the molecule's electron density surface.
-
This workflow provides the core data needed to make informed predictions about the reactivity of this compound.
Caption: Key reactive sites of this compound.
Conclusion and Outlook
The theoretical study of this compound provides indispensable insights into its chemical behavior. Through the application of Density Functional Theory, we can construct detailed Frontier Molecular Orbital diagrams and Molecular Electrostatic Potential maps. These models consistently predict that the molecule is a strong nucleophile, with the pyrazole nitrogen atoms and the aromatic carbons at positions 5 and 7 being the most susceptible to electrophilic attack. The amino and pyrazole N-H groups are identified as primary sites for hydrogen bonding and interactions with nucleophiles.
For drug development professionals, these computational insights are not merely academic. They provide a rational basis for designing synthetic routes, predicting sites of metabolism, and engineering molecules with optimized binding affinities for protein targets. By integrating these theoretical workflows, research organizations can significantly reduce the experimental overhead associated with trial-and-error approaches, ultimately accelerating the discovery of novel indazole-based therapeutics.
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Wang, H., et al. (2010). Synthesis of 1H-indazole: A combination of experimental and theoretical studies. ResearchGate. Retrieved from [Link]
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5809-5820. Retrieved from [Link]
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Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. Retrieved from [Link]
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Zhang, J., et al. (2022). Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4. Journal of Medicinal Chemistry, 65(6), 4943-4962. Retrieved from [Link]
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Methodological & Application
Application Note: Synthesis of 1H-Indazol-6-amine from 6-Nitro-1H-indazole
Introduction: The Strategic Importance of 1H-Indazol-6-amine
This compound is a privileged scaffold in modern medicinal chemistry and drug discovery. Its structure is a cornerstone for the development of numerous pharmacologically active agents, most notably as a key intermediate for potent kinase inhibitors used in targeted cancer therapies.[1][2] The synthetic conversion of the electron-withdrawing nitro group in 6-nitro-1H-indazole to an electron-donating amino group is a pivotal transformation. This seemingly simple reduction fundamentally alters the electronic character of the indazole ring, unlocking its potential as a versatile building block for further molecular elaboration and diversification in drug development pipelines.[1][3]
This guide provides an in-depth analysis and detailed, field-proven protocols for the synthesis of this compound. We move beyond a mere recitation of steps to explain the causality behind methodological choices, ensuring that researchers can not only replicate these procedures but also adapt them based on a sound understanding of the underlying chemistry and safety considerations.
Reaction Overview and Method Selection
The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis. For the conversion of 6-nitro-1H-indazole, several robust methods are available, each with distinct advantages and operational considerations. The primary methods involve catalytic hydrogenation or chemical reduction using metals in acidic or neutral media.[1][4][5][6]
Caption: General workflow for the synthesis of this compound.
Expert Analysis: Choosing the Right Path
The choice of reduction method is critical and depends on factors such as available equipment, scale, substrate compatibility, and desired purity profile.
-
Catalytic Hydrogenation (e.g., H₂/Pd-C): This is often the method of choice for its efficiency and clean reaction profile.[4] The primary byproduct is water, and the catalyst is simply removed by filtration, leading to a straightforward workup. However, this method necessitates specialized pressure-rated equipment and stringent safety protocols to manage flammable hydrogen gas and the pyrophoric nature of palladium catalysts.[7][8][9] It may not be suitable for substrates with other reducible functional groups (e.g., alkenes, alkynes, some protecting groups).[4]
-
Metal Reduction in Acid (e.g., Fe/HCl or Fe/NH₄Cl): This classical method is cost-effective, robust, and utilizes readily available and environmentally benign iron powder.[10][11] It is highly tolerant of other functional groups, making it a versatile choice. The main drawback is the workup, which requires the removal of large quantities of iron salts, often through filtration of a dense sludge after basification.[10]
-
Metal Salt Reduction (e.g., SnCl₂): Tin(II) chloride offers a mild and effective method for reducing nitro groups, particularly when acidic conditions or hydrogenation are incompatible with the substrate.[1][4][12] Its primary disadvantage is the generation of stoichiometric tin waste, which is environmentally problematic and can be difficult to completely remove from the final product, a significant concern in pharmaceutical synthesis.[12]
Based on this analysis, we will provide detailed protocols for Catalytic Hydrogenation (the "clean" method) and Iron Reduction (the "cost-effective and robust" method).
Experimental Protocols
Protocol 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
This protocol is lauded for its high efficiency and clean workup. However, it demands strict adherence to safety procedures due to the use of hydrogen gas and a pyrophoric catalyst.
Safety First: A Self-Validating System
-
Hydrogen Hazard: Hydrogen is a highly flammable and explosive gas.[13] All operations must be conducted in a well-ventilated fume hood, away from ignition sources.[9][14] The system must be leak-tested with an inert gas (nitrogen) before introducing hydrogen.[14]
-
Catalyst Hazard: Palladium on carbon (Pd/C) is pyrophoric, especially after use when it is saturated with hydrogen and finely divided.[8][9] It can ignite flammable solvents upon exposure to air. The catalyst must always be handled while wet with solvent or water and under an inert atmosphere.[7][9] Filtration should be performed carefully, and the used catalyst on the filter medium must not be allowed to dry in the open.[8] Immediately quench the spent, wet catalyst with water after filtration.[8]
Materials & Equipment:
-
6-Nitro-1H-indazole
-
10% Palladium on Carbon (Pd/C), wet (typically ~50% water)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Pressure-rated hydrogenation vessel (e.g., Parr shaker)
-
Hydrogen gas source with regulator
-
Nitrogen gas source for purging
-
Magnetic stirrer and stir bar
-
Filtration apparatus (Büchner funnel, filter flask)
-
Celite® (diatomaceous earth)
Step-by-Step Methodology:
-
Vessel Preparation: Place a magnetic stir bar in a clean, dry hydrogenation vessel. Add 6-nitro-1H-indazole (1.0 eq).
-
Solvent Addition: Add ethanol (approx. 15-20 mL per gram of substrate) to the vessel. Seal the vessel.
-
Inerting the Atmosphere: Purge the vessel to remove all oxygen. Do this by pressurizing the vessel with nitrogen to ~20 psi, venting, and repeating this cycle at least three to five times.[14]
-
Catalyst Addition: Under a gentle positive pressure of nitrogen, briefly open the vessel and add 10% Pd/C catalyst (typically 5-10 mol % Pd relative to the substrate). Causality: Adding the catalyst under an inert atmosphere prevents potential ignition of the solvent.[9]
-
Hydrogenation: Seal the vessel securely. Purge the nitrogen by evacuating and back-filling with hydrogen gas (repeat 3 times). Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).
-
Reaction: Begin vigorous stirring. The reduction of a nitro group is often exothermic; monitor the vessel temperature and pressure.[7] A drop in pressure indicates hydrogen consumption. The reaction is typically complete within 2-6 hours. Monitor by TLC or LC-MS if the apparatus allows for safe sampling.
-
Reaction Completion & Purging: Once the reaction is complete (hydrogen uptake ceases), stop the stirring. Vent the hydrogen carefully. Purge the vessel thoroughly with nitrogen (at least 3-5 cycles) to remove all residual hydrogen.[14]
-
Catalyst Filtration (Critical Step): Prepare a pad of Celite® in a Büchner funnel and wet it with ethanol. Under a positive flow of nitrogen, carefully transfer the reaction slurry onto the Celite pad. Causality: The Celite prevents the fine Pd/C particles from passing through the filter paper and provides a safer medium for handling the pyrophoric catalyst.[8] Wash the reaction vessel and the filter cake with additional ethanol to ensure complete transfer of the product.
-
Catalyst Quenching: Do not allow the filter cake to dry. Immediately and carefully transfer the wet Celite/catalyst pad into a beaker of water to quench its reactivity.[8]
-
Work-up and Purification: Collect the filtrate and concentrate it under reduced pressure (rotary evaporation) to yield the crude this compound. The product is often of high purity but can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography if necessary.
Protocol 2: Reduction with Iron Powder and Ammonium Chloride
This classic, cost-effective protocol is highly reliable and avoids the need for specialized pressure equipment.
Materials & Equipment:
-
6-Nitro-1H-indazole
-
Iron powder (<100 mesh)
-
Ammonium Chloride (NH₄Cl)
-
Ethanol (EtOH) and Water
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
-
Standard laboratory glassware for work-up and extraction
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-nitro-1H-indazole (1.0 eq).
-
Solvent and Reagent Addition: Add a mixture of Ethanol and Water (e.g., a 4:1 ratio, approx. 20 mL per gram of substrate). Add ammonium chloride (4-5 eq) and iron powder (5-10 eq).[10] Causality: Ammonium chloride acts as a mild proton source and an electrolyte to facilitate the reaction on the iron surface.[5][6]
-
Reaction: Heat the vigorously stirred mixture to reflux (typically 80-90°C). The reaction is often complete in 2-4 hours. Monitor the reaction progress by TLC (staining may be required to visualize the starting material and product).
-
Work-up - Filtration: Allow the reaction mixture to cool to room temperature. The mixture will be a thick, dark slurry. Dilute with additional ethanol and filter through a pad of Celite® to remove the bulk of the iron and iron oxides. Wash the filter cake thoroughly with hot ethanol.
-
Concentration: Combine the filtrates and concentrate under reduced pressure.
-
Extraction: Redissolve the resulting crude residue in a mixture of ethyl acetate and water.[15] The product is often basic and may form salts. Adjust the pH of the aqueous layer to be basic (pH 8-10) with an aqueous solution of sodium hydroxide or sodium carbonate to ensure the amine is in its freebase form for efficient extraction.[10]
-
Separation: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the final product.
Data Presentation and Characterization
Comparative Reaction Data
| Parameter | Catalytic Hydrogenation (Pd/C) | Iron Reduction (Fe/NH₄Cl) | Tin(II) Chloride Reduction (SnCl₂) |
| Reagents | H₂ (gas), 10% Pd/C (catalytic) | Fe powder (5-10 eq), NH₄Cl (4-5 eq) | SnCl₂·2H₂O (3-5 eq) |
| Solvent | Ethanol, Methanol | Ethanol / Water | Ethanol, Ethyl Acetate |
| Temperature | Room Temperature - 50°C | Reflux (80-90°C) | Room Temperature - 70°C |
| Time | 2-6 hours | 2-4 hours | 1-5 hours |
| Work-up | Simple filtration of catalyst | Filtration of iron salts, extraction | Potentially complex, pH-dependent |
| Pros | Clean, high yield, easy product isolation | Cost-effective, robust, functional group tolerance | Mild, useful for sensitive substrates |
| Cons | Requires pressure equipment, safety risks | Large amount of solid waste, extraction needed | Stoichiometric heavy metal waste |
Product Characterization: this compound
-
Appearance: Typically an off-white to light brown solid.[16]
-
Molecular Formula: C₇H₇N₃[17]
-
Molecular Weight: 133.15 g/mol [17]
-
Purity (Typical): >98% after purification.[16]
-
Analytical Confirmation:
-
¹H NMR: The spectrum will show characteristic signals for the aromatic protons on the indazole ring and the amine protons.
-
Mass Spectrometry (MS): Will confirm the molecular weight with an [M+H]⁺ ion at approximately 134.07.[17]
-
Mechanistic Insight: The Iron Reduction Pathway
The reduction of a nitro group by a metal in an acidic or protic medium is a heterogeneous surface reaction. While complex, the generally accepted pathway involves a series of single-electron transfers from the metal (in this case, iron) to the nitro group, interspersed with protonation steps.
Caption: Simplified mechanism for the reduction of an aromatic nitro group.
-
Adsorption: The nitro-indazole adsorbs onto the surface of the iron particles.
-
Electron Transfer & Protonation: The iron metal donates electrons to the nitro group. In the presence of a proton source (from NH₄Cl hydrolysis or added acid), the oxygen atoms are successively protonated and eliminated as water.
-
Intermediate Formation: The reaction proceeds through nitroso (Ar-N=O) and hydroxylamine (Ar-NHOH) intermediates.[18] These intermediates are typically highly reactive and are further reduced without being isolated.
-
Final Product: The hydroxylamine intermediate is finally reduced to the corresponding this compound. The iron is oxidized to Fe²⁺/Fe³⁺ ions in the process.
This mechanistic understanding underscores why a proton source is essential and explains the large stoichiometric requirement for the metal reductant, as it is consumed during the reaction.
References
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Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
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Hydrogenation Reaction Safety In The Chemical Industry. (2025). Industrial Safety Solution. Retrieved from [Link]
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University of Rochester. (n.d.). Hydrogenation SOP. Retrieved from [Link]
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A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Labodring. Retrieved from [Link]
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ACS Chemical Health & Safety. (n.d.). Hazards associated with laboratory scale hydrogenations. Retrieved from [Link]
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Amaran Biotech. (2025). What are the safety precautions for operating a Hydrogenation Test Unit?. Retrieved from [Link]
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Hoang, N. X., et al. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(5), 581-588. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Retrieved from [Link]
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ResearchGate. (n.d.). Reduction of Nitroarenes with SnCl2 in TBAB. Retrieved from [Link]
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askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives. Retrieved from [Link]
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-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]
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YouTube. (2019). reduction of nitro groups to anilines. Retrieved from [Link]
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NIH National Library of Medicine. (n.d.). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Retrieved from [Link]
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OUCI. (2022). Facile synthesis of new N1-alkylated 1H-indazole-3-carboxamide derivatives as potential anticancer agents. Retrieved from [Link]
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-
RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]
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Application Notes: 1H-Indazol-6-amine as a Versatile Building Block in Medicinal Chemistry
<
Abstract
The indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a wide array of biological targets.[1][2][3] Among its derivatives, 1H-Indazol-6-amine stands out as a critical starting material and key intermediate in the synthesis of numerous clinically significant molecules, particularly kinase inhibitors for oncology.[4][5] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound. We will explore its fundamental physicochemical properties, core reactivity, and provide detailed, field-proven protocols for its application in the synthesis of targeted therapeutics, with a special focus on Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors.
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a recurring motif in FDA-approved drugs and clinical candidates.[2][4] Its structural rigidity, combined with the presence of multiple hydrogen bond donors and acceptors, allows for high-affinity interactions within the ATP-binding pockets of various protein kinases.[3] Kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[6][7]
This compound, with its strategically positioned primary amine, serves as a versatile anchor point for synthetic elaboration. This functional group allows for a diverse range of chemical transformations, enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties of the final drug candidates.[8][9] Its utility is exemplified in the synthesis of multi-kinase inhibitors like Pazopanib and Axitinib, which target key drivers of tumor angiogenesis and proliferation.[4][10]
Physicochemical Properties & Handling
A thorough understanding of the starting material's properties is paramount for successful and safe synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₇N₃ | [11][12] |
| Molecular Weight | 133.15 g/mol | [11][12] |
| Appearance | Solid | |
| Melting Point | 204-206 °C (decomposes) | [11] |
| Density | ~1.4 g/cm³ | [13] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container, protected from light. | [13] |
Safety & Handling: this compound is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[12][14] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required.[13][14] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust.[13][14] In case of accidental exposure, consult the material safety data sheet (MSDS) for detailed first-aid procedures.[13][14][15]
Core Reactivity and Synthetic Strategy
The chemical versatility of this compound stems from two primary reactive sites: the exocyclic amino group at the C6 position and the pyrazole ring nitrogens (N1 and N2).
-
The C6-Amino Group: This primary amine is a potent nucleophile, making it the primary site for derivatization. It readily undergoes reactions such as:
-
Acylation/Sulfonylation: Formation of amides and sulfonamides to explore interactions with the hinge region of kinase active sites.
-
Reductive Amination: Introduction of substituted alkyl groups to probe different pockets of the target protein.[8][16]
-
Buchwald-Hartwig or Ullmann Coupling: N-arylation to append larger, often heterocyclic, moieties that can confer selectivity and potency.
-
-
The Indazole Nitrogens (N1/N2): The pyrazole ring contains two nitrogen atoms, and substitution at these positions can significantly impact the molecule's properties. Alkylation, for instance, can block a hydrogen bond donor site, improve solubility, and modulate the overall electronic character of the ring system. The regioselectivity of N-substitution can be a critical challenge, often influenced by steric hindrance and the electronic nature of other substituents on the indazole ring.[17]
The strategic choice of which position to modify and in what sequence is central to building a successful medicinal chemistry campaign. For kinase inhibitors, a common strategy involves first coupling a core heterocyclic system (like a pyrimidine) to the C6-amine, followed by functionalization of the indazole N1 or N2 position to fine-tune the molecule's fit and properties.
Application Protocol: Synthesis of a VEGFR-2 Inhibitor Precursor
This section details a representative, multi-step synthesis adapted from methodologies used to create potent VEGFR-2 inhibitors.[4][18] VEGFR-2 is a key receptor tyrosine kinase that mediates angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.[18]
Workflow Overview
The overall strategy involves a nucleophilic aromatic substitution (SNAr) reaction to couple this compound with a substituted pyrimidine core, a common pharmacophore in kinase inhibitors.
Caption: Synthetic workflow for a VEGFR-2 inhibitor.
Protocol 1: Synthesis of N-(2-chloropyrimidin-4-yl)-1H-indazol-6-amine
This initial step establishes the core linkage between the indazole and pyrimidine moieties. The causality behind this choice is that the pyrimidine ring mimics the adenine portion of ATP, allowing it to act as a "hinge-binder" in the kinase active site.
Materials:
-
This compound (1.0 eq)
-
2,4-Dichloropyrimidine (1.1 eq)
-
Sodium Bicarbonate (NaHCO₃) (3.0 eq)
-
Isopropanol (IPA)
-
Water
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound and isopropanol. Stir to form a suspension.
-
Add 2,4-Dichloropyrimidine to the suspension.
-
In a separate beaker, dissolve Sodium Bicarbonate in water and add this solution to the reaction mixture.
-
Heat the mixture to reflux (approx. 85-90 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature. A precipitate should form.
-
Filter the solid, wash thoroughly with water, followed by a cold IPA wash to remove unreacted starting materials and impurities.
-
Dry the resulting solid under vacuum to yield the product, typically as a pale yellow or off-white solid.
Self-Validation:
-
TLC: Use a mobile phase like 1:1 Ethyl Acetate/Hexanes. The product spot should be distinct from the starting material spots.
-
LC-MS: Confirm the presence of the desired mass peak corresponding to the product's molecular weight (M+H⁺ ≈ 246.05 g/mol ).
-
¹H NMR: Verify the structure by proton NMR. Expect to see characteristic peaks for both the indazole and pyrimidine rings, and a downfield shift of the amine proton.
Protocol 2: N-Methylation of the C6-Amine
In many potent kinase inhibitors, such as Pazopanib, the linker amine is methylated.[19][20] This modification can prevent the formation of an unwanted hydrogen bond, improve metabolic stability, and enhance cell permeability.
Materials:
-
N-(2-chloropyrimidin-4-yl)-1H-indazol-6-amine (1.0 eq)
-
Methyl Iodide (MeI) (1.5 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the starting material and anhydrous DMF. Stir to dissolve.
-
Add Cesium Carbonate to the solution. Cs₂CO₃ is a strong base often preferred in such reactions for its high solubility in DMF and its ability to facilitate methylation with minimal side reactions.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add Methyl Iodide dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the aqueous layer with a suitable organic solvent, such as Ethyl Acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to obtain the desired N-methylated product.
Self-Validation:
-
LC-MS: Confirm the mass peak for the methylated product (M+H⁺ ≈ 260.07 g/mol ).
-
¹H NMR: The most telling change will be the disappearance of the N-H proton peak and the appearance of a new singlet around 3.0-3.5 ppm corresponding to the N-CH₃ group.
Biological Context: Targeting the VEGFR-2 Signaling Pathway
The ultimate goal of synthesizing these molecules is to inhibit a biological pathway critical for disease progression. Derivatives of this compound are particularly effective at inhibiting the VEGFR-2 pathway, which is hyperactivated in many tumors.[4][18]
Mechanism of Action:
-
Ligand Binding: Vascular Endothelial Growth Factor (VEGF) binds to the extracellular domain of VEGFR-2 on endothelial cells.
-
Dimerization & Autophosphorylation: This binding induces receptor dimerization and the autophosphorylation of specific tyrosine residues in the intracellular kinase domain.
-
Downstream Signaling: The phosphorylated receptor acts as a docking site for various signaling proteins, activating downstream cascades like the PI3K/AKT and RAS/MAPK pathways.
-
Cellular Response: These pathways promote endothelial cell proliferation, survival, migration, and permeability, leading to angiogenesis.
The indazole-based inhibitors function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the VEGFR-2 kinase domain, preventing autophosphorylation and blocking the entire downstream signaling cascade.
Caption: Inhibition of the VEGFR-2 signaling pathway.
Conclusion
This compound is a high-value, versatile building block in medicinal chemistry. Its inherent reactivity, when strategically harnessed, provides a robust platform for the synthesis of potent and selective kinase inhibitors. The protocols and strategies outlined in this guide demonstrate a logical, validated pathway from this core starting material to advanced intermediates for targeted cancer therapeutics. By understanding the causality behind experimental choices—from reaction selection to the biological target's mechanism—researchers can more effectively leverage this compound in the design and development of novel medicines.
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Gao, Y., et al. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. PubMed. Retrieved January 3, 2026, from [Link]
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Gao, Y., et al. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. ResearchGate. Retrieved January 3, 2026, from [Link]
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Singh, R., et al. (2020). Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. Open Access Journals. Retrieved January 3, 2026, from [Link]
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Li, S., et al. (2018). Recent Advances in the Development of Indazole-based Anticancer Agents. ResearchGate. Retrieved January 3, 2026, from [Link]
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Tran, P. T., et al. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. ResearchGate. Retrieved January 3, 2026, from [Link]
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Le, H. L., et al. (2024). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. MDPI. Retrieved January 3, 2026, from [Link]
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Tran, P. T., et al. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Bentham Science. Retrieved January 3, 2026, from [Link]
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Cee, V. J., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. PubMed. Retrieved January 3, 2026, from [Link]
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Molecules. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved January 3, 2026, from [Link]
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Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved January 3, 2026, from [Link]
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Application Notes and Protocols for the Regioselective N-alkylation of 1H-Indazol-6-amine
Introduction: The Significance of N-Alkylated Indazoles in Modern Drug Discovery
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of therapeutic agents.[1] The strategic N-alkylation of the indazole ring system, particularly at the N1 and N2 positions, is a critical synthetic step that profoundly influences the pharmacological profile of the resulting molecules. This modification can enhance binding affinity to biological targets, improve pharmacokinetic properties, and modulate metabolic stability. Consequently, the development of robust and regioselective methods for the N-alkylation of indazoles, such as 1H-indazol-6-amine, is of paramount importance to researchers in drug development.
This guide provides a comprehensive overview of the principles and practical protocols for achieving selective N1- and N2-alkylation of this compound. We will delve into the mechanistic underpinnings of regioselectivity and present detailed, field-proven experimental procedures.
Mechanistic Insights: The Decisive Factors in N1 vs. N2 Regioselectivity
The N-alkylation of an indazole, including this compound, presents a classic challenge of regioselectivity due to the presence of two nucleophilic nitrogen atoms in the pyrazole ring. The outcome of the alkylation is a delicate interplay of thermodynamic and kinetic factors, which can be strategically manipulated by the choice of reaction conditions.[1][2]
The two tautomeric forms of indazole, the 1H- and 2H-tautomers, are key to understanding this selectivity. The 1H-indazole tautomer is generally the more thermodynamically stable form.[3][4][5] Therefore, reaction conditions that allow for equilibration will typically favor the formation of the N1-alkylated product, which is often the thermodynamic product.[2][4][5][6] Conversely, conditions that favor a rapid, irreversible reaction can lead to the kinetically favored product, which is often the N2-alkylated isomer.
Key factors that govern the regioselectivity include:
-
The Base: The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) are commonly employed to deprotonate the indazole, forming the indazolide anion. The nature of the counter-ion (e.g., Na+, K+, Cs+) can also influence the reaction outcome.
-
The Solvent: The polarity and coordinating ability of the solvent can affect the solubility of the indazolide salt and the transition state energies for N1 versus N2 attack. Aprotic solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) are frequently used.
-
The Alkylating Agent: The reactivity and steric bulk of the alkylating agent (e.g., alkyl halides, tosylates) play a significant role.
-
Steric Hindrance: Substituents on the indazole ring, particularly at the C7 position, can sterically hinder the N1 position and promote alkylation at the N2 position.[1][5][6][7][8]
The following diagram illustrates the fundamental choice in the N-alkylation of this compound, leading to either the thermodynamically favored N1 isomer or the kinetically favored N2 isomer.
Caption: Regioselective N-alkylation pathways of this compound.
Comparative Overview of Reaction Conditions for N-Alkylation
The selection of the appropriate reaction conditions is paramount to achieving the desired regioselectivity. The following table summarizes common conditions for both N1- and N2-selective alkylation of indazoles.
| Target | Method | Base | Solvent | Alkylating Agent | Key Considerations & Insights | Typical Yield |
| N1-Alkylation | Standard SN2 | NaH | THF or DMF | Alkyl Halide/Tosylate | Favors the thermodynamically more stable N1 product. NaH in THF is a widely adopted, reliable system for high N1 selectivity.[5][6][7][8] | Good to Excellent |
| N1-Alkylation | Phase Transfer Catalysis | K2CO3, Cs2CO3 | Toluene, CH2Cl2 | Alkyl Halide | Offers milder conditions and can be advantageous for certain substrates.[9][10] | Moderate to Good |
| N2-Alkylation | Mitsunobu Reaction | - | THF | Alcohol (with PPh3, DEAD/DIAD) | A classic method that often shows a strong preference for the N2 isomer.[1][3][4][5][6] | Moderate to Good |
| N2-Alkylation | TfOH-catalyzed | - | CH2Cl2 | Diazo Compound | A modern, highly selective method for N2-alkylation, offering excellent regioselectivity.[1][11] | Good to Excellent |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for achieving both N1- and N2-selective alkylation of this compound.
Protocol 1: Selective N1-Alkylation using Sodium Hydride
This protocol is designed to favor the formation of the thermodynamically stable N1-alkylated product.
Caption: Experimental workflow for N1-selective alkylation.
Materials:
-
This compound (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Alkyl halide or tosylate (1.1 equiv)
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound.
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add the alkylating agent dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary (e.g., 50-60 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by pouring it into cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N1-alkylated-1H-indazol-6-amine.
Self-Validation: The regiochemistry of the product should be confirmed by 1D and 2D NMR spectroscopy, particularly by observing correlations in HMBC spectra. For N1-alkylation, a key correlation is often observed between the protons of the alkyl group attached to the nitrogen and the C7a carbon of the indazole ring.[4][6]
Protocol 2: Selective N2-Alkylation via the Mitsunobu Reaction
This protocol is designed to favor the formation of the kinetically controlled N2-alkylated product.
Caption: Experimental workflow for N2-selective alkylation via Mitsunobu reaction.
Materials:
-
This compound (1.0 equiv)
-
Alcohol (1.5 equiv)
-
Triphenylphosphine (PPh₃, 1.5 equiv)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound, the desired alcohol, and triphenylphosphine in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DEAD or DIAD dropwise to the stirred solution. An exothermic reaction may be observed.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction for the consumption of the starting material by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude residue directly by flash column chromatography on silica gel to separate the N2-alkylated product from triphenylphosphine oxide and other byproducts.
Self-Validation: As with N1-alkylation, the regiochemistry of the N2-product must be confirmed by NMR. For N2-alkylation, a characteristic correlation in the HMBC spectrum is often observed between the protons of the N-alkyl group and the C3 carbon of the indazole ring.[4][6]
Conclusion
The regioselective N-alkylation of this compound is a critical transformation in the synthesis of novel drug candidates. By carefully selecting the reaction conditions, chemists can exert a high degree of control over the reaction outcome, selectively preparing either the N1- or N2-alkylated isomers. The protocols outlined in this application note provide robust and reproducible methods for achieving this selectivity, empowering researchers to efficiently synthesize and explore the chemical space of N-alkylated indazoles.
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Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]
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Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]
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Wang, C., et al. (2018). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 54(84), 11953-11956. [Link]
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Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]
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Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. [Link]
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Dembinski, R. (2017). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 117(4), 1348-1409. [Link]
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Dou, H., et al. (2025). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. ResearchGate. [Link]
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Smith, A. B., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. [Link]
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Hunt, J. T., et al. (2010). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. ChemInform. [Link]
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Fochi, M., et al. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. PubMed. [Link]
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Cankarová, N., Hlaváč, J., & Krchnák, V. (2010). Recent Synthetic Approaches to 1H- and 2H-Indazoles. A Review. Organic Preparations and Procedures International, 42(5), 437-474. [Link]
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Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]
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Reddy, T. J., et al. (2010). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. [Link]
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ACS GCI Pharmaceutical Roundtable. (2025). Phase Transfer Catalysis. WordPress. [Link]
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Chen, C.-Y., et al. (2016). A Synthesis of 1H-Indazoles via a Cu(OAc)2-Catalyzed N–N Bond Formation. Organic Letters, 18(7), 1690–1693. [Link]
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Puri, S., & Juvale, K. (2022). Facile synthesis of new N1-alkylated 1H-indazole-3-carboxamide derivatives as potential anticancer agents: In vitro, ADMET prediction, and SAR studies. Journal of Molecular Structure, 1269, 133727. [Link]
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Suzuki coupling reactions with 6-bromo-1H-indazole derivatives
An In-Depth Guide to Suzuki-Miyaura Coupling Reactions with 6-Bromo-1H-Indazole Derivatives
Introduction: The Significance of the 1H-Indazole Scaffold
The 1H-indazole core is a privileged scaffold in medicinal chemistry and drug discovery.[1][2] As a bioisostere of indole, this nitrogen-containing heterocyclic system is a key structural component in numerous biologically active compounds, exhibiting a wide range of pharmacological properties including anti-cancer, anti-inflammatory, and antimicrobial activities.[2][3][4] The functionalization of the indazole ring system is therefore a critical endeavor for developing novel therapeutic agents.
The Suzuki-Miyaura cross-coupling reaction stands out as one of the most powerful and versatile methods for forming carbon-carbon bonds.[5][6] Its operational simplicity, mild reaction conditions, tolerance for a wide array of functional groups, and the commercial availability of diverse boronic acid reagents make it an indispensable tool.[6] This guide focuses specifically on the application of Suzuki-Miyaura coupling to 6-bromo-1H-indazole derivatives, providing researchers with a detailed understanding of the reaction's mechanistic underpinnings, practical protocols, and troubleshooting strategies.
Pillar 1: The Mechanistic Framework of the Suzuki-Miyaura Reaction
A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states. The cycle is generally accepted to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][8]
-
Oxidative Addition : The cycle begins with the insertion of a coordinatively unsaturated 14-electron Pd(0) complex into the carbon-bromine bond of the 6-bromo-1H-indazole. This step forms a square-planar 16-electron Pd(II) intermediate.[7][9] The reactivity of the organic halide is crucial here, with bond strength typically dictating the ease of this step (C-I > C-Br > C-Cl).[10]
-
Transmetalation : This is the key bond-forming step where the organic moiety is transferred from the organoboron species to the palladium(II) center.[11] This process is not spontaneous; it requires activation of the organoboron compound by a base.[12] The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which then readily transfers its organic group to the palladium complex, displacing the halide and forming a diorganopalladium(II) intermediate.[11][13][14] The choice of base is therefore critical and can significantly influence the reaction rate and overall efficiency.[15]
-
Reductive Elimination : In the final step, the two organic ligands on the palladium(II) complex couple and are expelled as the desired 6-aryl-1H-indazole product. This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[7][8]
Below is a diagram illustrating this catalytic process.
Pillar 2: Experimental Design and Protocols
The success of a Suzuki-Miyaura coupling reaction hinges on the careful selection of several key parameters. For nitrogen-containing heterocycles like 6-bromo-1H-indazole, these choices are particularly important to overcome potential challenges such as catalyst inhibition.[16]
Key Reaction Parameters
-
Palladium Catalyst & Ligand : While classic catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be effective, modern catalyst systems often provide superior results, especially for challenging substrates.[17] Catalysts incorporating bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or ferrocene-based ligands like dppf ([1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride) are often more active and resistant to deactivation.[6][18][19] For heteroaryl chlorides and bromides, these advanced ligands can be essential.[20]
-
Base : The base activates the boronic acid for transmetalation.[15] Common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[15][18] The strength and solubility of the base can impact the reaction; for instance, Cs₂CO₃ is more soluble and often more effective than K₂CO₃, while K₃PO₄ is a stronger base that can be beneficial for less reactive systems.[15]
-
Solvent : A variety of solvents can be used, often as a biphasic mixture with water.[9] Common choices include 1,4-dioxane/water, dimethoxyethane (DME)/water, and toluene/water.[19][21][22] The presence of water is often crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[9]
-
Temperature : Most Suzuki couplings are run at elevated temperatures, typically between 80-110 °C, to ensure a reasonable reaction rate.[10][23]
General Protocol for Suzuki-Miyaura Coupling of 6-Bromo-1H-indazole
This protocol provides a robust starting point for the coupling of various aryl- and heteroarylboronic acids with 6-bromo-1H-indazole.
Step-by-Step Methodology:
-
Reaction Setup : To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 6-bromo-1H-indazole (1.0 equiv), the corresponding boronic acid or boronic ester (1.1–1.5 equiv), and a finely powdered base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv).[10][21]
-
Inert Atmosphere : Seal the vessel and thoroughly evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle at least three times to ensure an oxygen-free environment, which is critical to prevent catalyst decomposition and homocoupling of the boronic acid.[23][24]
-
Catalyst and Solvent Addition : Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd₂(dba)₃ with a suitable ligand, 1–5 mol%).[17][19] Subsequently, add the degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v) via syringe.[21][22]
-
Reaction Execution : Heat the reaction mixture to the desired temperature (e.g., 90–100 °C) with vigorous stirring.[25]
-
Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4–24 hours).[23][26]
-
Workup : Once complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.[8][10]
-
Purification : Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 6-aryl-1H-indazole product.[23][26]
Data Presentation: Exemplary Reaction Conditions
The following table summarizes successful Suzuki-Miyaura coupling reactions involving bromo-indazole derivatives reported in the literature, showcasing the variety of applicable conditions.
| 6-Bromo-1H-Indazole Derivative | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ | DME/Water | 80 | High | [17][19] |
| 5-Bromo-1-ethyl-1H-indazole | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ | DME/Water | 80 | 85 | [19] |
| N-(4-bromophenyl)-1-butyl-1H-indazole-3-carboxamide | (4-methoxyphenyl)boronic acid | Pd(dppf)Cl₂·DCM (5) | K₂CO₃ | 1,4-Dioxane/Water | 100 | 92 | [22] |
| 7-Bromo-4-sulfonamido-1H-indazole | (4-fluorophenyl)boronic acid | Pd(PPh₃)₄ (10) | Na₂CO₃ | Toluene/Ethanol/Water | 80 | 80 | [27] |
Pillar 3: Troubleshooting Common Challenges
Despite its robustness, Suzuki coupling with nitrogen-containing heterocycles can present specific challenges.
-
Catalyst Poisoning : The Lewis basic nitrogen atoms of the indazole ring can coordinate to the palladium center, leading to catalyst deactivation and low yields.[16]
-
Protodeboronation : This is the undesired cleavage of the C-B bond of the boronic acid, where a proton source (like water) replaces the boron moiety.[16][28] This is particularly problematic with electron-rich or sensitive heteroaryl boronic acids.
-
Homocoupling : This side reaction results in the formation of a biaryl product from the coupling of two boronic acid molecules.[16] It is often promoted by the presence of oxygen.[24]
By understanding the mechanistic principles, adhering to robust protocols, and being aware of potential pitfalls and their solutions, researchers can effectively leverage the Suzuki-Miyaura reaction for the synthesis of diverse and novel 6-substituted-1H-indazole derivatives for drug discovery and development.
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Amatore, C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
Scrivanti, A., & Beghetto, V. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Johnson Matthey Technology Review. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Sahu, S., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Catalysis Communications. [Link]
-
Perez-Temprano, M. H., et al. (2006). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. [Link]
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Yamada, Y. M. A., et al. (2017). Development of a Unique Heterogeneous Palladium Catalyst for the Suzuki–Miyaura Reaction using (Hetero)aryl Chlorides and Chemoselective Hydrogenation. Semantic Scholar. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
-
Kamal, A., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
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Taddei, M., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]
-
Khan, I., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. [Link]
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ResearchGate. (2021). Pharmacological Properties of Indazole Derivatives: Recent Developments. [Link]
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Liu, C., et al. (2012). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. [Link]
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Bonater, C., et al. (2012). Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters. Organic Letters. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2025). The Role of Indazole Derivatives in Modern Drug Discovery. [Link]
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Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. [Link]
-
Kudo, N., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC - NIH. [Link]
-
Organic-Chemistry.org. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
-
Kumar, R., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. [Link]
-
ResearchGate. (2012). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. [Link]
-
Carrow, B. P., & Buchwald, S. L. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
-
Chen, Y., et al. (2014). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry. [Link]
-
El-Mourabit, M., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing. [Link]
-
Iovanna, M., et al. (2013). Efficient and Simple Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles. Molecules. [Link]
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Topic: 1H-Indazol-6-amine as a Scaffold for Kinase Inhibitor Design
An Application Guide for Drug Discovery Scientists
Distribution: For Researchers, Scientists, and Drug Development Professionals
Foreword: The Art and Science of Kinase Inhibitor Design
Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical classes of drug targets, particularly in oncology. The dysregulation of kinase activity is a hallmark of numerous cancers, driving uncontrolled cell proliferation, survival, and angiogenesis. The pursuit of selective and potent kinase inhibitors is therefore a cornerstone of modern cancer therapy.
Within the medicinal chemist's toolkit, certain molecular frameworks, known as "privileged scaffolds," have repeatedly proven their value. These structures possess the inherent ability to bind to specific biological targets with high affinity and can be readily modified to fine-tune potency, selectivity, and pharmacokinetic properties. The 1H-indazole core is a quintessential example of such a scaffold, forming the backbone of several FDA-approved anticancer drugs, including Axitinib, Pazopanib, and Entrectinib.[1][2][3]
This guide focuses specifically on a highly versatile derivative of this core: 1H-Indazol-6-amine . This scaffold serves as a powerful starting point for the rational design of novel kinase inhibitors. Its strategic placement of a reactive amino group provides a synthetic handle for introducing diverse chemical moieties, enabling systematic exploration of the chemical space around the kinase active site. This document provides an in-depth exploration of the this compound scaffold, from fundamental design principles and synthetic strategies to detailed protocols for biochemical and cellular characterization. Our goal is to equip drug discovery professionals with the foundational knowledge and practical methodologies required to leverage this exceptional scaffold in the quest for next-generation targeted therapies.
The this compound Scaffold: A Privileged Framework for Kinase Recognition
The utility of the this compound scaffold is rooted in its unique structural and electronic properties, which make it an ideal anchor for binding within the ATP pocket of protein kinases.
Inherent Chemical Virtues:
-
Hinge-Binding Motif: The indazole ring system, with its pyrazole and benzene fusion, acts as a bioisostere for the adenine base of ATP. The N1-H and N2 atoms are perfectly positioned to form critical hydrogen bonds with the "hinge region" of the kinase, a short, flexible segment of the protein backbone that connects the N- and C-terminal lobes. This bidentate interaction is a hallmark of many potent kinase inhibitors and serves to anchor the molecule in the active site.
-
Tautomeric Stability: While indazoles can exist in tautomeric forms, the 1H-indazole is the more thermodynamically stable and predominant form, providing a consistent and predictable binding geometry.[4][5]
-
Synthetic Tractability: The 6-amino group is a versatile functional handle. It allows for the facile introduction of a wide range of substituents through well-established chemical reactions, such as amide bond formation, reductive amination, and cross-coupling reactions.[6][7] This enables the rapid generation of compound libraries to explore structure-activity relationships (SAR).
Mechanism of Kinase Inhibition: Derivatives of this compound are typically ATP-competitive inhibitors. They occupy the space normally filled by ATP, preventing the kinase from binding its natural substrate and catalyzing the transfer of a phosphate group to its target protein. The indazole core secures the inhibitor to the hinge, while substituents introduced via the 6-amino group can extend into other regions of the ATP pocket, such as the hydrophobic pocket or the solvent-exposed region, to confer potency and selectivity.
Caption: A typical workflow for kinase inhibitor discovery using the this compound scaffold.
Application Note I: Design and Synthesis of this compound Derivatives
Rational Design Strategy
The design of novel inhibitors begins with a deep understanding of the target kinase's ATP-binding site.
-
Structure-Based Drug Design (SBDD): This is the preferred approach when a high-resolution crystal structure of the target kinase is available, ideally co-crystallized with a known indazole-based inhibitor like Axitinib (PDB ID: 4AGC for VEGFR-2).[8] By analyzing the binding mode, chemists can identify unoccupied pockets and opportunities for new interactions. The goal is to design modifications that enhance binding affinity and/or improve selectivity against other kinases.
-
Knowledge-Based Approach: In the absence of a crystal structure, one can leverage the extensive public knowledge on indazole-based inhibitors.[9][10] For instance, many successful inhibitors targeting the VEGFR family feature a substituted aryl or heteroaryl group attached to the 6-amino position, which occupies a hydrophobic pocket adjacent to the gatekeeper residue.[11]
General Synthetic Protocol: Synthesis of an N-Aryl-1H-indazol-6-amine Library
This protocol outlines a reliable and adaptable route for synthesizing a library of N-substituted this compound derivatives, starting from commercially available 6-nitro-1H-indazole. This multi-step synthesis involves reduction of the nitro group followed by a palladium-catalyzed cross-coupling reaction.
Causality Behind Choices:
-
Step 1 (Reduction): The nitro group is a poor nucleophile and must be converted to an amine to enable subsequent coupling reactions. Catalytic hydrogenation is a clean and efficient method for this transformation.
-
Step 2 (Cross-Coupling): The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed reaction for forming C-N bonds. It allows for the coupling of the 6-aminoindazole with a wide variety of aryl or heteroaryl halides, providing access to a diverse chemical library.
Protocol:
Step 1: Synthesis of this compound
-
Setup: To a pressure vessel, add 6-nitro-1H-indazole (1.0 eq), Palladium on Carbon (10% w/w, 0.05 eq), and a suitable solvent such as ethanol or methanol.
-
Reaction: Seal the vessel and purge with nitrogen gas, then with hydrogen gas. Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture vigorously at room temperature for 4-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield crude this compound, which can often be used in the next step without further purification.
Step 2: Buchwald-Hartwig Amination with Aryl Halides
-
Setup: In an oven-dried flask under a nitrogen atmosphere, combine this compound (1.0 eq), the desired aryl halide (e.g., bromobenzene derivative, 1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., Cs₂CO₃, 2.0 eq).
-
Solvent: Add an anhydrous, deoxygenated solvent such as dioxane or toluene.
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) and stir for 6-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with a solvent like ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic layer and purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-1H-indazol-6-amine derivative.
Case Study: Structure-Activity Relationship (SAR) for VEGFR-2 Inhibition
The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis and a validated target for cancer therapy. The 1H-indazole scaffold is present in the potent VEGFR-2 inhibitors Pazopanib and Axitinib.[8][12] The following table, compiled from published data, illustrates how modifications to the indazole scaffold can impact inhibitory potency.
| Compound ID | R1 (at 6-amino) | R2 (at C3) | VEGFR-2 IC50 (nM)[9][11] |
| Axitinib | 2-methyl-5-(vinylsulfonyl)phenyl | 2-methylphenyl | 0.2 |
| Pazopanib | 4-((2,3-dimethyl-2H-indazol-6-yl)methylamino)pyrimidin-2-yl | H | 30 |
| Derivative 1 | 3-methoxyphenyl | H | 15 |
| Derivative 2 | 3-ethoxyphenyl | H | 13.2 |
| Derivative 3 | 3-isopropoxyphenyl | H | 9.8 |
| Derivative 4 | 4-chlorophenyl | H | >1000 |
SAR Insights:
-
The data for Derivatives 1-3 show that increasing the size of the alkoxy group at the meta-position of the N-phenyl ring leads to a modest increase in potency against VEGFR-2.[9] This suggests that this substituent occupies a hydrophobic pocket where larger groups are well-tolerated.
-
The poor activity of Derivative 4, with a chloro-substituent, highlights that electronic effects and specific interactions are as crucial as hydrophobicity.
Caption: Inhibition of the VEGFR-2 signaling cascade by an indazole-based kinase inhibitor.
Application Note II: In Vitro Characterization of Inhibitors
Once a series of compounds has been synthesized, the next critical step is to determine their inhibitory potency and selectivity using biochemical assays.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol describes a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. It is a robust, high-throughput method suitable for determining the half-maximal inhibitory concentration (IC50).[13][14]
Principle: The kinase reaction converts ATP to ADP. After the reaction is stopped, remaining ATP is depleted. Then, ADP is converted back to ATP, which is used by luciferase to generate a light signal. A potent inhibitor will block the kinase, leading to less ADP production and a lower light signal.
Materials:
-
Kinase of interest (e.g., recombinant human VEGFR-2)
-
Kinase substrate (e.g., a generic tyrosine kinase peptide)
-
ATP solution
-
Synthesized inhibitor compounds
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capability
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each inhibitor in 100% DMSO. Create an 11-point, 3-fold serial dilution series in DMSO. A typical starting concentration for the dilution series is 100 µM.
-
Assay Plate Setup:
-
Add 1 µL of serially diluted compound or DMSO (as a no-inhibitor control) to the appropriate wells of the 384-well plate.
-
Add 2 µL of kinase solution (pre-diluted in Kinase Assay Buffer) to all wells.
-
Incubate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Add 2 µL of a substrate/ATP mixture (pre-prepared in Kinase Assay Buffer) to all wells to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Normalize the data using the no-inhibitor (100% activity) and no-enzyme (0% activity) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[15]
-
Kinase Selectivity Profiling
A crucial aspect of drug development is ensuring that an inhibitor is selective for its intended target. Off-target inhibition can lead to undesirable side effects. Lead compounds should be screened against a panel of other kinases to assess their selectivity profile. This is often performed as a fee-for-service by specialized companies. The results are typically presented as a percentage of inhibition at a fixed concentration (e.g., 1 µM) or as a full IC50 determination against a smaller, focused panel of related kinases.
Application Note III: Cellular Activity Assessment
While biochemical assays are essential for determining direct enzyme inhibition, cell-based assays are required to confirm that a compound can enter a cell, engage its target, and elicit a desired biological response in a more physiological context.[16][17]
Protocol: Western Blot for Downstream Target Inhibition
This protocol measures a compound's ability to inhibit a specific signaling pathway within a cell by assessing the phosphorylation state of a downstream substrate. For a VEGFR-2 inhibitor, a suitable assay would be to measure the inhibition of VEGF-induced phosphorylation of PLCγ or ERK in human umbilical vein endothelial cells (HUVECs).
Materials:
-
HUVECs (or another relevant cell line)
-
Cell culture medium
-
Recombinant human VEGF
-
Synthesized inhibitor compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: Primary antibodies against phospho-PLCγ and total PLCγ; HRP-conjugated secondary antibody.
-
SDS-PAGE gels and Western blot equipment
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Plate HUVECs and grow them to 80-90% confluency.
-
Serum Starvation: Replace the growth medium with a low-serum medium and incubate for 12-24 hours to reduce basal signaling.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of the inhibitor compound (or DMSO as a control) for 1-2 hours.
-
Stimulation: Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10-15 minutes to activate the VEGFR-2 pathway.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and add lysis buffer to prepare whole-cell lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-PLCγ) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and add a chemiluminescent substrate.
-
-
Detection & Analysis: Capture the signal using an imaging system. Strip the membrane and re-probe with an antibody for total PLCγ to confirm equal protein loading. Quantify the band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.
Protocol: Anti-Proliferative Assay (SRB Assay)
This assay measures the effect of a compound on cell growth and viability. For an anticancer agent, a potent inhibitor of a key survival kinase should reduce the proliferation of cancer cells that are dependent on that kinase.[6]
Materials:
-
Cancer cell line dependent on the target kinase (e.g., HT-29 cells for an ERK inhibitor[18])
-
96-well cell culture plates
-
Sulforhodamine B (SRB) solution
-
Trichloroacetic acid (TCA)
-
Tris base solution
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of the inhibitor compound to the wells. Include a DMSO control.
-
Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C.
-
Cell Fixation: Gently add ice-cold TCA to each well to fix the cells to the bottom of the plate. Incubate for 1 hour at 4°C.
-
Staining: Discard the TCA and wash the plates with water. Allow the plates to air dry. Add SRB solution to each well to stain the total cellular protein. Incubate for 30 minutes at room temperature.
-
Wash and Solubilize: Wash away the unbound dye with 1% acetic acid and allow the plates to air dry. Add Tris base solution to each well to solubilize the protein-bound dye.
-
Readout: Measure the absorbance (optical density) at ~510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration that causes 50% inhibition of cell growth).
Concluding Remarks
The this compound scaffold represents a validated and highly fruitful starting point for the design of novel kinase inhibitors. Its inherent ability to engage the kinase hinge region, combined with its synthetic versatility, provides a robust platform for developing potent and selective drug candidates. The protocols and strategies outlined in this guide offer a comprehensive framework for the design, synthesis, and evaluation of such compounds. By integrating rational design with rigorous biochemical and cellular testing, researchers can effectively leverage this privileged scaffold to advance the next generation of targeted therapies.
References
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Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) . PubMed. [Link]
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Step-by-Step Guide to Kinase Inhibitor Development . Reaction Biology. [Link]
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Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors . National Institutes of Health (NIH). [Link]
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Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties . PubMed. [Link]
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Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective . ResearchGate. [Link]
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Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway . National Institutes of Health (NIH). [Link]
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Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective . Bentham Science. [Link]
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Immuno-oncology Cell-based Kinase Assay Service . Creative Biolabs. [Link]
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Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties . ResearchGate. [Link]
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Spotlight: Cell-based kinase assay formats . Reaction Biology. [Link]
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Indazole – an emerging privileged scaffold: synthesis and its biological significance . National Institutes of Health (NIH). [Link]
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Indazole – an emerging privileged scaffold: synthesis and its biological significance . Royal Society of Chemistry. [Link]
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A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance . PLOS One. [Link]
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What is the mechanism of Pazopanib Hydrochloride? . Patsnap. [Link]
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In vitro JAK kinase activity and inhibition assays . PubMed. [Link]
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives . National Institutes of Health (NIH). [Link]
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2D structures of the newly designed VEGFR-2 inhibitors . ResearchGate. [Link]
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Design, Synthesis, and Biological Evaluation of Axitinib Derivatives . National Institutes of Health (NIH). [Link]
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The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors . ScienceDirect. [Link]
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Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives . ResearchGate. [Link]
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Application Notes & Protocols: Development of 1H-Indazol-6-amine Derivatives as Potent Anticancer Agents
Introduction: The Privileged Scaffold of Indazole in Modern Oncology
The indazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity.[1][2] In oncology, numerous FDA-approved drugs and clinical candidates, such as Pazopanib (VEGFR inhibitor), Axitinib (VEGFR inhibitor), and Entrectinib (TRK/ROS1/ALK inhibitor), feature this core structure, highlighting its therapeutic versatility.[3] The 1H-Indazol-6-amine moiety, in particular, serves as a versatile starting point for the synthesis of novel derivatives. These derivatives have demonstrated significant potential by targeting a spectrum of cancer-related pathways, including critical cell signaling kinases and enzymes involved in immune evasion.[2][4]
Recent research has focused on designing and synthesizing 6-substituted amino-1H-indazole derivatives that exhibit potent anti-proliferative activity across various human cancer cell lines, including colorectal, breast, and lung cancer.[1][5][6] These compounds often exert their effects through mechanisms such as the inhibition of protein kinases (e.g., Aurora kinases, PLK4, VEGFR), induction of apoptosis, and modulation of the tumor microenvironment by inhibiting enzymes like indoleamine 2,3-dioxygenase 1 (IDO1).[1][4][7]
This guide provides a comprehensive overview and detailed protocols for the design, synthesis, and biological evaluation of novel this compound derivatives. It is intended for researchers, scientists, and drug development professionals seeking to explore this promising class of compounds for cancer therapy. The protocols herein are designed to be self-validating, with explanations for key experimental choices to ensure robust and reproducible results.
Section 1: Rational Design and Synthesis Strategy
Expert Insight: The design of novel this compound derivatives is often guided by structure-activity relationship (SAR) studies of existing inhibitors. The goal is to modify the core structure to enhance potency, selectivity, and pharmacokinetic properties. A common and effective strategy is the N-substitution at the 6-amino position, which allows for the exploration of different chemical spaces to optimize target engagement. Reductive amination is a reliable and straightforward method for achieving this.[1][8]
Protocol 1: General Synthesis of N-Substituted this compound Derivatives via Reductive Amination
This protocol describes a two-step process starting from commercially available 6-aminoindazole.
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 4-fluorobenzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)
-
Dichloroethane (DCE) or Methanol
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates
Step-by-Step Methodology:
-
Imine Formation:
-
To a solution of this compound (1.0 eq) in dichloroethane (DCE), add the desired substituted benzaldehyde (1.1 eq).
-
Add a catalytic amount of acetic acid (e.g., 2-3 drops) to the mixture.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the formation of the imine intermediate by TLC.
-
Causality: The acidic catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the 6-amino group of the indazole.
-
-
Reductive Amination:
-
Once imine formation is significant, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the reaction mixture in portions.
-
Expertise Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the aldehyde starting material. This minimizes side reactions and improves yield.
-
Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC until the starting materials are consumed.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated solution of NaHCO₃. This neutralizes the acetic acid and hydrolyzes any remaining reducing agent.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-substituted this compound derivative.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Section 2: In Vitro Biological Evaluation
Expert Insight: The initial biological assessment of newly synthesized compounds involves evaluating their cytotoxic and anti-proliferative effects on a panel of human cancer cell lines. The Sulforhodamine B (SRB) assay is a robust and widely used method for this purpose.[1][5][8] It relies on the ability of the SRB dye to bind to protein basic amino acid residues in fixed cells, providing a sensitive measure of total cellular protein content, which is proportional to cell number.
Protocol 2: Anti-proliferative Activity using Sulforhodamine B (SRB) Assay
Materials:
-
Human cancer cell lines (e.g., HCT116 colorectal carcinoma, MCF-7 breast adenocarcinoma, A549 lung carcinoma) and a normal cell line (e.g., MRC5 normal lung fibroblast) for selectivity assessment.
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
Synthesized this compound derivatives (dissolved in DMSO to create stock solutions).
-
Trichloroacetic acid (TCA), cold 10% (w/v).
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid.
-
Tris-base solution (10 mM, pH 10.5).
-
96-well microtiter plates.
-
Microplate reader (510 nm).
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium from the DMSO stock. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity.
-
After 24 hours of incubation, replace the medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for an additional 48-72 hours.
-
-
Cell Fixation:
-
Terminate the experiment by gently adding 50 µL of cold 10% TCA to each well (final concentration 3.3%).
-
Incubate at 4°C for 1 hour to fix the cells.
-
Causality: TCA precipitates proteins and fixes the cells to the bottom of the well, preventing cell loss during subsequent washing steps.
-
-
Staining and Measurement:
-
Wash the plates five times with slow-running tap water to remove TCA and dead cells. Air dry the plates completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates.
-
Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Measure the optical density (OD) at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition using the following formula: % Inhibition = 100 - [(OD_treated - OD_t0) / (OD_control - OD_t0)] * 100
-
Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.
-
Data Presentation: Comparative Cytotoxicity
The results from the SRB assay can be summarized in a table for easy comparison of the potency and selectivity of different derivatives.
| Compound ID | Derivative Structure (Substitution at 6-NH) | IC₅₀ (µM) HCT116 (Colon) | IC₅₀ (µM) MCF-7 (Breast) | IC₅₀ (µM) A549 (Lung) | IC₅₀ (µM) MRC5 (Normal) | Selectivity Index (MRC5/HCT116) |
| Lead-1 | N-(4-fluorobenzyl) | 14.3[1][6] | 21.5 | 18.9 | >100[1][6] | >7.0 |
| Lead-2 | N-(4-bromobenzyl)-1,3-dimethyl | 0.4[4] | 1.2 | 0.9 | 11.8[4] | 29.5 |
| Control | Doxorubicin | 0.05 | 0.08 | 0.06 | 0.1 | 2.0 |
Section 3: Elucidating the Mechanism of Action (MoA)
Expert Insight: Identifying the molecular mechanism by which a compound exerts its anticancer effect is crucial. This compound derivatives frequently function as kinase inhibitors, leading to cell cycle arrest and apoptosis.[2][4] Western blotting for key apoptotic proteins and flow cytometry for cell cycle analysis are fundamental techniques for investigating these pathways.
Visualizing the Workflow: From Synthesis to MoA
The overall process of developing and characterizing these anticancer agents can be visualized as a logical workflow.
Caption: Workflow for development of this compound derivatives.
Visualizing a Potential Signaling Pathway
Many indazole derivatives function by inhibiting protein kinases, which blocks downstream signaling required for cell proliferation and survival.
Caption: Inhibition of a kinase pathway by an indazole derivative.
Protocol 3: Western Blot Analysis for Apoptosis Markers
Objective: To determine if the lead compound induces apoptosis by measuring the expression levels of key apoptotic proteins like Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic), and the cleavage of Caspase-3.
Materials:
-
HCT116 cells (or other sensitive cell line).
-
Lead this compound derivative.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Step-by-Step Methodology:
-
Cell Treatment and Lysis:
-
Plate HCT116 cells and treat them with the lead compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.
-
Harvest cells and lyse them using ice-cold RIPA buffer.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions. This ensures equal loading of protein for all samples.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use GAPDH as a loading control to normalize the data.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the ECL substrate.
-
-
Imaging and Analysis:
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of novel anticancer agents. The protocols outlined in this guide provide a robust framework for the synthesis, in vitro screening, and initial mechanistic evaluation of new derivatives. Compounds demonstrating high potency, selectivity for cancer cells over normal cells, and a clear mechanism of action (e.g., induction of apoptosis via kinase inhibition) can be advanced into further preclinical studies. Future work should focus on lead optimization to improve pharmacokinetic properties and in vivo efficacy studies in relevant animal models to validate their therapeutic potential.
References
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Tran, P. T., Hoang, N. X., Hoang, V. H., Ngo, T., & Vu, T. Y. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(5), 581-588. [Link]
-
Hoang, N. X., Hoang, V. H., Ngo, T., Vu, T. Y., & Tran, P. T. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Open Chemistry, 21(1). [Link]
-
Nguyen, T. H., Tran, T. P. T., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances, 10(73), 44923-44934. [Link]
-
Tran, P.-T., et al. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(5), 581-588. [Link]
-
Hoang, N. X., et al. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(5), 581-588. [Link]
-
Tran, T. P. T., et al. (2023). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Bioorganic & Medicinal Chemistry, 90, 117377. [Link]
-
Kaur, M., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 13(1), 22-50. [Link]
-
Li, J., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15933-15945. [Link]
-
Li, J., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15933-15945. [Link]
-
Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(9), 3922. [Link]
-
Cee, V. J., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(4), 893-899. [Link]
-
Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(9), 3922. [Link]
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- 1. researchgate.net [researchgate.net]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective [ouci.dntb.gov.ua]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Solid-Phase Synthesis of 1H-Indazol-6-amine Derivatives
Introduction: The Privileged Scaffold of Indazole in Drug Discovery
The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, is a cornerstone of modern medicinal chemistry.[1][2][3] Its rigid structure and ability to participate in various non-covalent interactions have established it as a "privileged scaffold" in the design of targeted therapeutics.[1][4] A multitude of indazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and neuroprotective properties.[1][2][5] The 6-amino substituted indazole, in particular, serves as a versatile anchor for further molecular elaboration, enabling the exploration of vast chemical space in the quest for novel drug candidates.
Solid-phase synthesis has emerged as a powerful technology for the rapid generation of compound libraries, facilitating accelerated structure-activity relationship (SAR) studies.[6][7] By anchoring a starting material to a polymeric support, reagents and byproducts in the solution phase can be easily removed by simple filtration, streamlining the purification process. This application note provides a comprehensive guide to the strategic use of 1H-Indazol-6-amine in solid-phase synthesis, from the selection of appropriately protected building blocks to on-resin modifications and final cleavage.
Core Principles for Solid-Phase Indazole Chemistry
The successful solid-phase synthesis of indazole derivatives hinges on a carefully planned strategy that addresses several key aspects: the choice of solid support and linker, the orthogonal protection of reactive functional groups, and the conditions for on-resin chemical transformations and final cleavage from the support.
Resin and Linker Selection
The choice of resin and linker is dictated by the overall synthetic scheme and the desired functionality in the final product. For the synthesis of indazole-based amides, Rink amide resin is a common choice, as cleavage with trifluoroacetic acid (TFA) directly yields a C-terminal amide. For the generation of C-terminal carboxylic acids, acid-labile linkers such as the Wang linker are employed.
Orthogonal Protecting Group Strategy
The presence of multiple reactive sites in this compound—the two nitrogen atoms of the indazole ring and the exocyclic amino group—necessitates a robust orthogonal protecting group strategy.[8][9] An orthogonal set of protecting groups allows for the selective deprotection of one functional group while the others remain intact, enabling site-specific modifications.
A highly effective strategy for this compound involves the use of a tert-butyloxycarbonyl (Boc) group to protect the indazole nitrogen and a 9-fluorenylmethyloxycarbonyl (Fmoc) group for the 6-amino functionality. The Boc group is stable to the basic conditions required for Fmoc removal (typically piperidine in DMF) but is readily cleaved under acidic conditions (e.g., TFA), which are often used for the final cleavage from the resin.[10] Conversely, the Fmoc group is stable to the acidic conditions that might be used for the selective removal of other protecting groups, such as tert-butyl ethers or esters.
A key building block for this strategy is 6-Amino-indazole-1-carboxylic acid tert-butyl ester (1-Boc-6-amino-indazole), which is commercially available.[11] This intermediate provides a free amino group for immobilization or further functionalization, while the indazole nitrogen is protected.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the preparation of a key building block, its immobilization onto a solid support, on-resin modification, and final cleavage.
Protocol 1: Synthesis of 1-Boc-6-(Fmoc-amino)-1H-indazole
This protocol describes the preparation of a key orthogonally protected building block, ready for solid-phase synthesis.
Reaction Scheme:
Caption: Synthesis of orthogonally protected indazole building block.
Materials:
-
1-Boc-6-amino-indazole (1.0 eq)[11]
-
9-Fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1-Boc-6-amino-indazole in DCM.
-
Add DIPEA to the solution and stir for 5 minutes at room temperature.
-
Add Fmoc-OSu in one portion and stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 1-Boc-6-(Fmoc-amino)-1H-indazole as a solid.
Protocol 2: Immobilization of 1-Boc-6-(Fmoc-amino)-1H-indazole onto Wang Resin
This protocol details the attachment of the protected indazole building block to an acid-labile Wang resin, preparing it for on-resin diversification.
Caption: Immobilization of 1-Boc-6-amino-1H-indazole onto Wang Resin.
Materials:
-
Fmoc-protected Wang resin
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
1-Boc-6-amino-1H-indazole (3.0 eq relative to resin loading)
-
N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
DMF
-
DCM
-
Methanol
Procedure:
-
Swell the Fmoc-protected Wang resin in DMF in a solid-phase synthesis vessel for 1 hour.
-
Drain the DMF and treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution and repeat the treatment with 20% piperidine in DMF for 20 minutes to ensure complete Fmoc deprotection.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
In a separate flask, dissolve 1-Boc-6-amino-1H-indazole in DMF. Add DIC and DMAP and pre-activate for 10 minutes.
-
Add the pre-activated indazole solution to the resin and agitate at room temperature overnight.
-
Drain the reaction solution and wash the resin with DMF (5 times), DCM (3 times), and methanol (3 times).
-
Dry the resin under vacuum.
-
The loading of the indazole can be quantified by cleaving a small amount of resin and analyzing the product by HPLC.
Protocol 3: On-Resin Diversification via Acylation of the 6-Amino Group
This protocol outlines a general procedure for the on-resin acylation of the 6-amino group after Fmoc deprotection.
Caption: On-resin acylation workflow.
Materials:
-
Indazole-loaded resin from Protocol 2 (with Fmoc protection on the 6-amino group if starting from the product of Protocol 1 immobilized differently)
-
20% (v/v) Piperidine in DMF
-
Carboxylic acid (R-COOH) (5.0 eq)
-
HBTU (4.9 eq)
-
DIPEA (10.0 eq)
-
DMF
-
DCM
-
Methanol
Procedure:
-
Swell the resin in DMF.
-
Perform Fmoc deprotection as described in Protocol 2, steps 2-4.
-
In a separate vial, dissolve the desired carboxylic acid in DMF. Add HBTU and DIPEA and allow to pre-activate for 5 minutes.
-
Add the activated carboxylic acid solution to the resin and agitate for 4 hours at room temperature.
-
Monitor the reaction completion using a colorimetric test (e.g., Kaiser test).
-
Once the reaction is complete, drain the solution and wash the resin with DMF (5 times), DCM (3 times), and methanol (3 times).
-
Dry the resin under vacuum.
Protocol 4: Cleavage from the Resin and Deprotection
This protocol describes the final step of releasing the synthesized indazole derivative from the solid support and removing the Boc protecting group.
Materials:
-
Acylated-Indazole-Resin
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Diethyl ether (cold)
-
Methanol
-
Acetonitrile
-
Water
Procedure:
-
Place the dry resin in a reaction vessel.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA.
-
Concentrate the combined filtrate under a stream of nitrogen.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge the mixture and decant the ether.
-
Wash the precipitate with cold diethyl ether.
-
Dissolve the crude product in a mixture of acetonitrile and water and purify by preparative HPLC.
-
Lyophilize the pure fractions to obtain the final product.
Quantitative Data Summary
The following table provides representative data for the synthesis and purification of a model indazole derivative prepared using the protocols described above.
| Step | Compound | Starting Material (Resin Loading) | Yield | Purity (HPLC) |
| Protocol 1 | 1-Boc-6-(Fmoc-amino)-1H-indazole | 1-Boc-6-amino-indazole | 85% | >98% |
| Protocol 2 | Indazole-loaded Wang Resin | 1-Boc-6-amino-1H-indazole (0.5 mmol/g) | ~70% loading | N/A |
| Protocol 3 & 4 | N-(1H-indazol-6-yl)acetamide | Acetic Acid | 65% (overall from resin) | >95% |
Conclusion
The protocols detailed in this application note provide a robust and versatile framework for the solid-phase synthesis of diverse libraries of this compound derivatives. The use of an orthogonally protected indazole building block, in conjunction with well-established solid-phase synthesis techniques, allows for the efficient and systematic exploration of this medicinally important scaffold. These methodologies are anticipated to be of significant value to researchers in the fields of drug discovery and medicinal chemistry, enabling the accelerated development of novel therapeutic agents.
References
-
Krchnák, V. (2009). Efficient Traceless Solid-Phase Synthesis of 3,4-Dihydropyrazino[1,2-b]indazoles and their 6-Oxides. Journal of Combinatorial Chemistry, 11(3), 370-374. [Link]
-
Krchnák, V., & Holladay, M. W. (2009). Efficient traceless solid-phase synthesis of 3,4-dihydropyrazino[1,2-b]indazoles and their 6-oxides. Journal of Combinatorial Chemistry, 11(3), 370–374. [Link]
-
ACS Combinatorial Science. (2009). Efficient Traceless Solid-Phase Synthesis of 3,4-Dihydropyrazino[1,2-b]indazoles and Their 6-Oxides. [Link]
-
Krchnak, V., & Holladay, M. W. (2009). Efficient Traceless Solid-Phase Synthesis of 3,4-Dihydropyrazino[1,2-b]indazoles and Their 6-Oxides. ACS Combinatorial Science. [Link]
-
Bräse, S., & Gräßle, S. (2025). Solid Phase Synthesis of Functionalized Indazoles using Triazenes – Scope and Limitations. ResearchGate. [Link]
-
Albericio, F., & Carpino, L. A. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. PubMed. [Link]
-
Krchnak, V., & Weichsel, A. S. (2011). Solid-phase synthesis and chemical properties of 2-(2-amino/hydroxyethyl)-1-aryl-3, 4-dihydropyrazino[1, 2-b] indazol-2-iums. PMC. [Link]
-
Organic Chemistry Portal. Indazole synthesis. [Link]
-
Yang, K., & et al. (2002). Rapid assembly of 2-aminoimidazolones on solid support. ResearchGate. [Link]
-
Albericio, F., & et al. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. ResearchGate. [Link]
-
ACS Omega. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. [Link]
-
ACS Publications. Organic Letters Journal. [Link]
-
ResearchGate. (2025). Synthesis and biological evaluation of new indazole derivatives. [Link]
-
Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. MDPI. [Link]
-
ResearchGate. Representative scheme for the on-resin C-terminal modification of... [Link]
-
Shaikh, R. U., & et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]
-
Chem-Impex. 1-Boc-6-amino-indazole. [Link]
-
Kao, J. T., & et al. (2017). Expedient on-resin modification of a peptide C-terminus through a benzotriazole linker. Chemical Science. [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Organic Syntheses. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1999). Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: application to polymethoxylated phenylalanines and 4-oxoamino acids. [Link]
-
ResearchGate. (2025). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. [Link]
-
A Comprehensive Guide to Enzyme Immobilization: All You Need to Know. PMC. [Link]
-
How to Immobilize Enzymes on Solid Supports. LinkedIn. [Link]
-
Mal, D., & et al. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. ResearchGate. [Link]
-
Analyst. (2008). Recent advances in immobilization methods of antibodies on solid supports. [Link]
-
Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. PubMed Central. [Link]
-
Recent Advances in Enzyme Immobilisation Strategies: An Overview of Techniques and Composite Carriers. MDPI. [Link]
- Google Patents. (1997). Methods for the synthesis of fmoc protected amines.
-
Solid phase peptide synthesis: new resin and new protecting group. ProQuest. [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Introduction to Peptide Synthesis. PMC. [Link]
-
Gopi, B., & et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Publishing. [Link]
-
Gopi, B., & et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. PMC. [Link]
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- 11. chemimpex.com [chemimpex.com]
Application Notes & Protocols: Leveraging 1H-Indazol-6-amine for Fragment-Based Library Development
Introduction: The Strategic Value of the Indazole Scaffold in Fragment-Based Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern lead generation, prized for its efficiency in exploring chemical space and its consistent delivery of high-quality, optimizable starting points.[1][2] The philosophy of FBDD is elegantly simple: begin with small, low-complexity molecules ("fragments"), identify those that bind to a biological target with weak but high-quality interactions, and then apply structure-guided chemistry to evolve these hits into potent and selective lead compounds.[3]
Within the vast universe of chemical scaffolds, the indazole ring system has emerged as a "privileged scaffold"—a molecular framework that is repeatedly found in biologically active compounds targeting a range of protein families.[4][5] Its rigid bicyclic structure, combined with its unique hydrogen bonding capabilities, makes it an exceptional anchor for molecular recognition.
This guide focuses specifically on 1H-Indazol-6-amine , a versatile and strategically advantageous building block for the construction of high-impact fragment libraries. Its inherent properties—low molecular weight, desirable physicochemical characteristics, and a chemically tractable amino group—provide an ideal foundation for developing a diverse library of fragments designed to probe the intricate binding landscapes of therapeutic targets.[6][7][8] Herein, we provide the scientific rationale, design principles, and detailed, field-tested protocols for the synthesis, quality control, and screening of a this compound-based fragment library.
Part 1: Rationale and Design of a this compound Fragment Library
The Scientific Case for this compound as a Core Fragment
The selection of a core scaffold is the most critical decision in designing a focused fragment library. This compound is an exemplary choice for several reasons rooted in the principles of medicinal chemistry and FBDD:
-
Inherent Biological Relevance: The indazole nucleus is a key pharmacophore in numerous approved drugs and clinical candidates, including the kinase inhibitor Axitinib and the antiemetic Granisetron.[4] This history of success validates the scaffold's ability to engage in productive interactions with a variety of biological targets.
-
Compliance with the "Rule of Three": A guiding principle in FBDD, the "Rule of Three," suggests ideal fragments should have a molecular weight ≤ 300 Da, cLogP ≤ 3, hydrogen bond donors ≤ 3, and hydrogen bond acceptors ≤ 3. As shown in Table 1, the this compound core fits comfortably within these parameters, ensuring that the resulting library possesses the fragment-like properties essential for efficient screening and optimization.[6][9]
-
Strategic Vector for Derivatization: The amino group at the 6-position is a superb chemical handle. It is not merely a point of attachment; it is a vector that projects substituents into a specific region of chemical space away from the core. This allows for the systematic exploration of a target's binding pocket without fundamentally altering the core's anchoring interactions. Common, high-yield reactions like amidation and reductive amination can be used to build a library with controlled diversity.[6]
-
Favorable Physicochemical Properties: this compound is a stable, solid compound with adequate solubility in aqueous and organic media, simplifying its handling in both synthesis and screening workflows.[8][10]
Library Design: A "Vectorial Diversity" Approach
Our design strategy focuses on leveraging the 6-amino position to generate a library that explores diverse pharmacophoric features while maintaining a common core. This "vectorial diversity" approach is highly efficient. By keeping the indazole core constant, any observed binding can be confidently attributed to the interactions of the core and the appended R-group, simplifying the interpretation of structure-activity relationships (SAR).
The diagram below illustrates this design principle. The immutable indazole core acts as an anchor, while modifications at the R-position introduce varied chemical functionalities (e.g., small alkyl groups, aromatic rings, polar motifs) to probe for complementary interactions within a target's binding site.
Data Presentation: Physicochemical Properties of an Exemplar Library
To ensure the final library members retain fragment-like properties, it is crucial to perform in-silico evaluation prior to synthesis. The following table summarizes the calculated properties for the core and three representative virtual derivatives.
| Compound ID | Structure | Molecular Weight (Da) | cLogP | H-Bond Donors | H-Bond Acceptors |
| Core | This compound | 133.15 | 1.3 | 2 | 2 |
| Frag-001 | N-ethyl-1H-indazol-6-amine | 161.21 | 1.9 | 2 | 2 |
| Frag-002 | N-benzyl-1H-indazol-6-amine | 223.28 | 3.0 | 2 | 2 |
| Frag-003 | 1-(1H-indazol-6-yl)piperidin-4-one | 229.26 | 1.5 | 1 | 3 |
Properties calculated using standard cheminformatics software.
Part 2: Synthesis and Quality Control Protocol
A successful FBDD campaign relies on the high fidelity of its screening library. Each compound must be of verifiable structure and high purity to prevent false positives and ensure reproducibility. This section provides a robust, self-validating protocol for library synthesis via reductive amination.
Experimental Workflow: Synthesis and QC
The workflow is designed to be systematic and rigorous, ensuring that only high-quality compounds are advanced to the screening stage.
Protocol: Parallel Reductive Amination
Objective: To synthesize a 12-member fragment library from this compound and a panel of commercially available aldehydes.
Materials & Reagents:
-
This compound (≥98% purity)
-
Panel of 12 diverse aldehydes (e.g., acetaldehyde, isobutyraldehyde, benzaldehyde, 4-fluorobenzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic Acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) and Methanol (MeOH) for chromatography
-
Parallel synthesis reaction block or individual vials
Step-by-Step Methodology:
-
Reaction Setup: In parallel reaction vials, add this compound (1.0 eq, e.g., 50 mg, 0.375 mmol).
-
Aldehyde Addition: To each vial, add the corresponding aldehyde (1.1 eq, 0.413 mmol) followed by anhydrous DCE (2 mL).
-
Acid Catalyst: Add one drop of glacial acetic acid to each vial to facilitate imine formation. Stir the mixtures for 30 minutes at room temperature.
-
Causality: The acid catalyzes the formation of the iminium ion intermediate, which is the species that is subsequently reduced.
-
-
Reducing Agent: Add NaBH(OAc)₃ (1.5 eq, 119 mg, 0.563 mmol) portion-wise to each vial.
-
Causality: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards the aldehyde starting material than stronger hydrides, minimizing side reactions.
-
-
Reaction Monitoring: Stir the reactions at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Quenching and Workup: Carefully quench each reaction by adding saturated aqueous NaHCO₃ solution. Stir for 15 minutes. Transfer the mixture to a separatory funnel and extract with DCM (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers for each reaction, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify each crude product using preparative reverse-phase HPLC.
-
Causality: HPLC purification is essential to meet the high-purity requirements (>95%) for FBDD. Impurities can cause false positives or interfere with biophysical assays.
-
Protocol: Quality Control Validation
Objective: To confirm the identity and purity of each synthesized fragment. This is a non-negotiable step.
-
Purity Assessment (LC-MS):
-
Dissolve a small sample of each purified compound in DMSO or MeOH.
-
Analyze using a standard LC-MS method (e.g., C18 column, water/acetonitrile gradient).
-
Integrate the UV chromatogram (e.g., at 214 nm and 254 nm) to determine purity. The mass spectrometer confirms the molecular weight of the desired product.
-
Acceptance Criterion: Purity ≥ 95%.
-
-
Identity Confirmation (¹H NMR):
-
Acquire a ¹H NMR spectrum for each compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Confirm that the observed chemical shifts, splitting patterns, and integrations are consistent with the expected structure.
-
Acceptance Criterion: The spectrum must be clean and unambiguously match the target compound.
-
Part 3: Biophysical Screening Protocols
Detecting the low-affinity interactions of fragments requires sensitive, high-precision biophysical techniques. A tiered screening approach, using an efficient primary screen followed by an orthogonal validation method, is best practice for minimizing false positives and ensuring confidence in the identified hits.
Screening Cascade Workflow
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- 8. This compound | 6967-12-0 | Benchchem [benchchem.com]
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- 10. This compound | C7H7N3 | CID 81423 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Biological Activity of 1H-Indazol-6-amine Derivatives
Introduction
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] In particular, derivatives of 1H-Indazol-6-amine have emerged as a promising class of therapeutics, especially in oncology.[2][3] These compounds have been successfully developed as potent inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer. Key targets include Polo-like Kinase 4 (PLK4), Fibroblast Growth Factor Receptor (FGFR), and Anaplastic Lymphoma Kinase (ALK).[1][2][4] Furthermore, some derivatives have shown immunomodulatory activity by inhibiting enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan-2,3-dioxygenase (TDO), which are crucial immune checkpoint targets.[5][6][7]
This guide provides a comprehensive, multi-tiered framework for the preclinical evaluation of novel this compound derivatives. As a Senior Application Scientist, my objective is to present not just protocols, but a logical, field-proven workflow that moves from initial target validation to complex cellular and in vivo assessments. Each step is designed to build upon the last, ensuring a robust data package for lead candidate selection. We will explore the causality behind experimental choices, providing insights to help researchers navigate the complexities of drug discovery.
Tier 1: Primary Screening & Target Engagement
The initial phase of evaluation focuses on confirming that a derivative directly interacts with its intended molecular target. This is a critical first step to establish a clear structure-activity relationship (SAR) and to validate the compound's proposed mechanism of action.
Biochemical Kinase Inhibition Assays
Expertise & Experience: Before assessing a compound's effect on cells, it is fundamental to confirm its activity in a simplified, purified system. Biochemical assays isolate the target enzyme (e.g., a protein kinase) and the test compound, removing the complexities of the cellular environment. This allows for the precise determination of direct inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50). A variety of formats exist, including radiometric assays which are highly sensitive, and fluorescence or luminescence-based assays which offer higher throughput and avoid the handling of radioactive materials.[4][8]
Protocol: In Vitro Kinase Inhibition Assay (Fluorescence-Based)
This protocol describes a generic, high-throughput fluorescence-based assay to determine the IC50 of a this compound derivative against a target protein kinase.
Materials:
-
Purified, active recombinant kinase
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Test compound (this compound derivative) dissolved in DMSO
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Fluorescence-based kinase activity detection kit (e.g., ADP-Glo™, LanthaScreen™)
-
White, opaque 384-well assay plates
-
Plate reader capable of fluorescence or luminescence detection
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted in 10-point, 3-fold steps. Subsequently, dilute these DMSO stocks into the kinase assay buffer.
-
Assay Plate Setup: Add 2.5 µL of the diluted compound solution to the wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Enzyme Addition: Add 2.5 µL of the kinase solution (at 2x the final desired concentration) to all wells except the "no enzyme" control.
-
Initiation of Reaction: Add 5 µL of a solution containing the peptide substrate and ATP (at 2x the final concentration) to all wells to start the kinase reaction. The final volume should be 10 µL.
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
Detection: Stop the kinase reaction and detect the remaining ATP or the generated ADP according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis:
-
Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In-Cell Target Engagement Assays
Expertise & Experience: A potent biochemical inhibitor may fail in a cellular context due to poor membrane permeability or rapid efflux. Therefore, it is crucial to verify that the compound can enter the cell and bind to its target in a physiological environment.[8][9] The NanoBRET™ Target Engagement assay is an industry-standard method for this purpose.[10][11] It uses Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding to a NanoLuc® luciferase-tagged kinase in live cells, providing a quantitative measure of target occupancy and apparent cellular affinity.[10] This assay provides a critical link between biochemical potency and cellular functional activity.[10]
Protocol: NanoBRET™ Target Engagement Intracellular Kinase Assay
This protocol is adapted from the Promega NanoBRET™ TE Intracellular Kinase Assay methodology.[10]
Materials:
-
HEK-293 cells (or other suitable host cell line)
-
Plasmid DNA encoding the kinase of interest fused to NanoLuc® Luciferase
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ TE Tracer specific for the kinase target
-
Test compound (this compound derivative)
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, 96-well or 384-well cell culture plates
-
Luminescence plate reader
Step-by-Step Methodology:
-
Transfection: Seed HEK-293 cells in a suitable culture flask. 24 hours later, transfect the cells with the NanoLuc®-kinase fusion plasmid according to the transfection reagent manufacturer's protocol.
-
Cell Plating: After 24 hours of transfection, harvest the cells and resuspend them in Opti-MEM®. Dispense the cell suspension into the wells of a white assay plate.
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test compound in Opti-MEM®.
-
Prepare the NanoBRET™ Tracer at the recommended concentration in Opti-MEM®.
-
Add the test compound dilutions to the wells, followed immediately by the tracer.
-
-
Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound and tracer to reach binding equilibrium with the target kinase.
-
Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent, containing the substrate and the extracellular inhibitor (to quench any signal from lysed cells).
-
Add the detection reagent to all wells.
-
Read the plate on a luminescence reader equipped with two filters to measure donor (NanoLuc®) and acceptor (Tracer) emission (e.g., 460nm and >610nm).
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.
-
Convert the raw BRET ratios to milliBRET units (mBU) by multiplying by 1000.
-
Plot the mBU values against the logarithm of the compound concentration and fit to a four-parameter dose-response curve to determine the IC50, which represents the apparent cellular affinity.
-
Visualization: NanoBRET™ Workflow
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Tier 2: Cellular Activity & Phenotypic Assays
Once target engagement is confirmed, the next logical step is to determine the compound's effect on the whole cell. These assays measure the phenotypic consequences of target inhibition, such as reduced cell viability, cell cycle arrest, or apoptosis induction.
Cell Viability and Cytotoxicity Assays
Expertise & Experience: Cell viability assays are the workhorse of anticancer drug screening.[12][13] They provide a quantitative measure of a compound's ability to inhibit cell proliferation or induce cell death. While metabolic assays like MTT or MTS are common, they can sometimes produce artifacts if a compound interferes with cellular metabolism.[14][15] The Sulforhodamine B (SRB) assay, which measures total cellular protein content, is an excellent alternative as its endpoint is less susceptible to metabolic interference.[2][16] It is crucial to test compounds against a panel of cancer cell lines, ideally including lines where the target kinase is known to be a key driver of proliferation, as well as a non-cancerous cell line to assess preliminary selectivity.[2]
Protocol: Sulforhodamine B (SRB) Cell Viability Assay
This protocol is a robust method for determining cell viability based on the measurement of total cellular protein.[3][16]
Materials:
-
Cancer cell lines of interest and a normal (non-cancerous) cell line
-
Complete cell culture medium
-
Test compound (this compound derivative)
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
96-well flat-bottom cell culture plates
-
Microplate reader (510 nm absorbance)
Step-by-Step Methodology:
-
Cell Plating: Seed cells into a 96-well plate at an appropriate density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO). Incubate the plate for 72 hours at 37°C in a CO2 incubator.
-
Cell Fixation: Gently remove the culture medium. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 60 minutes.
-
Washing: Discard the TCA and wash the plates five times with slow-running tap water. Remove excess water by tapping the plate on paper towels and allow it to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.
-
Wash and Solubilize: Remove the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Read Absorbance: Shake the plates for 5 minutes on a plate shaker and then read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value by plotting the data using a four-parameter logistic model.
Data Presentation: Comparative IC50 Values
| Compound ID | Target Kinase | HCT116 (Colon) IC50 (µM)[2] | A549 (Lung) IC50 (µM)[2] | MDA-MB-231 (Breast) IC50 (µM) | MRC-5 (Normal Lung) IC50 (µM)[16] |
| 9f | Unknown | 14.3 ± 4.4 | 15.1 ± 1.2 | > 50 | > 100 |
| 2f | Unknown | 0.45 ± 0.04 | 1.15 ± 0.09 | 0.23 ± 0.02 | > 20 |
| Control-A | Kinase X | 0.05 ± 0.01 | 0.08 ± 0.02 | 0.04 ± 0.01 | 5.2 ± 0.7 |
| Control-B | Kinase Y | 2.5 ± 0.3 | 3.1 ± 0.4 | 1.9 ± 0.2 | > 50 |
Note: Data for compounds 9f and 2f are representative examples from literature.[17][2] Control data is hypothetical for comparison.
Cellular Mechanism of Action Assays
After confirming that a compound reduces cell viability, the next step is to elucidate how. These assays verify that the observed cytotoxicity is a direct result of inhibiting the intended signaling pathway.
3.2.1. Western Blot for Phospho-Kinase Levels
Expertise & Experience: Western blotting is a cornerstone technique to confirm the functional consequence of kinase inhibition.[11] If a compound successfully inhibits a target kinase, the phosphorylation of that kinase's direct downstream substrates should decrease. This assay provides direct evidence that the compound is modulating the intended signaling pathway at the molecular level.
Protocol: Western Blot Analysis
-
Cell Treatment and Lysis: Treat cultured cells with the test compound at various concentrations (e.g., 0.1x, 1x, 10x the viability IC50) for a short period (e.g., 1-4 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase (e.g., anti-phospho-AKT).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total protein of the substrate and a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading.
Visualization: Generic Kinase Signaling Pathway
Caption: Inhibition of a target kinase blocks downstream signaling.
3.2.2. Apoptosis and Cell Cycle Assays
Expertise & Experience: A reduction in viable cells can be due to cytostatic effects (cell cycle arrest) or cytotoxic effects (cell death). It is important to distinguish between these outcomes. Flow cytometry is a powerful tool for this purpose. Staining with propidium iodide (PI) reveals the distribution of cells across the G1, S, and G2/M phases of the cell cycle.[18] Co-staining with Annexin V and PI can differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells, clarifying the mechanism of cell death.[2][7]
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cells in a 6-well plate with the test compound at 1x and 5x the IC50 for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 100 µL of Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide according to the kit manufacturer's instructions.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of Binding Buffer and analyze immediately by flow cytometry. Healthy cells will be Annexin V-/PI-, early apoptotic cells will be Annexin V+/PI-, and late apoptotic/necrotic cells will be Annexin V+/PI+.
Tier 3: Advanced In Vitro and In Vivo Models
Promising compounds must be evaluated in more complex systems that better mimic the physiological environment and the challenges of treating a systemic disease.
Cell Migration and Invasion Assays
Expertise & Experience: The ability of cancer cells to metastasize is a leading cause of mortality. The Transwell assay (or Boyden chamber assay) is a classic in vitro method to assess a compound's potential to inhibit cell migration and invasion.[17] For invasion assays, the Transwell insert is coated with a layer of extracellular matrix (e.g., Matrigel), which cells must degrade to pass through. This assay provides valuable insight into a compound's potential anti-metastatic properties.[17]
In Vivo Efficacy Studies
Expertise & Experience: The ultimate preclinical test for an anticancer agent is to evaluate its efficacy in a living organism.[17] The most common approach is the use of a tumor xenograft model, where human cancer cells are implanted into immunocompromised mice.[2] This allows for the assessment of a compound's ability to inhibit tumor growth in the context of a complex biological system, which includes factors like drug metabolism, distribution, and tumor microenvironment interactions.
Protocol: Murine Xenograft Tumor Model (General Guidelines)
-
Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 1-5 million cells) into the flank of immunocompromised mice (e.g., athymic nude or NSG mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into vehicle control and treatment groups. Administer the this compound derivative via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Monitoring: Measure tumor volume (using calipers) and body weight 2-3 times per week. Monitor for any signs of toxicity.
-
Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control.
Tier 4: Pharmacokinetic (PK) / ADME Profiling
Expertise & Experience: A compound can be highly potent in vitro but fail in vivo if it has poor "drug-like" properties. Pharmacokinetics (PK) is the study of what the body does to a drug, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME).[19][20] Early assessment of ADME properties is critical to identify liabilities that could prevent a compound from becoming a viable drug.[21]
Key In Vitro ADME Assays
-
Metabolic Stability Assay: This assay uses liver microsomes (which contain key drug-metabolizing enzymes like Cytochrome P450s) to predict how quickly a compound will be cleared from the body.[19] A compound with very high clearance may not be able to maintain a therapeutic concentration in vivo.
-
CYP450 Inhibition Assay: This assay determines if a compound inhibits major CYP450 enzymes.[19] Inhibition can lead to dangerous drug-drug interactions if co-administered with other medications.
-
Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells (a human colon adenocarcinoma line) to predict the intestinal absorption of orally administered drugs.[19]
In Vivo Pharmacokinetic Studies
Expertise & Experience: This study measures the concentration of a drug in the blood plasma of an animal (typically a mouse or rat) over time after a single dose.[22][20] This provides critical information on how a drug is absorbed, distributed, and eliminated in a whole organism. Key parameters derived from this study include:
-
Cmax: The maximum plasma concentration achieved.
-
Tmax: The time at which Cmax is reached.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t1/2 (Half-life): The time required for the plasma concentration to decrease by half.
These parameters are essential for designing effective dosing regimens for in vivo efficacy studies and for predicting human pharmacokinetics.[20][21]
Conclusion
The evaluation of this compound derivatives requires a systematic, multi-tiered approach that builds a comprehensive understanding of a compound's biological activity. By progressing logically from direct target engagement in biochemical assays to functional consequences in cells and finally to efficacy and pharmacokinetic profiling in vivo, researchers can make well-informed decisions. This rigorous, self-validating workflow ensures that only the most promising candidates with a clear mechanism of action and favorable drug-like properties advance toward clinical development, maximizing the potential for success in the complex field of oncology drug discovery.
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Volynets, G., et al. (2021). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Current Enzyme Inhibition, 17(3), 161-165. Retrieved from [Link]
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Qian, S., et al. (2022). 4,6-Disubstituted-1H-Indazole-4-Amine derivatives with immune-chemotherapy effect and in vivo antitumor activity. European Journal of Medicinal Chemistry, 241, 114625. Retrieved from [Link]
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Tran, P.-T., et al. (2023). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Bioorganic & Medicinal Chemistry, 90, 117377. Retrieved from [Link]
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Agilex Biolabs. (2024). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Retrieved from [Link]
-
Wang, J., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Pharmaceuticals, 16(5), 724. Retrieved from [Link]
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Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health. Retrieved from [Link]
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ResearchGate. (n.d.). Pharmacokinetics/ADME of Small Molecules. Retrieved from [Link]
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Al-Sanea, M. M., & Abdel-Aziz, H. A. (2024). Molecular Pharmacology at the Crossroads of Precision Medicine. Pharmaceuticals, 17(1), 126. Retrieved from [Link]
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Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(11), 5190–5196. Retrieved from [Link]
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Application Notes and Protocols for Utilizing 1H-Indazol-6-amine in the Development of Specific Protein Kinase Inhibitors
Introduction: The Privileged Scaffold of 1H-Indazol-6-amine in Kinase-Directed Drug Discovery
The indazole core is a significant pharmacophore in medicinal chemistry, forming the foundation of numerous clinically approved and investigational drugs.[1] Within this class of compounds, this compound emerges as a particularly valuable starting scaffold for the rational design of potent and selective protein kinase inhibitors. Its inherent structural features, including a hydrogen bond-donating amine and a bicyclic aromatic system, provide a versatile platform for derivatization to target the ATP-binding sites of a diverse range of kinases. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound to target specific protein kinases, with a focus on the TAM (TYRO3, AXL, MER) and PIM kinase families. We will delve into the mechanistic rationale, provide detailed experimental protocols for inhibitor characterization, and present a framework for structure-activity relationship (SAR) studies.
Mechanistic Rationale: Why this compound is an Effective Kinase Inhibitor Scaffold
The efficacy of this compound as a kinase inhibitor scaffold lies in its ability to be chemically modified to interact with key residues within the ATP-binding pocket of protein kinases. The 1H-indazole core can serve as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region.[2] The 6-amino group provides a strategic point for chemical modification, allowing for the introduction of various side chains that can extend into different pockets of the ATP-binding site, thereby dictating potency and selectivity.
For instance, derivatization of the 6-amino group can introduce moieties that interact with the DFG (Asp-Phe-Gly) motif, a conserved region in the activation loop of many kinases. Targeting the "DFG-out" conformation, an inactive state of the kinase, can lead to highly selective inhibitors.[3]
Targeting the TAM Kinase Family (TYRO3, AXL, MER)
The TAM family of receptor tyrosine kinases plays a crucial role in cell survival, proliferation, and immune regulation.[4] Their overexpression is implicated in various cancers and is associated with poor prognosis and drug resistance.[4][5] The design of inhibitors based on the 1H-indazole scaffold has shown considerable promise in targeting these kinases.
Figure 1: Simplified signaling pathway of the TAM kinases and the inhibitory action of this compound derivatives.
Targeting the PIM Kinase Family
PIM kinases (PIM1, PIM2, PIM3) are a family of constitutively active serine/threonine kinases that are overexpressed in many hematological malignancies and solid tumors.[6] They play a key role in cell cycle progression, survival, and drug resistance. The development of pan-PIM inhibitors from a 3-(pyrazin-2-yl)-1H-indazole scaffold highlights the utility of the indazole core in targeting this kinase family.[6]
Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of this compound derivatives as protein kinase inhibitors.
Protocol 1: General Synthesis of N-substituted this compound Derivatives
This protocol describes a general method for the derivatization of this compound via acylation or sulfonylation.
Materials:
-
This compound
-
Appropriate acid chloride or sulfonyl chloride
-
Aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (TEA), Pyridine)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (1.1-1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Slowly add the acid chloride or sulfonyl chloride (1.0-1.2 equivalents) to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
-
Characterize the final product by NMR, mass spectrometry, and HPLC to confirm its structure and purity.
Protocol 2: In Vitro Biochemical Kinase Inhibition Assay
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).[7][8]
Materials:
-
Recombinant human kinase (e.g., AXL or PIM1)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer
-
Test compound (serially diluted in DMSO)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In the wells of the microplate, add the kinase, substrate, and test compound at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 3: Cell-Based Assay for Kinase Inhibition
This protocol describes a general method to assess the ability of a compound to inhibit the activity of a target kinase within a cellular context by measuring the phosphorylation of a downstream substrate via Western blotting.[9][10]
Materials:
-
Cancer cell line overexpressing the target kinase (e.g., MDA-MB-231 for AXL, MOLM-16 for PIM1)
-
Cell culture medium and supplements
-
Test compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-substrate, anti-total-substrate, anti-target kinase, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the test compound or vehicle control (DMSO) for a specified time (e.g., 2-24 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated substrate levels to the total substrate and loading control to determine the extent of kinase inhibition.
Data Presentation and Structure-Activity Relationship (SAR) Studies
Systematic derivatization of the this compound scaffold and subsequent biological evaluation are crucial for optimizing inhibitor potency and selectivity. The data should be organized to facilitate SAR analysis.
Table 1: Representative IC50 Values of this compound Derivatives against Target Kinases
| Compound ID | R-Group at 6-amino position | AXL IC50 (nM) | PIM1 IC50 (nM) |
| Parent | -H | >10,000 | >10,000 |
| Derivative 1 | -C(O)Ph | 520 | 1500 |
| Derivative 2 | -S(O)2Ph | 85 | 950 |
| Derivative 3 | -C(O)-(4-methoxyphenyl) | 25 | 780 |
| Derivative 4 | -S(O)2-(4-chlorophenyl) | 12 | 450 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
The SAR from this hypothetical data suggests that sulfonamide derivatives at the 6-amino position are more potent AXL inhibitors than amide derivatives. Furthermore, electron-withdrawing or -donating groups on the phenyl ring can significantly impact potency.
Figure 2: Iterative workflow for the design and optimization of kinase inhibitors based on the this compound scaffold.
Conclusion
This compound represents a highly promising and versatile scaffold for the development of specific protein kinase inhibitors. Its amenability to chemical modification allows for the fine-tuning of interactions within the ATP-binding pocket, leading to potent and selective inhibitors of key oncogenic kinases such as those in the TAM and PIM families. The protocols and workflows presented in this application note provide a solid foundation for researchers to explore the potential of this privileged scaffold in their drug discovery endeavors. Through a systematic approach of synthesis, biological evaluation, and SAR analysis, novel and effective kinase inhibitors can be developed to address unmet medical needs in oncology and other diseases.
References
-
Cee, V. J., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(3), 5258-5264.[6]
-
Reaction Biology. (n.d.). PIM1 Cellular Phosphorylation Assay Service. Retrieved from [Link][11]
-
BPS Bioscience. (n.d.). Chemi-Verse™ PIM1 Kinase Assay Kit. Retrieved from [Link][12]
-
BPS Bioscience. (n.d.). AXL Kinase Assay Kit. Retrieved from [Link][7]
-
BPS Bioscience. (n.d.). Chemi-Verse™ Mouse PIM3 Kinase Assay Kit. Retrieved from [Link][13]
-
Tandon, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(10), 1644-1677.[14]
-
Wang, X., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4983.[15]
-
Ng, P. S., et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry, 49, 116437.[4]
-
Cee, V. J., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(3), 5258-5264.[16]
-
Wengner, A. M., et al. (2016). AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry, 59(10), 4583-4603.[17]
-
Wu, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(9), 3899.[2]
-
Wu, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(9), 3899.[18]
-
Sim, T., et al. (2012). An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. Bioorganic & Medicinal Chemistry Letters, 22(14), 4649-4653.[3]
-
Zhang, Y., et al. (2022). Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation. RSC Medicinal Chemistry, 13(5), 629-638.[5]
-
Zhang, K., et al. (2022). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 13(10), 1263-1273.[19]
-
Patel, R. R., et al. (2021). AXL Inhibition Enhances MEK Inhibitor Sensitivity in Malignant Peripheral Nerve Sheath Tumors. Cancers, 13(16), 4125.[10]
-
Holland, S. J., et al. (2011). Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors. ACS Medicinal Chemistry Letters, 2(5), 376-380.[20]
-
Lee, H., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. European Journal of Medicinal Chemistry, 230, 114115.[21]
-
Wu, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(9), 3899.[1]
-
Lee, H., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. European Journal of Medicinal Chemistry, 230, 114115.[22]
-
Sim, T., et al. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. ACS Medicinal Chemistry Letters, 3(8), 634-638.[23]
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- 3. An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-Indazol-6-amine
Welcome to the technical support guide for the synthesis of 1H-Indazol-6-amine. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting guidance and practical, field-proven insights to optimize reaction yields and product purity.
Overview of the Primary Synthetic Pathway
The most common and reliable synthetic route to this compound involves a two-step process starting from 1H-Indazole. The core strategy is the regioselective nitration of the indazole ring at the 6-position, followed by the reduction of the resulting 6-nitro-1H-indazole to the target amine. While seemingly straightforward, each step presents unique challenges that can significantly impact the overall yield and purity. This guide will deconstruct these challenges and provide actionable solutions.
Caption: Common synthetic route for this compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered during the synthesis in a direct question-and-answer format.
Question 1: My overall yield is consistently low. The main issue seems to be the reduction of 6-nitro-1H-indazole. What's going wrong?
This is the most critical step and often the primary source of yield loss. Several factors can contribute to an inefficient reduction.
Potential Cause 1: Inactive or Inefficient Catalyst The activity of palladium on carbon (Pd/C) is paramount for catalytic transfer hydrogenation or direct hydrogenation.
-
Expert Insight: The catalyst can be poisoned by impurities in the starting material or solvents. Older catalysts can also lose activity due to oxidation or sintering.
-
Troubleshooting Steps:
-
Use Fresh Catalyst: Always use a fresh batch of 10% Pd/C from a reputable supplier.
-
Ensure Inert Atmosphere: When using H₂ gas, thoroughly purge the reaction vessel with an inert gas (Nitrogen or Argon) before introducing hydrogen to prevent catalyst oxidation. For transfer hydrogenation using ammonium formate or hydrazine, maintaining an inert atmosphere is also good practice.[1]
-
Check Starting Material Purity: Impurities in your 6-nitro-1H-indazole, especially sulfur-containing compounds, can poison the palladium catalyst. If necessary, recrystallize the nitro-intermediate before the reduction step.
-
Potential Cause 2: Suboptimal Reducing System or Conditions The choice of reducing agent and reaction conditions dramatically affects the outcome.
-
Expert Insight: While several methods can accomplish this reduction, they are not interchangeable. The choice depends on available equipment (e.g., hydrogenation apparatus), safety considerations, and substrate tolerance. Catalytic hydrogenation with H₂ gas is often the cleanest method but requires specialized equipment. Transfer hydrogenation with ammonium formate is a robust and safer alternative that can be performed in standard glassware.[1] Tin(II) chloride is a classical stoichiometric reductant that is effective but can lead to more complex workups involving the removal of tin salts.[2]
-
Troubleshooting Steps & Comparison:
-
Monitor the Reaction: Regardless of the method, track the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed.[2][3]
-
Optimize Temperature: For transfer hydrogenation with ammonium formate or hydrazine, gentle warming (e.g., to room temperature or slightly above) may be necessary to initiate and sustain the reaction.[1][4] For SnCl₂ reductions, heating is typically required (e.g., 60-70°C).[2]
-
Evaluate Different Systems: If one method consistently provides low yields, consider trying an alternative, as summarized in the table below.
-
| Reducing System | Typical Conditions & Solvents | Reported Yield | Pros | Cons |
| 10% Pd/C, H₂ gas | Ethanol, Methanol, or Acetic Acid; 1-3 atm H₂; Room Temp.[4] | >90% | High yield, clean reaction, easy catalyst removal. | Requires specialized hydrogenation equipment (H-Cube, Parr shaker). |
| 10% Pd/C, Ammonium Formate | Ethanol or Methanol; N₂ atmosphere; Room Temp for 3h.[1] | ~77%[1] | No H₂ gas needed, standard glassware, safe. | Excess ammonium formate must be removed during workup.[1] |
| 10% Pd/C, Hydrazine Hydrate | Methanol or Ethanol; Reflux for 3-5h.[4] | Excellent[4] | Effective for various nitroindazoles.[4] | Hydrazine is highly toxic and carcinogenic; requires careful handling. |
| Tin(II) Chloride (SnCl₂·2H₂O) | Ethanol, conc. HCl; Heat to 60-70°C for 2-3h.[2] | Good | Inexpensive, no special equipment needed. | Stoichiometric amounts of tin salts are produced, requiring a careful neutralization and extraction workup to remove them.[2] |
Potential Cause 3: Product Loss During Workup this compound is a relatively polar compound.
-
Expert Insight: The amine is basic and can be protonated. During workup, especially after acidic reductions like with SnCl₂, the product may remain in the aqueous layer if the pH is not sufficiently basic during extraction.
-
Troubleshooting Steps:
-
Complete Catalyst Removal: After the reaction, ensure all the Pd/C catalyst is removed by filtering the reaction mixture through a pad of Celite.[1]
-
pH Adjustment: When using SnCl₂, cool the mixture and carefully neutralize with a concentrated base (e.g., NaOH solution) until the pH is strongly basic (pH > 8) to deprotonate the amine and precipitate tin hydroxides.[2]
-
Solvent Extraction: Use a polar organic solvent like ethyl acetate for extraction.[2] If the product has significant water solubility, perform multiple extractions (e.g., 3 x 50 mL) to maximize recovery.[2]
-
Question 2: I'm having trouble with the first step. The nitration of 1H-indazole gives a low yield of the desired 6-nitro isomer.
Regioselectivity is the primary challenge in the electrophilic nitration of the indazole ring system.
Potential Cause: Formation of Multiple Isomers The indazole ring can be nitrated at several positions, primarily the 3-, 5-, 6-, and 7-positions. The reaction conditions heavily influence the ratio of these isomers.
-
Expert Insight: Nitration using a standard mixed acid (HNO₃/H₂SO₄) is an aggressive electrophilic aromatic substitution. Without careful temperature control, the reaction can become unselective and lead to the formation of undesired isomers and decomposition products.
-
Troubleshooting Steps:
-
Strict Temperature Control: This is the most critical parameter. Dissolve the 1H-indazole in concentrated sulfuric acid and cool the mixture to 0-5°C in an ice bath before adding the nitrating mixture.[2]
-
Slow Addition of Nitrating Agent: Prepare a pre-cooled mixture of concentrated nitric acid and sulfuric acid. Add this mixture dropwise to the indazole solution, ensuring the internal temperature does not rise above 10°C.[2]
-
Controlled Reaction Time: After addition, allow the reaction to stir at a controlled temperature (e.g., room temperature) for a set period (e.g., 2-4 hours), monitoring by TLC to avoid over-nitration or side reactions.[2]
-
Workup by Quenching on Ice: Carefully pour the reaction mixture onto crushed ice.[2] This simultaneously stops the reaction and precipitates the nitroindazole product, which can then be collected by filtration.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the key safety precautions for this synthesis?
-
Nitration: The use of concentrated nitric and sulfuric acids is highly corrosive and exothermic. Always work in a fume hood, wear appropriate PPE (gloves, goggles, lab coat), and perform additions slowly and with cooling.
-
Reduction: When using H₂ gas, ensure the system is leak-proof and properly purged to avoid creating an explosive mixture with air. Pd/C can be pyrophoric, especially after use when dry and containing adsorbed hydrogen; handle with care. Hydrazine is a suspected carcinogen and is highly toxic; handle only in a well-ventilated fume hood with appropriate PPE.[4]
-
-
Q2: How should I purify the final this compound product?
-
For many applications, the crude product obtained after extraction and solvent evaporation may be of sufficient purity. If further purification is needed, flash chromatography on silica gel using a gradient of dichloromethane/methanol or ethyl acetate/hexane is effective.[1] Recrystallization from a suitable solvent system can also be employed.
-
-
Q3: What analytical methods are used to confirm the product's identity and purity?
-
¹H NMR: This is essential to confirm the structure and isomeric purity. The aromatic protons will show a characteristic splitting pattern. For 1-methyl-1H-indazol-6-amine, the reported signals are: ¹H NMR (500 MHz, CDCl₃) δ 7.80 (s, 1H), 7.48 (d, J = 8.54 Hz, 1H), 6.57 (d, J = 8.54 Hz, 1H), 6.53 (s, 1H), 3.94 (s, 3H), 3.88 (br s, 2H).[1]
-
Mass Spectrometry (MS): To confirm the molecular weight (133.15 g/mol ).
-
HPLC: To determine the purity of the final product.
-
Detailed Experimental Protocols
Protocol 1: Synthesis of 6-Nitro-1H-indazole
This protocol is adapted from established methodologies for the regioselective nitration of indazole.[2]
Caption: Experimental workflow for the nitration of 1H-Indazole.
-
Dissolution: In a flask equipped with a magnetic stirrer and placed in an ice/water bath, slowly add 1H-indazole (10 mmol, 1.18 g) to concentrated sulfuric acid (10 mL). Stir until a clear solution is obtained.
-
Cooling: Ensure the mixture is cooled to between 0 and 5°C.
-
Addition of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.0 mL) to concentrated sulfuric acid (1.0 mL), keeping it cool. Add this mixture dropwise to the indazole solution over 20-30 minutes, ensuring the internal temperature does not exceed 10°C.[2]
-
Reaction: Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction's completion by TLC.
-
Workup: Carefully pour the reaction mixture onto ~100 g of crushed ice with stirring. A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7). Dry the product under vacuum to yield 6-nitro-1H-indazole.
Protocol 2: Reduction of 6-Nitro-1H-indazole (Ammonium Formate Method)
This protocol is a safe and effective method for reducing the nitro group using catalytic transfer hydrogenation.[1]
-
Setup: To a solution of 6-nitro-1H-indazole (10 mmol, 1.63 g) in ethanol (100 mL), add ammonium formate (50 mmol, 3.15 g).
-
Catalyst Addition: Carefully add 10 wt% Pd/C (0.5 g) under a nitrogen atmosphere.
-
Reaction: Stir the mixture vigorously at room temperature for 3-5 hours. Monitor the disappearance of the starting material by TLC.
-
Filtration: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst and any excess ammonium formate.[1] Wash the Celite pad with a small amount of ethanol.
-
Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
Purification: The resulting crude material can be purified by flash chromatography on silica gel to obtain pure this compound.[1]
References
- Benchchem. Common side reactions in the synthesis of dichloroindazoles.
- Benchchem. Improving yield in the cyclization step of 6-bromo-1H-indazol-4-amine synthesis.
- Kumar, A., et al. (2018). Synthesis of 1-methyl-1H-indazol-6-amine (4a). Bio-protocol.
- Benchchem. Comparative analysis of different synthetic routes to 5-amino-1H-indazol-6-ol.
- Cu-Mediated Cycliz
- Methods for preparing indazole compounds.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central (PMC).
- Optimization of Reduction Conditions.
- Benchchem. Technical Support Center: Optimizing 6-Bromo-Indazole Synthesis.
- Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes.
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
- Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook.
- Synthesis of 1H-indazole derivatives.
- Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology.
- Indazole synthesis. Organic Chemistry Portal.
- Synthesis of 1H-Indazoles via Silver(I)
- How do you do reduction of aromatic nitro or nitroimidazole?.
- This compound. Sigma-Aldrich.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing.
- Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery.
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
- 1,3-Dimethyl-1H-indazol-6-amine.
- Nitric oxide synthase inhibitors 7- and 6-nitroindazole relax smooth muscle in vitro. PubMed.
- Optimizing the working concentration of 1-Methyl-7-nitroindazole-3-carboxylic acid for cell-based assays. Benchchem.
- Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in R
Sources
Technical Support Guide: Purification of 1H-Indazol-6-amine by Column Chromatography
Welcome to the technical support center for the chromatographic purification of 1H-Indazol-6-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in obtaining this key building block in high purity. As a polar, heterocyclic amine, this compound presents specific purification hurdles that standard chromatographic protocols may fail to overcome. This document provides in-depth, field-proven insights and troubleshooting strategies to ensure successful purification.
Understanding the Challenge: The Physicochemical Nature of this compound
The primary difficulty in purifying this compound via normal-phase column chromatography stems from its molecular structure. The presence of a basic amino group (-NH₂) and a polar indazole core leads to strong, often undesirable, interactions with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[1][2] This interaction is the root cause of many common purification problems, including severe peak tailing, irreversible adsorption of the compound onto the stationary phase, and potential on-column degradation.[3][4]
To develop a robust purification strategy, we must first understand the compound's key properties.
Table 1: Physicochemical Profile of this compound
| Property | Value | Source & Significance for Chromatography |
| Molecular Formula | C₇H₇N₃ | - |
| Molecular Weight | 133.15 g/mol | [5] |
| Appearance | Tan to light brown crystalline powder | [6] |
| Melting Point | 204-206 °C (decomposes) | [6][7] Suggests good thermal stability for solvent evaporation post-chromatography. |
| Solubility (pH 7.4) | 18.2 µg/mL | [5] Very low aqueous solubility indicates it is not suitable for reversed-phase chromatography with high water content unless pH is modified. |
| pKa (Predicted) | 15.61 (Indazole N-H) | [6] The amine group is the primary basic center that interacts with silica. |
| Polarity | High | The indazole ring system and the amine group make the molecule highly polar, requiring polar mobile phases for elution. |
Frequently Asked Questions (FAQs)
Q1: Why is purifying this compound on standard silica gel so difficult?
Standard silica gel is acidic due to the presence of surface silanol groups (Si-OH).[8] As a basic compound, the amino group on this compound can undergo a strong acid-base interaction with these silanols. This secondary interaction mechanism, in addition to the desired polar retention, causes a portion of the analyte molecules to be retained much more strongly than others, leading to broad, tailing peaks and often incomplete recovery from the column.[2][3]
Q2: What is the best stationary phase for this compound?
There is no single "best" phase, as the optimal choice depends on the specific impurities in your crude mixture. However, here are the most effective options, ordered by recommendation:
-
Deactivated Silica Gel: This is often the most practical and cost-effective solution. By adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase, you effectively neutralize the acidic silanol sites, dramatically improving peak shape and recovery.[4][9]
-
Amine-Functionalized Silica (NH₂-Silica): These columns have a propylamine moiety bonded to the silica surface, creating a basic environment.[10] They are excellent for purifying basic compounds and can eliminate the need for mobile phase additives, simplifying post-purification workup.[10]
-
Basic Alumina: Alumina is a basic stationary phase and is a classic choice for the purification of amines.[11] It can be a very effective alternative if deactivating silica does not provide adequate separation.
-
Reversed-Phase (C18) Silica: This is a viable option if the impurities are significantly more or less polar than your target compound. For basic compounds like this compound, it is crucial to adjust the mobile phase pH to be alkaline (e.g., using ammonium hydroxide) to ensure the amine is in its neutral, more retentive form.[4]
Q3: How do I choose the right mobile phase (eluent)?
The process should always start with Thin-Layer Chromatography (TLC). The goal is to find a solvent system where your target compound has a Retention Factor (Rf) of approximately 0.2-0.3 .[12][13] This Rf value typically ensures good separation on the column.
-
For Normal-Phase (Silica/Alumina): Start with a binary system of a non-polar and a polar solvent.
-
Moderately Polar Systems: Dichloromethane (DCM) / Methanol (MeOH)
-
Less Polar Systems: Ethyl Acetate (EtOAc) / Hexanes (or Heptane)
-
-
Crucial Addition: For this compound on silica, it is almost always necessary to add 0.5-2% triethylamine (TEA) or another base (e.g., ammonium hydroxide) to your polar solvent stock (e.g., in the Methanol).[9][14] This will be the single most important factor in preventing peak tailing.
Q4: What is the difference between deactivating silica with TEA and using an amine-bonded column?
Deactivating silica involves temporarily neutralizing the acidic sites by adding a competing base (TEA) to the mobile phase.[4][9] The effect is transient and depends on the continuous presence of the additive. An amine-bonded column has a permanently basic surface due to the covalently attached amine groups.[10] While amine columns can be more expensive, they offer high reproducibility and eliminate the need to remove a basic additive from your final product.
Troubleshooting Guide
Problem: My compound is streaking badly or showing severe peak tailing on the TLC/column.
-
Causality: This is the classic sign of strong acid-base interaction between your basic amine and acidic silica.[2][3]
-
Solution 1 (Immediate Fix): Add 1-2% triethylamine (TEA) to your eluent. Re-run the TLC plate with the new solvent system. You should observe a well-defined, less retained spot. For column chromatography, ensure the column is equilibrated with the TEA-containing eluent before loading your sample.[15]
-
Solution 2 (Alternative Phase): If tailing persists even with TEA, your compound may be interacting too strongly. Switch to a less acidic or basic stationary phase, such as neutral alumina or an amine-functionalized silica column.[11][16]
Problem: I'm getting very low recovery of my compound from the column. Where did it go?
-
Causality: Your compound has likely adsorbed irreversibly to the acidic sites on the silica gel.[4] This happens when the interaction is so strong that the mobile phase cannot elute the compound.
-
Solution 1 (Deactivation): Always use a deactivated system. If you have already run the column without an additive, you may not be able to recover the material. For future runs, pre-treat the column by flushing it with a few column volumes of eluent containing 1-2% TEA before loading your sample.[9]
-
Solution 2 (Aggressive Elution): For very polar compounds that are stuck, you can try flushing the column with a more aggressive solvent system, such as 5-10% ammonium hydroxide in methanol mixed with DCM.[17] Be aware that this may also elute strongly bound impurities.
Problem: The separation between my product and impurities is poor.
-
Causality: The chosen solvent system does not have sufficient selectivity for the components of your mixture.
-
Solution 1 (Change Solvent Polarity): If the spots are too close together, try a different solvent system. For example, if you are using EtOAc/Hexane, switch to DCM/MeOH. The different solvent properties can alter the interactions and improve separation.
-
Solution 2 (Change Stationary Phase): Different stationary phases offer different selectivity. An amine-bonded column, for instance, interacts with compounds differently than standard silica, which can sometimes resolve closely eluting spots.[10]
-
Solution 3 (Use a Gradient): If you have multiple impurities, a gradient elution can improve separation. Start with a low polarity mobile phase and gradually increase the percentage of the polar solvent.[9]
Problem: My compound appears to be decomposing on the column.
-
Causality: The compound is acid-sensitive and is being degraded by the acidic silica surface.
-
Solution 1 (Confirm Instability): To check for on-plate decomposition, spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then develop it. If you see new spots appear over time, your compound is not stable on silica.[17]
-
Solution 2 (Use a Neutral/Basic Phase): Immediately switch to a non-acidic stationary phase. Neutral alumina is an excellent first choice.[11] Alternatively, use deactivated silica or a reversed-phase column.
Visualized Workflows & Protocols
Workflow for Method Development & Purification
Caption: Fig 1. General workflow for purification.
Troubleshooting Decision Treedot
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Technical Support Center: Overcoming Solubility Challenges of 1H-Indazol-6-amine
Welcome to the technical support guide for 1H-Indazol-6-amine. This resource is designed for researchers, scientists, and drug development professionals encountering solubility issues with this compound in aqueous media. This guide provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you achieve successful formulation and experimental outcomes.
Introduction: The Challenge of this compound
This compound is a valuable heterocyclic amine building block in medicinal chemistry, noted for its role in the synthesis of potential anticancer agents.[1] However, like many aromatic heterocyclic compounds, it exhibits poor aqueous solubility, a significant hurdle in preclinical and formulation development. Experimental data indicates a solubility of only 18.2 µg/mL at pH 7.4, classifying it as a poorly water-soluble compound.[2] This guide will walk you through the scientific principles and practical techniques to overcome this critical challenge.
Physicochemical Properties at a Glance
Understanding the inherent properties of this compound is the first step in designing an effective solubilization strategy.
| Property | Value | Source |
| Molecular Formula | C₇H₇N₃ | [2][3] |
| Molecular Weight | 133.15 g/mol | [2][3] |
| Aqueous Solubility | 18.2 µg/mL (at pH 7.4) | [2] |
| Melting Point | 204-206 °C (decomposes) | [3][4] |
| Predicted pKa | 15.61 ± 0.40 | [3] |
| Predicted XLogP3 | 1.6 | [5] |
| Appearance | Tan/Light brown crystalline powder | [3][5] |
Note: pKa prediction can vary. The indazole core has two nitrogen atoms that can be protonated. The pKa of the parent indazole is approximately 1.04 for protonation and 13.86 for deprotonation[6]. The amino group adds basicity, which is key to pH-modification strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when working with this compound.
Q1: My this compound won't dissolve in water or standard buffers like PBS. Why is this happening?
Answer: This is expected behavior due to the compound's chemical structure. The fused aromatic ring system (benzene and pyrazole) is hydrophobic, which dominates its interaction with water. At neutral pH (like in pure water or PBS), the molecule is in its un-ionized, neutral form, which has very low aqueous solubility.[7][8] The experimental solubility is confirmed to be low at just 18.2 µg/mL.[2]
Q2: What is the first and simplest strategy I should try to improve its solubility for an in-vitro assay?
Answer: pH adjustment is the most direct and effective initial approach for an ionizable compound like this compound.[][10] The presence of the 6-amino group and the pyrazole nitrogens makes the molecule a weak base. By lowering the pH of your aqueous medium (e.g., to pH 2-4), you can protonate these basic sites. The resulting salt form is charged (ionized) and will exhibit significantly higher aqueous solubility.[7][8]
-
Causality: The protonation of the amine group introduces a positive charge, transforming the molecule into a cation. This ionized form can establish stronger electrostatic interactions with polar water molecules, disrupting the crystal lattice and leading to dissolution.[7]
Q3: How do I perform a pH adjustment correctly? I tried adding acid, but the compound oiled out before dissolving.
Answer: This can happen if the acid is added too quickly or is too concentrated. The goal is to create a homogenous acidic solution before adding the bulk of the solvent. Follow this best practice:
-
Weigh your this compound powder in a suitable vessel.
-
Add a small amount of an organic co-solvent in which the compound is soluble, such as DMSO or ethanol, to "wet" the powder. Use the minimum volume necessary (e.g., 1-5% of your final volume).
-
Add a small volume of dilute acid (e.g., 0.1 N HCl) and vortex or sonicate until the solid is fully dissolved. This creates a concentrated stock solution of the protonated salt.
-
Slowly add your aqueous buffer (e.g., water, saline) dropwise while vortexing to reach your final desired concentration and volume.
-
Verify the final pH of your solution and adjust if necessary.
Q4: I need to work at a neutral pH for my cell-based assay. What are my options if pH adjustment isn't viable?
Answer: If you are constrained to a physiological pH, you must employ more advanced formulation strategies. The main options are co-solvency, complexation with cyclodextrins, or the use of surfactants.
-
Co-solvents: These are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous medium.[11][12][13] Commonly used co-solvents include DMSO, ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[][14] A typical approach is to first dissolve the compound in 100% co-solvent and then dilute it into the aqueous buffer. Caution: Be mindful of the final co-solvent concentration, as high levels can be toxic to cells. A concentration of <1% DMSO is generally considered safe for most cell lines.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[15] They can encapsulate the hydrophobic indazole portion of your molecule, forming a water-soluble "inclusion complex".[15][16][17] Substituted β-cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are preferred due to their high water solubility and safety profiles.[18]
-
Surfactants: Surfactants form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration, or CMC).[19][20][21] The hydrophobic core of these micelles can entrap poorly soluble drugs, increasing their apparent solubility.[20][22] Non-ionic surfactants like Tween® 80 or Solutol® HS-15 are often used in preclinical formulations.[23]
Q5: My compound dissolves initially in a co-solvent/buffer mixture but then precipitates over time or upon dilution. What is happening and how can I prevent it?
Answer: This is a classic sign of creating a supersaturated, thermodynamically unstable solution. The initial high concentration of the co-solvent keeps the drug in solution, but upon dilution, the solvent polarity increases, and the drug's solubility limit is exceeded, causing it to crash out.[24]
Troubleshooting Steps:
-
Reduce the Final Concentration: You may be trying to achieve a concentration that is simply not sustainable in that solvent system. Determine the maximum thermodynamic solubility in your final vehicle.
-
Use a Precipitation Inhibitor: Certain polymers can help maintain a supersaturated state. Hydroxypropyl methylcellulose (HPMC) is a common choice.
-
Switch to a More Stable System: This is a strong indicator that a simple co-solvent system is insufficient. You should move to a more robust method like cyclodextrin complexation, which forms a true, stable solution.[24]
Workflow & Decision Guide
Use this diagram to select the most appropriate solubilization strategy based on your experimental constraints.
Caption: Effect of pH on the ionization and solubility of this compound.
References
- Verma, S., Rawat, A., Kaul, M., & Saini, S. (2021). Solubilization techniques used for poorly water-soluble drugs. Journal of Applied Pharmaceutical Science, 11(5), 23-32.
- Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 220.
- Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. American Journal of PharmTech Research, 13(3), 1-4.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81423, this compound. Retrieved from [Link]
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Chemsrc. (n.d.). This compound | CAS#:6967-12-0. Retrieved from [Link]
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ChemBK. (n.d.). This compound. Retrieved from [Link]
- Patel, V., & Agrawal, Y. K. (2017).
- Sekhon, N. S. (2021). Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. Journal of Pharmaceutical Sciences and Research, 13(5), 304-307.
- Carneiro, S. B., Duarte, F. Í. C., Heimfarth, L., Siqueira, J. R. D., Quintans, J. D. S., de Souza, L. C. D., ... & Quintans-Júnior, L. J. (2019). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Polymers, 11(11), 1887.
- Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological reviews, 65(1), 315-499.
- Li, J., Loh, X. J., & Li, Z. (2014). Crystalline Cyclodextrin Inclusion Compounds Formed with Aromatic Guests: Guest-Dependent Stoichiometries and Hydration-Sensitive Crystal Structures. Crystal Growth & Design, 14(11), 5515-5522.
- Nguyen, T. H. L., Nguyen, H. A., Nguyen, T. H., & Le, T. H. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(10), 1218-1226.
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Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
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World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
Khan Academy. (n.d.). pH and solubility. Retrieved from [Link]
- Kesisoglou, F., Panmai, S., & Wu, Y. (2007). Nanosizing--oral formulation development and biopharmaceutical evaluation. Advanced drug delivery reviews, 59(7), 631-644.
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LibreTexts Chemistry. (2021). The Effect of pH on Solubility. Retrieved from [Link]
- Rekharsky, M. V., & Inoue, Y. (2002). Characterization of Cyclodextrin/Volatile Inclusion Complexes: A Review. Molecules, 7(5), 441-457.
- Pitha, J., & Hoshino, T. (1998). Combined effect of complexation and pH on solubilization. Journal of pharmaceutical sciences, 87(8), 957-960.
- Cheirsilp, B., & Rakmai, J. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. Biological and Genetic Engineering, 2(1), 1-6.
- Castiglione, F., Mele, A., Melone, L., & Punta, C. (2013). β-Cyclodextrin Inclusion Complex to Improve Physicochemical Properties of Pipemidic Acid: Characterization and Bioactivity Evaluation. International journal of molecular sciences, 14(7), 13458-13472.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
- Johnson, J. L., & Li, J. (2011). Improving solubility via structural modification. Expert opinion on drug discovery, 6(11), 1145-1160.
- Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Solubility enhancement-eminent role in poorly soluble drugs. Research J. Pharm. and Tech, 2(2), 220-224.
- Kumar, S., & Singh, P. (2017). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharma and Chemical Analysis, 4(3), 43-49.
- Sharma, A., Jain, C. P., & Tanwar, Y. S. (2013). Techniques for improving solubility. International Journal of Medical Science and Dental Research, 1(1), 1-8.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88012, 1H-Indazol-5-amine. Retrieved from [Link]
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Wikipedia. (n.d.). Indazole. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88901, 1H-indazol-7-amine. Retrieved from [Link]
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Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]
- Kumar, R., & Singh, S. (2020). A review on solubility enhancement techniques for poorly soluble drugs. World Journal of Pharmaceutical Research, 9(5), 1836-1851.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 840433, 1-methyl-1H-indazol-6-amine. Retrieved from [Link]
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common side reactions in the synthesis of 1H-Indazol-6-amine
Welcome to the technical support guide for the synthesis of 1H-Indazol-6-amine (CAS: 6967-12-0). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this critical building block. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanics to empower you to optimize your experimental outcomes.
The most prevalent and scalable route to this compound involves the chemical reduction of 6-nitro-1H-indazole. While seemingly straightforward, this transformation is prone to several side reactions and process-related issues that can impact yield, purity, and reproducibility. This guide addresses the most frequently encountered problems in a question-and-answer format.
Troubleshooting Guide & FAQs
Question 1: My catalytic hydrogenation of 6-nitro-1H-indazole is sluggish or has stalled completely. What are the likely causes and how can I resolve this?
Answer: This is one of the most common issues when using palladium on carbon (Pd/C) for nitro group reductions. The problem almost always traces back to catalyst activity or reaction conditions.
Causality & Troubleshooting Steps:
-
Catalyst Quality and Activity:
-
Expertise: Palladium catalysts are highly sensitive to poisons. Trace impurities, particularly sulfur- or phosphorus-containing compounds from the synthesis of your 6-nitro-1H-indazole starting material, can irreversibly bind to the palladium surface, blocking active sites.
-
Solution: Ensure your starting material is of high purity. If you suspect contamination, consider purifying the 6-nitro-1H-indazole by recrystallization before the reduction step. Always use a fresh, high-quality catalyst from a reputable supplier. Using a higher catalyst loading (e.g., increasing from 5 mol% to 10 mol%) can sometimes overcome minor poisoning but is not a substitute for pure starting material.
-
-
Inadequate Hydrogen Access:
-
Expertise: The reaction is a three-phase system (solid catalyst, liquid solution, hydrogen gas). Efficient mixing is crucial for hydrogen to reach the catalyst surface where the reaction occurs.
-
Solution: Ensure vigorous stirring. For reactions at atmospheric pressure, the headspace should be repeatedly evacuated and backfilled with hydrogen to ensure it's the primary gas present.[1][2][3] For reactions under pressure, ensure the vessel is properly sealed and pressurized.
-
-
Solvent Choice:
-
Expertise: The solvent must fully dissolve the starting material to allow its effective interaction with the solid catalyst.
-
Solution: Methanol and ethanol are excellent choices as they typically solubilize both the starting nitro compound and the resulting amine product well.[1][2] If solubility is an issue, consider a co-solvent system, but be mindful that some solvents can inhibit catalyst activity.
-
Workflow: Diagnosing a Stalled Hydrogenation
Caption: Troubleshooting workflow for stalled catalytic hydrogenation.
Question 2: My final product is a dark, tarry solid instead of the expected yellow or light brown powder. What causes this discoloration and how can I prevent it?
Answer: Significant discoloration is usually a sign of impurity formation, often from over-reduction, degradation, or air oxidation.
Causality & Troubleshooting Steps:
-
Air Oxidation:
-
Expertise: Aromatic amines, like this compound, are highly susceptible to air oxidation, which forms intensely colored polymeric impurities. This is exacerbated by the presence of trace metals (e.g., residual palladium or tin).
-
Solution: After the reaction is complete, filter the catalyst (if used) and perform the workup under an inert atmosphere (Nitrogen or Argon) if possible. When concentrating the filtrate, use a rotary evaporator at moderate temperatures to minimize thermal stress and oxidation time. For long-term storage, keep the final product in a dark container under an inert atmosphere.
-
-
Incomplete Reduction Intermediates:
-
Expertise: Partially reduced species like nitroso and hydroxylamine intermediates can be unstable and can couple to form colored dimeric impurities (e.g., azoxy or azo compounds).
-
Solution: Ensure the reaction goes to full completion. Monitor carefully by TLC or LC-MS until all starting material and intermediates are consumed. If using a metal/acid system like SnCl₂/HCl, ensure a sufficient excess of the reducing agent is used.[4][5]
-
-
Purification Strategy:
-
Expertise: Crude product will often contain colored impurities. An effective purification step is critical.
-
Solution: Recrystallization from water or ethanol is often effective at removing baseline impurities.[2][3] For persistent color, a charcoal treatment can be employed. Dissolve the crude product in a minimal amount of hot solvent, add a small amount of activated carbon, hold at temperature for a few minutes, and then filter hot through a pad of celite to remove the carbon and adsorbed impurities.
-
Question 3: My LC-MS analysis shows a significant byproduct with the same mass as my product. What is the likely identity of this impurity?
Answer: If you are synthesizing a derivative of this compound that involves an N-alkylation step prior to reduction, the most probable impurity is an N-alkylation regioisomer.
Causality & Mechanistic Insight:
-
Expertise: The indazole ring has two reactive nitrogen atoms, N1 and N2. Alkylation of the indazole core, for instance on 6-nitro-1H-indazole, can produce a mixture of the N1-alkyl and N2-alkyl isomers.[6] These isomers will have identical masses and very similar polarities, making them difficult to separate.
-
Identification: The identity of the two isomers can be confirmed by 2D-NMR techniques.[6]
-
Solution:
-
Control Alkylation: Carefully control the conditions of the N-alkylation step (if used) to favor the formation of the desired regioisomer. This often involves screening different bases, solvents, and temperatures.
-
Chromatography: If a mixture is formed, meticulous column chromatography is required to separate the isomers before the nitro reduction step. Separating the final amine isomers is often significantly more challenging.
-
Reaction Diagram: N-Alkylation Isomer Formation
Caption: Formation of N1 and N2 regioisomers during alkylation.
Experimental Protocols & Data
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This is the most common and generally high-yielding method.[1][2]
-
Setup: To a solution of 6-nitro-1H-indazole (1.0 eq) in methanol (10-15 mL per gram of starting material), add 10% Pd/C (5-10 wt% of the starting material).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Stir the reaction vigorously under a hydrogen atmosphere (a balloon is sufficient for small scale, or use a Parr shaker at 40-50 psi for larger scale) at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS (typically complete within 4-16 hours).
-
Workup: Once complete, carefully purge the reaction vessel with nitrogen. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting solid is crude this compound, which can be purified by recrystallization from ethanol or water.[2][3]
Protocol 2: Reduction using Tin(II) Chloride (SnCl₂)
An effective alternative, especially if catalytic hydrogenation equipment is unavailable.[4][5]
-
Setup: In a round-bottom flask, suspend 6-nitro-1H-indazole (1.0 eq) and tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) in ethanol (20 mL per gram of starting material).
-
Reaction: Add concentrated hydrochloric acid (HCl) (10 mL per gram of starting material) and heat the mixture to 60-70°C for 2-3 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the mixture in an ice bath. Carefully neutralize by the slow addition of a concentrated sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃) solution until the pH is basic (>8). A thick white precipitate of tin salts will form.
-
Extraction: Extract the product from the mixture with ethyl acetate (3 x volumes).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Table 1: Comparison of Reduction Methodologies
| Feature | Catalytic Hydrogenation (Pd/C) | Tin(II) Chloride (SnCl₂) |
| Reagents | H₂, 10% Pd/C | SnCl₂·2H₂O, conc. HCl |
| Typical Yield | >90%[1] | 70-85%[4] |
| Pros | High yield, clean reaction, easy product isolation (filtration), environmentally benign byproduct (H₂O). | Inexpensive reagents, tolerant of some functional groups that might poison a catalyst, no special pressure equipment needed. |
| Cons | Catalyst is expensive and can be pyrophoric, sensitive to catalyst poisons, requires specialized hydrogenation equipment for scale-up. | Requires large stoichiometric amounts of tin, workup is cumbersome due to tin salt precipitation, generates significant metal waste. |
| Ideal For | Clean, scalable synthesis where high purity is paramount. | Bench-scale synthesis when hydrogenation is not feasible. |
References
-
Hoang, T. M., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Medicinal Chemistry. [Link]
-
Yadav, P., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
-
Synthesis of 5/6-amino indazole template connecting with various... ResearchGate. [Link]
-
Hoang, T. M., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. National Institutes of Health. [Link]
-
Li, P., et al. (2012). Synthesis of 3-Substituted Indazoles from N-Tosylhydrazones and Arynes. The Journal of Organic Chemistry. [Link]
-
O'Dell, D. K., & Nicholas, K. M. (2003). SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. Semantic Scholar. [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Institutes of Health. [Link]
-
1,3-Dimethyl-1H-indazol-6-amine. ResearchGate. [Link]
Sources
- 1. 6-Aminoindazole synthesis - chemicalbook [chemicalbook.com]
- 2. 6-Aminoindazole | 6967-12-0 [chemicalbook.com]
- 3. 6-Aminoindazole CAS#: 6967-12-0 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Palladium-Catalyzed Cross-Coupling with 6-Bromo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the palladium-catalyzed cross-coupling of 6-bromo-1H-indazole. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that arise during synthetic campaigns. As Senior Application Scientists, we understand that coupling reactions involving N-heterocycles like indazole can present unique challenges. This resource consolidates field-proven insights and scientifically grounded protocols to help you navigate these complexities and achieve your synthetic goals.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions and provides a foundational understanding for optimizing your cross-coupling reactions with 6-bromo-1H-indazole.
Q1: Which type of palladium catalyst and ligand combination is a good starting point for coupling with 6-bromo-1H-indazole?
A1: For Suzuki-Miyaura couplings, a combination of a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) with a phosphine ligand is a robust starting point.[1] Specifically, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] has been shown to be an excellent choice for the Suzuki coupling of bromoindazoles, often leading to high yields in relatively short reaction times.[1][2] For Buchwald-Hartwig aminations, sterically hindered biarylphosphine ligands such as XPhos or SPhos paired with a palladium source like Pd₂(dba)₃ are often effective. For Sonogashira couplings, a common system involves a palladium(II) source like PdCl₂(PPh₃)₂ with a copper(I) co-catalyst.[3][4]
Q2: How does the N-H proton on the indazole ring affect the cross-coupling reaction?
A2: The acidic N-H proton of the indazole ring can interfere with the catalytic cycle in several ways. It can react with the base, potentially altering the intended basicity of the reaction mixture. More significantly, it can coordinate to the palladium center, leading to catalyst inhibition or undesired side reactions. For these reasons, N-protection of the indazole (e.g., with a Boc or SEM group) is sometimes employed to improve reaction outcomes, though successful couplings on the NH-free indazole are also widely reported.
Q3: What are the most common side reactions observed when working with 6-bromo-1H-indazole, and how can they be minimized?
A3: The two most prevalent side reactions are hydrodehalogenation (replacement of the bromine with a hydrogen) and homocoupling of the coupling partner (e.g., boronic acid).
-
Hydrodehalogenation: This is often caused by sources of hydride in the reaction, which can arise from the solvent (especially alcohols), the base, or moisture.[5] To minimize this, ensure anhydrous conditions, use a non-alcoholic solvent, and carefully select the base.
-
Homocoupling: This is particularly common in Suzuki reactions and is often promoted by the presence of oxygen or the use of a Pd(II) precatalyst which can directly react with the boronic acid.[6][7] Rigorous degassing of the reaction mixture and using a pre-activated Pd(0) source can mitigate this issue.[6]
Q4: Can I achieve selective coupling at the C6 position if other halogens are present on the indazole ring?
A4: Yes, selective coupling is often possible by leveraging the differential reactivity of carbon-halogen bonds. The general reactivity trend in palladium-catalyzed cross-coupling is C-I > C-Br > C-Cl.[8] Therefore, if your indazole substrate contains both a bromine and a chlorine atom, you can typically achieve selective coupling at the more reactive C-Br position by carefully controlling the reaction conditions.
II. Troubleshooting Guides
This section provides detailed, question-and-answer-based guides for specific problems you may encounter.
Guide 1: Low to No Product Yield
Q: My reaction shows low or no conversion of 6-bromo-1H-indazole. What should I investigate first?
A: When faced with low or no yield, a systematic approach is crucial. Begin by assessing the fundamental components of your reaction.
1. Catalyst and Ligand System:
-
Is the catalyst active? Palladium(II) precatalysts need to be reduced in situ to the active Pd(0) species.[7][9] If this reduction is inefficient, the catalytic cycle won't start. Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄ or a more advanced precatalyst system (e.g., Buchwald G3 or G4 precatalysts).
-
Is the ligand appropriate? The ligand's electronic and steric properties are critical for catalyst stability and activity.[10][11] For the electron-rich indazole system, an electron-rich and sterically hindered ligand is often beneficial. If your initial choice isn't working, screen a panel of ligands (e.g., PPh₃, SPhos, XPhos, RuPhos).
2. Reaction Conditions:
-
Is the system truly inert? Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), stalling the reaction.[6] Ensure your solvent and reaction vessel are thoroughly degassed using methods like inert gas sparging or freeze-pump-thaw cycles.[6] Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
-
Is the temperature optimal? While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition. If you suspect catalyst death, try running the reaction at a lower temperature for a longer duration.
-
Is the base suitable? The base is crucial for activating the coupling partner (e.g., the boronic acid in a Suzuki reaction).[12] However, an inappropriate base can lead to side reactions or poor solubility. For Suzuki couplings with 6-bromo-1H-indazole, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are generally effective.[12][13]
3. Reagent Quality:
-
Are your reagents pure and dry? Moisture can lead to hydrodehalogenation and decomposition of reagents like boronic acids.[5][8] Ensure you are using anhydrous solvents and high-purity starting materials.
Guide 2: Significant Dehalogenation of Starting Material
Q: I am observing a significant amount of 1H-indazole byproduct, indicating dehalogenation. What is the cause and how can I prevent it?
A: Dehalogenation, or hydrodehalogenation, is the replacement of the bromine atom with a hydrogen. This side reaction is a common issue, particularly with electron-rich aryl halides like 6-bromo-1H-indazole.[5]
Primary Causes and Solutions:
-
Hydride Source: The primary cause is the presence of a hydride source that intercepts a palladium intermediate in the catalytic cycle.[5][14]
-
Solvent: Alcoholic solvents (e.g., methanol, ethanol, isopropanol) are common culprits as they can be oxidized by the palladium complex to generate hydride species.[5][14]
-
Solution: Switch to an aprotic solvent such as dioxane, toluene, or DMF.
-
-
Base: Certain bases or impurities within them can act as hydride donors.
-
Solution: Screen different bases. If you are using a hydroxide base, consider switching to a carbonate or phosphate.
-
-
Water/Moisture: Water can also be a hydrogen source in some hydrodehalogenation pathways.[15]
-
Solution: Ensure all reagents and solvents are scrupulously dried.
-
-
-
Ligand Choice: The nature of the phosphine ligand can influence the relative rates of the desired cross-coupling versus the undesired dehalogenation.
-
Solution: Employ bulky, electron-rich ligands. These ligands can accelerate the reductive elimination step that forms the desired product, outcompeting the dehalogenation pathway.[5]
-
Guide 3: Formation of Homo-coupling Byproducts
Q: My Suzuki reaction is plagued by the formation of a biaryl byproduct from the boronic acid. How can I suppress this?
A: The homocoupling of boronic acids is a frequent side reaction in Suzuki-Miyaura couplings. It consumes your reagent, lowers the yield of the desired product, and often creates purification challenges due to similar polarities.[6]
Primary Causes and Solutions:
-
Oxygen in the Reaction Mixture: Dissolved oxygen is a major contributor to homocoupling. It can oxidize the active Pd(0) catalyst to a Pd(II) species, which then promotes the homocoupling of the boronic acid.[6][7]
-
Palladium(II) Precatalyst: When using a Pd(II) salt like Pd(OAc)₂, it can directly react with the boronic acid to generate the homocoupled product at the start of the reaction.[6]
-
Solution: Consider using a Pd(0) source like Pd(PPh₃)₄ or a precatalyst that rapidly generates the active Pd(0) species.
-
-
Base and Temperature: The choice of base and reaction temperature can also influence the rate of homocoupling.
-
Solution: A careful screening of bases may be necessary. Sometimes, using a weaker base or running the reaction at a slightly lower temperature can disfavor the homocoupling pathway relative to the desired cross-coupling.
-
III. Data and Protocols
Table 1: Recommended Starting Conditions for Cross-Coupling with 6-Bromo-1H-indazole
| Coupling Type | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) |
| Suzuki-Miyaura | PdCl₂(dppf) (2-5) | - | K₂CO₃ or K₃PO₄ (2) | Dioxane/H₂O (4:1) | 80-100 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu or K₃PO₄ (1.5-2) | Toluene or Dioxane | 90-110 |
| Sonogashira | PdCl₂(PPh₃)₂ (2-5) | PPh₃ (4-10) | Et₃N (2-3) | DMF or THF | 60-80 |
| (Copper Co-catalyst) | CuI (5-10) |
Note: These are general starting points. Optimization will likely be required for specific substrates.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask, add 6-bromo-1H-indazole (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), the chosen base (e.g., K₂CO₃, 2.0 equiv.), and the palladium catalyst/ligand system (e.g., PdCl₂(dppf), 3 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O) via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualization of Key Processes
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yield reactions.
Simplified Suzuki-Miyaura Catalytic Cycle and Common Failure Points
Caption: Key steps and failure points in the Suzuki catalytic cycle.
References
- Benchchem. Preventing homocoupling of boronic acids in 6-Bromo-1H-indazole synthesis.
- Benchchem.
- Benchchem. A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
- PubMed.
- Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series.
- ACS Publications.
- OUCI.
- Benchchem.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- ACS Publications. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies | Journal of the American Chemical Society.
- ResearchGate. Table 1 .
- ACS Publications. Palladium(II)
- NIH.
- Wikipedia.
- RSC Publishing. Metal catalyzed defunctionalization reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01949D.
- PubMed Central. Developing Ligands for Palladium(II)
- Chemistry LibreTexts.
- ResearchGate. Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system | Request PDF.
- ACS GCI Pharmaceutical Roundtable Reagent Guides.
- PubMed Central.
- Organic Chemistry Portal. Sonogashira Coupling.
- NIH. “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole - PMC.
- Wikipedia. Sonogashira coupling.
- Benchchem. Minimizing homocoupling in Suzuki reactions of 5-Bromo-2-chlorobenzo[d]thiazole.
- MDPI. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.
- RSC Publishing. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G.
- YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
- N2-Selective CuO-Catalyzed Coupling of 1H-Indazoles with Diaryliodonium Salts.
- ResearchGate. ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- ACS Publications. Palladium-NHC (NHC = N-heterocyclic Carbene)
- Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions.
- Wikipedia. Cross-coupling reaction.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- ResearchGate. How can I solve my problem with Suzuki coupling?.
- Chemistry LibreTexts. Sonogashira Coupling.
- ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. 3g. Reddit. Struggling with Suzuki Reaction : r/Chempros.
- Benchchem. Technical Support Center: Optimizing 6-Bromo-Indazole Synthesis.
- Organic Chemistry Portal. Suzuki Coupling.
- ACS Publications.
- RSC Publishing. Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans.
- ResearchGate. (PDF)
- Organic Chemistry Portal.
- ResearchGate. Palladium-Catalyzed C−H/C−H Cross Coupling by Mechanochemistry: Direct Alkenylation and Heteroarylation of N1-Protected 1H-Indazoles | Request PDF.
- ACS Publications. Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles | The Journal of Organic Chemistry.
- RSC Publishing. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry.
Sources
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Metal catalyzed defunctionalization reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01949D [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Challenges in the Regioselective Functionalization of the Indazole Ring
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the regioselective functionalization of the indazole ring. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying this privileged scaffold. The indazole core is a cornerstone in numerous pharmaceuticals, but its unique electronic structure presents significant challenges in achieving predictable and selective functionalization.[1][2][3]
This document moves beyond simple protocols to explain the 'why' behind the experimental choices, providing you with the foundational knowledge to troubleshoot your reactions effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers face when working with indazoles.
Question: What are the primary reactive sites on an indazole ring, and why is regioselectivity such a challenge?
Answer: The indazole ring has multiple potential sites for functionalization, creating a complex reactivity landscape. The primary challenge stems from the presence of two nucleophilic nitrogen atoms (N1 and N2) and several C-H bonds of varying reactivity. The system exists in two tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[2][4][5] This tautomerism is central to the challenge of regioselectivity, especially in N-alkylation reactions.
The main reactive sites are:
-
N1 and N2 Nitrogens: Both are nucleophilic and can undergo reactions like alkylation, arylation, and acylation.[6] Controlling which nitrogen reacts is the most common regioselectivity problem.
-
C3 Position: The C-H bond at the C3 position is the most acidic and thus the most reactive carbon position for deprotonation and subsequent functionalization or for direct C-H activation.[7][8][9]
-
C4-C7 Positions on the Benzene Ring: These C-H bonds are generally less reactive and typically require directing group strategies for selective functionalization.[10]
Question: What is the general principle governing N1 vs. N2 alkylation selectivity?
Answer: The outcome of N-alkylation is a classic case of thermodynamic versus kinetic control.[10][11]
-
Thermodynamic Control (Favors N1): The N1-alkylated indazole is generally the more thermodynamically stable product.[2][12] Reactions that allow for equilibration, such as those run at higher temperatures or for longer durations, often favor the N1 isomer. The use of strong, non-nucleophilic bases like sodium hydride (NaH) in solvents like THF typically yields the N1 product.[10][13]
-
Kinetic Control (Favors N2): The N2-alkylated product is often the result of the faster reaction pathway (kinetic product). Conditions that prevent equilibration, such as lower temperatures and specific catalytic systems, can favor N2.[10][11] Mitsunobu conditions are also known to often favor the N2 isomer.[13]
Question: Why are protecting groups necessary for C-H functionalization?
Answer: A protecting group is a reversible modification of a functional group to prevent it from reacting during a subsequent chemical transformation.[14] For indazoles, the acidic N-H proton can interfere with reactions intended for the C-H bonds, such as metalation or C-H activation.[10] By protecting the nitrogen, you deactivate its nucleophilicity and acidity, allowing for cleaner and more selective reactions at the carbon positions. Furthermore, certain protecting groups can act as directing groups, actively guiding a reagent to a specific position.[15][16]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides in-depth solutions to specific experimental problems.
Troubleshooting Guide 1: Poor Regioselectivity in N-Alkylation
Issue: "My N-alkylation reaction is yielding an inseparable mixture of N1 and N2 isomers, leading to low yield of the desired product and difficult purification."
Analysis of Potential Causes:
-
Sub-optimal Base/Solvent System: The choice of base and solvent is the most critical factor. Weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF often result in poor selectivity and mixtures of isomers.[11]
-
Steric Hindrance: Substituents on the indazole ring can exert strong steric control. A bulky group at the C7 position will sterically block access to the N1 position, thus favoring N2 alkylation.[11][13]
-
Reaction Conditions: Running the reaction at an intermediate temperature might allow both kinetic and thermodynamic pathways to compete, resulting in a product mixture.
Solutions & Protocols:
To overcome poor regioselectivity, you must decisively push the reaction toward either kinetic or thermodynamic control.
Protocol 1: Highly Selective N1-Alkylation (Thermodynamic Control)
This protocol leverages the formation of the more stable N1-substituted product. It is particularly effective for indazoles that are not sterically hindered at the C7 position.
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the indazole substrate (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the substrate (approx. 0.1 M concentration).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Causality Insight: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indazole to form the sodium indazolide salt. This salt formation is key to achieving high selectivity. Some studies suggest a coordination of the Na⁺ cation between N2 and an electron-rich substituent at C3 can further lock the conformation to favor N1 attack.[12]
-
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the solution back to 0 °C and add the alkylating agent (e.g., alkyl halide, 1.1 equiv) dropwise.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight, or gently heat to 50 °C if the alkylating agent is less reactive. Monitor by TLC or LC-MS.
-
Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.
Protocol 2: Strategies for Selective N2-Alkylation
Achieving N2 selectivity is often more challenging as it requires overriding the thermodynamic preference for N1.
-
Strategy A: TfOH-Catalyzed Reaction with Diazo Compounds: This metal-free approach provides excellent N2 selectivity.[17]
-
To a solution of the indazole (1.0 equiv) in an appropriate solvent (e.g., DCE), add the diazo compound (1.2 equiv).
-
Add a catalytic amount of triflic acid (TfOH, ~10 mol%).
-
Stir at room temperature and monitor the reaction. The protocol generally shows high functional group tolerance.[17]
-
Causality Insight: Mechanistic studies suggest that the high N2 selectivity arises because the reaction proceeds through the more stable 1H-indazole tautomer, which presents its N2 atom for nucleophilic attack on the activated diazo compound. The energy barrier for N1 alkylation, which would require the less stable 2H-tautomer, is significantly higher.[18]
-
-
Strategy B: Copper-Catalyzed Coupling: For N-arylation or N-vinylation, copper catalysis can provide high N2 selectivity, complementing other methods that often favor N1.[19]
-
Combine the 1H-indazole (1.0 equiv), diaryliodonium salt (1.2 equiv), and a copper(I) catalyst (e.g., CuCl, 5 mol%) in a suitable solvent.
-
The reaction often proceeds under mild conditions, but optimization may be required.
-
Causality Insight: DFT calculations, while counterintuitively showing the N1-pathway to be thermodynamically favored, suggest that under mild conditions, the isomerization required to form the N1-copper complex does not occur. The reaction is kinetically trapped to give the N2 product.[19]
-
| Objective | Recommended Base/Catalyst | Solvent | Key Principle | Common Outcome |
| N1-Selectivity | Sodium Hydride (NaH) | THF | Thermodynamic Control | >95:5 N1:N2 |
| N1-Selectivity | Cesium Carbonate (Cs₂CO₃) | DMF / Dioxane | Chelation Control (with C3-CO₂Me) | High N1 selectivity |
| N2-Selectivity | Triflic Acid (TfOH) | DCE | Catalytic (with Diazo compounds) | >95:5 N2:N1 |
| N2-Selectivity | Copper(I) Chloride | Dioxane | Catalytic (with Diaryliodonium salts) | High N2 selectivity |
| Mixed/Poor | Potassium Carbonate (K₂CO₃) | DMF | Competing Pathways | Often yields mixtures |
Troubleshooting Guide 2: Low Yield or No Reaction in C3-Functionalization
Issue: "My attempts at direct C3-functionalization via C-H activation are failing, or I am trying to use a C3-lithiated species that seems to be unstable."
Analysis of Potential Causes:
-
N-H Interference: The acidic N-H proton is quenching your base or catalyst, preventing the desired C-H functionalization.
-
Instability of C3-Anion: Direct deprotonation of an N1-substituted indazole at the C3 position can lead to an unstable anion that undergoes ring-opening to an o-aminobenzonitrile species.[16]
-
Incorrect Reaction Conditions: C-H activation reactions are highly sensitive to the choice of metal catalyst, oxidant, ligands, and temperature.[1][20][21]
Solutions & Protocols:
Direct C3-functionalization requires a robust strategy that circumvents the issues of N-H acidity and anion instability. The most reliable methods involve either a "protect-and-functionalize" or a "halogenate-and-couple" sequence.
Strategy 1: N2-Protection and Directed C3-Lithiation
This is a powerful and versatile method for introducing a wide variety of electrophiles at the C3 position. The key is using a protecting group at N2 that also directs the lithiation.
Protocol 3: SEM Protection and C3-Functionalization
The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an excellent choice as it selectively protects the N2 position under specific conditions and is a superb directing group for C3-lithiation.[15][16]
-
Step A: Regioselective N2-SEM Protection
-
Dissolve the indazole (1.0 equiv) and diisopropylethylamine (DIPEA, 3.0 equiv) in anhydrous acetonitrile (MeCN).
-
Add SEM-Cl (1.5 equiv) and heat the reaction to reflux.
-
Causality Insight: While standard NaH/THF conditions often favor N1 protection, using a non-deprotonating base like DIPEA in MeCN can favor the formation of the N2-protected isomer, although this is substrate-dependent.[16] Careful separation of isomers may be required.
-
-
-
Step B: C3-Lithiation and Electrophilic Quench
-
Dissolve the purified N2-SEM-indazole (1.0 equiv) in anhydrous THF in a flame-dried flask under argon.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add n-butyllithium (n-BuLi, 1.1 equiv) dropwise and stir for 1 hour at -78 °C.
-
Causality Insight: The SEM group at N2 directs the lithium to deprotonate the adjacent C3 position with high regioselectivity, forming a stable C3-lithiated indazole.[15]
-
-
Add the desired electrophile (e.g., an aldehyde, ketone, I₂, MeI, etc., 1.2 equiv) and continue stirring at -78 °C for 2-4 hours.
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.
-
Warm to room temperature and perform a standard aqueous workup and purification.
-
-
Step C: SEM Deprotection (if required)
Strategy 2: C3-Halogenation and Cross-Coupling
This two-step sequence is a highly reliable alternative for introducing aryl, heteroaryl, or vinyl groups at the C3 position.
Protocol 4: C3-Bromination and Suzuki-Miyaura Coupling
-
Step A: Regioselective C3-Bromination
-
Dissolve the N-protected (e.g., N1-Boc) or unprotected indazole (1.0 equiv) in a suitable solvent like acetonitrile (MeCN) or chloroform (CHCl₃).
-
Add N-bromosuccinimide (NBS, 1.05 equiv) portion-wise at room temperature.
-
Stir until the starting material is consumed (monitor by TLC).
-
Causality Insight: Electrophilic halogenation of indazoles occurs preferentially at the electron-rich C3 position. NBS is a mild and effective brominating agent for this transformation.[7]
-
-
Perform an aqueous workup and purify the resulting 3-bromoindazole.
-
-
Step B: Suzuki-Miyaura Cross-Coupling
-
Combine the 3-bromoindazole (1.0 equiv), a boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).
-
Add a solvent system, typically a mixture like dioxane/water or toluene/ethanol/water.
-
Heat the reaction under an inert atmosphere until completion.
-
Cool, perform a standard aqueous workup, and purify the C3-functionalized product. This approach is robust for creating C-C bonds.[9]
-
References
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- Yang, Z., Yu, J.-T., Pan, C., & Jiang, Y. (2022). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry.
- (n.d.).
- Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI.
- Al-dujaili, J. H., Al-Mugdadi, S. F. H., & Al-Masoudi, N. A. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives.
- (n.d.). Recent Advances in C–H Functionalization of 2H-Indazoles | Request PDF.
- Ghosh, S., Pyne, P., Ghosh, A., & Hajra, A. (2022).
- Kuduk, S. D., & DiPardo, R. M. (2006).
- Yang, Z., Yu, J.-T., Pan, C., & Jiang, Y. (2022). Recent advances in C–H functionalization of 2 H -indazoles. Organic & Biomolecular Chemistry.
- Kuduk, S. D., & DiPardo, R. M. (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles.
- (2010). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. ChemInform.
- (n.d.).
- Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
- (n.d.).
- (n.d.). Technical Support Center: Side Reactions in Indazole Synthesis. BenchChem.
- (2018). N2-Selective CuO-Catalyzed Coupling of 1H-Indazoles with Diaryliodonium Salts. Synfacts.
- Li, Y., Wang, Z., Wang, S., Zhang, W., & Liu, Y. (n.d.). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds.
- Dong, L., Wang, Q., Chen, Y., & Wai, J. S. (n.d.).
- Mal, A., Kumar, A., Singh, V., Kumar, S., & Kumar, R. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
- (n.d.). Protective Groups. Organic Chemistry Portal.
- (2022). Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook.
- Mal, A., Kumar, A., Singh, V., Kumar, S., & Kumar, R. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
Sources
- 1. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
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- 10. benchchem.com [benchchem.com]
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- 13. benchchem.com [benchchem.com]
- 14. Protective Groups [organic-chemistry.org]
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- 16. pubs.acs.org [pubs.acs.org]
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- 19. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
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- 21. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting N1 vs. N2 Alkylation of 1H-Indazol-6-amine
Welcome to the Technical Support Center for the regioselective alkylation of 1H-Indazol-6-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of N1 versus N2 functionalization of this important scaffold. The indazole nucleus is a privileged structure in medicinal chemistry, and controlling the position of alkylation is paramount for modulating biological activity. This resource provides in-depth, experience-driven answers to common challenges, moving beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes.
The Core Challenge: An Ambident Nucleophile
The fundamental difficulty in the alkylation of 1H-indazoles, including this compound, arises from the fact that the indazolide anion, formed upon deprotonation, is an ambident nucleophile. This means it possesses two potentially reactive nitrogen atoms, N1 and N2. Direct alkylation often results in a mixture of N1 and N2 regioisomers, which can be challenging to separate and leads to reduced yields of the desired product.[1][2] The regiochemical outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions that can be manipulated to favor one isomer over the other.[3][4]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address common issues encountered during the alkylation of this compound in a question-and-answer format, providing both solutions and the scientific rationale behind them.
Q1: My reaction is producing a mixture of N1 and N2 isomers with poor selectivity. How can I favor the N1-alkylated product?
This is the most common challenge. Achieving high N1 selectivity often relies on establishing thermodynamic control over the reaction, as the N1-substituted indazole is generally the more thermodynamically stable isomer.[2][3]
Underlying Principle: Thermodynamic vs. Kinetic Control
In the context of indazole alkylation, the N2 position is often more nucleophilic and sterically accessible, leading to a faster reaction rate and the formation of the kinetic product . Conversely, the N1-alkylated product is typically more stable due to the preservation of the benzenoid aromaticity of the fused benzene ring.[5][6] By using conditions that allow for an equilibrium to be established between the N1 and N2 products (or their precursors), the reaction can be driven towards the more stable thermodynamic N1 product.[7]
Troubleshooting Strategies for N1 Selectivity:
-
Choice of Base and Solvent: The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in a less polar, aprotic solvent such as tetrahydrofuran (THF) is a well-established method for achieving high N1 selectivity.[4][8]
-
Causality: In a solvent like THF, the sodium cation can form a "tight ion pair" with the indazolide anion. It is postulated that the Na⁺ coordinates with the N2 nitrogen, sterically hindering the approach of the alkylating agent to this position and thus directing alkylation to N1.[1][9] This effect is particularly pronounced with indazoles bearing a C3 substituent capable of chelation.[1]
-
-
Influence of the 6-Amino Group: The electron-donating nature of the 6-amino group increases the electron density of the indazole ring system, potentially enhancing the nucleophilicity of both N1 and N2. While specific literature on 6-aminoindazole is sparse, studies on indazoles with other electron-donating groups suggest that achieving high N1 selectivity might be more challenging than with electron-withdrawing groups. However, the NaH/THF system is still the recommended starting point.
-
Reaction Time and Temperature: Allowing the reaction to proceed for a longer duration or at a slightly elevated temperature (while monitoring for decomposition) can facilitate the equilibration towards the more stable N1 isomer.[6]
Q2: I need to synthesize the N2-alkylated isomer. What conditions should I use?
Favoring the N2 isomer typically involves leveraging kinetic control or employing specific reaction conditions that sterically or electronically favor attack at the N2 position.
Troubleshooting Strategies for N2 Selectivity:
-
Polar Aprotic Solvents and Weaker Bases: Using a weaker base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like N,N-dimethylformamide (DMF) often leads to a higher proportion of the N2 isomer.[2]
-
Causality: In polar aprotic solvents, the cation of the base is well-solvated, leading to a "free" indazolide anion. In the absence of a coordinating cation, alkylation tends to occur at the more nucleophilic N2 position, which is the kinetically favored pathway.[5]
-
-
Mitsunobu Reaction: The Mitsunobu reaction has been shown to strongly favor the formation of the N2-alkylated indazole.[3][8] This reaction involves the use of an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate (e.g., DEAD or DIAD).
-
Steric Hindrance at C7: While not directly applicable to this compound, it's a noteworthy principle that bulky substituents at the C7 position can sterically block the N1 position, thereby directing alkylation to N2.[4][8]
Q3: I'm observing a significant amount of a side product, and I suspect alkylation is occurring on the 6-amino group. How can I prevent this?
The exocyclic amino group is also a nucleophile and can compete with the indazole nitrogens for the alkylating agent, leading to N6-alkylation or even dialkylation.
Troubleshooting Strategies to Prevent N6-Alkylation:
-
Use of a Protecting Group: The most reliable method to prevent alkylation at the 6-amino position is to protect it before performing the N1/N2 alkylation.[10]
-
Recommended Protecting Groups:
-
tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (Boc₂O). It is stable to the basic conditions of the alkylation and can be readily removed with acid (e.g., TFA in DCM).
-
Acetyl (Ac): Introduced using acetic anhydride or acetyl chloride. It can be removed under basic or acidic hydrolysis conditions.
-
-
Workflow:
-
Protect the 6-amino group of this compound.
-
Perform the desired N1 or N2 alkylation under optimized conditions.
-
Deprotect the 6-amino group to yield the final product.
-
-
-
Choice of Base: Using a strong, non-nucleophilic hydride base like NaH will deprotonate the indazole NH preferentially over the amino NH (pKa difference), forming the indazolide anion. This highly nucleophilic anion will then react faster with the alkylating agent than the neutral amino group. However, with very reactive alkylating agents or under prolonged reaction times, N6-alkylation can still occur.
Q4: My N1 and N2 isomers are difficult to separate by column chromatography. What are my options?
The N1 and N2 alkylated isomers of this compound can have very similar polarities, making their separation challenging.
Troubleshooting Strategies for Isomer Separation:
-
Optimize Reaction Selectivity: The best approach is to optimize the reaction to produce predominantly one isomer, minimizing the separation challenge.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often more effective than standard flash chromatography for separating closely eluting isomers. Experiment with different solvent systems and column phases (normal and reverse phase).
-
Derivatization: If the isomers are inseparable, consider a temporary derivatization of the mixture. For example, the differential reactivity of the N1 and N2 isomers towards a specific reagent might allow for the separation of the derivatized products, followed by the removal of the derivatizing group.
-
Crystallization: Attempt fractional crystallization of the crude product mixture or of the separated, but still impure, fractions.
Q5: How can I definitively confirm whether I have the N1 or N2 isomer?
Unambiguous structural characterization is crucial. While ¹H NMR can provide initial clues, 2D NMR techniques are often necessary for definitive assignment.
Analytical Techniques for Isomer Differentiation:
-
Heteronuclear Multiple Bond Correlation (HMBC) NMR: This is the most powerful and widely used method for distinguishing N1 and N2 isomers.[3][8]
-
For the N1-isomer: Look for a correlation (a cross-peak) between the protons of the alkyl group's CH₂ adjacent to the indazole ring and the C7a carbon of the indazole.
-
For the N2-isomer: A correlation should be observed between the protons of the alkyl group's CH₂ and the C3 carbon of the indazole.
-
-
Nuclear Overhauser Effect (NOE) NMR: For certain alkyl groups (e.g., benzyl), NOE experiments (NOESY or ROESY) can show spatial proximity between the protons of the alkyl group and specific protons on the indazole ring (e.g., H7 for N1-alkylation).
-
¹³C NMR Chemical Shifts: The chemical shifts of the indazole ring carbons, particularly C3 and C7a, can differ between the N1 and N2 isomers, but this is less definitive than HMBC correlations.
Data Presentation & Protocols
Table 1: Influence of Reaction Conditions on N1/N2 Selectivity of Indazoles
| Base | Solvent | Typical N1:N2 Ratio | Control Type | Reference(s) |
| NaH | THF | High N1 (>95:5) | Thermodynamic | [4][8] |
| K₂CO₃ | DMF | Low N1 (e.g., 50:50 to favoring N2) | Kinetic | [2] |
| Cs₂CO₃ | Dioxane | High N1 | Thermodynamic | [1] |
| PPh₃/DEAD | THF | Low N1 (Favors N2) | Kinetic | [3][8] |
Note: Ratios are generalized from literature on various indazoles and may vary for this compound. Optimization is always recommended.
Experimental Protocols
Protocol 1: General Procedure for N1-Selective Alkylation (Thermodynamic Control)
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF under an inert atmosphere (N₂ or Ar), add a solution of this compound (1.0 eq.) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.
-
Add the alkylating agent (e.g., alkyl halide, 1.1 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or gentle heat (e.g., 50 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water or saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Analytical Characterization by HMBC
-
Dissolve a pure sample of the alkylated product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire standard ¹H and ¹³C NMR spectra.
-
Perform a gradient-selected HMBC (gHMBC) experiment.
-
Process the 2D data and analyze the correlations between the protons on the alpha-carbon of the N-alkyl chain and the carbons of the indazole ring to determine the site of alkylation as described in Q5.
Visualization of Concepts
Diagram 1: Factors Influencing N1 vs. N2 Alkylation
Caption: Key factors determining the regioselectivity of indazole alkylation.
Diagram 2: Troubleshooting Workflow for Poor Selectivity
Caption: A logical workflow for troubleshooting poor regioselectivity.
References
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]
-
Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. University College Cork. [Link]
-
Allward, A., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(10), 6893-6900. [Link]
-
ChemInform. (2010). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. ChemInform, 41(34). [Link]
-
Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]
-
Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern. [Link]
-
Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. [Link]
-
Allward, A., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]
-
Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Retrieved from [Link]
-
Foundations of Chemical and Biological Engineering I. (n.d.). Kinetic & Thermodynamic Control. Retrieved from [Link]
-
Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. Retrieved from [Link]
-
Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215-3226. [Link]
-
Singh, V., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(5), 1185-1215. [Link]
-
Albericio, F., & Isidro-Llobet, A. (2019). Amino Acid-Protecting Groups. Chemical Reviews, 119(17), 9566-9671. [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
-
Puri, S., & Juvale, K. (2022). Facile synthesis of new N1-alkylated 1H-indazole-3-carboxamide derivatives as potential anticancer agents: In vitro, ADMET prediction, and SAR studies. Journal of Molecular Structure, 1265, 133727. [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. [Link]
-
Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]
-
Wolfender, J. L., et al. (2022). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. Molecules, 27(22), 7789. [Link]
-
Chen, Y. C., et al. (2022). NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations. Molecules, 27(15), 4781. [Link]
-
Spelta, F., et al. (2019). SAX-HPLC and HSQC NMR Spectroscopy: Orthogonal Methods for Characterizing Heparin Batches Composition. Frontiers in Medicine, 6, 78. [Link]
-
Adebayo, A. S., & Gbadamosi, S. O. (2016). Qualitative and Quantitative Analysis of Fatty Acid Composition of Parkia Biglobbossa Seed Oil Using Gas Chromatographic and Hig. Chemistry and Materials Research, 8(5). [Link]
-
Li, S., et al. (2021). Comparison of HPLC and NMR for quantification of the main volatile fatty acids in rumen digesta. Scientific Reports, 11(1), 24346. [Link]
Sources
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- 3. d-nb.info [d-nb.info]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. jocpr.com [jocpr.com]
Technical Support Center: Storage and Handling of 1H-Indazol-6-amine
Welcome to the technical support guide for 1H-Indazol-6-amine (CAS: 6967-12-0). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical research compound. Improper storage can lead to degradation, compromising experimental results and leading to costly delays. This guide provides in-depth, field-proven insights into preventing degradation through proper storage and handling protocols.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common inquiries regarding the storage of this compound.
Q1: What are the ideal storage conditions for this compound?
For optimal stability, this compound should be stored at room temperature, sealed in a dry environment, and protected from light. Many suppliers ship the material as a solid under normal ambient temperatures. For long-term storage, maintaining a tightly sealed container in a cool, dry, and well-ventilated area is crucial[1][2].
Q2: My supplier's data sheet is brief. Is refrigeration necessary?
While room temperature is generally recommended, the chemical class—aromatic amines and indazole derivatives—is known to benefit from cooler temperatures to slow potential degradation pathways. For long-term storage (greater than 12 months), refrigeration at 4-8°C in a desiccated, airtight container can be considered best practice, as recommended for some similar indazole derivatives[3]. However, always allow the container to equilibrate to room temperature before opening to prevent water condensation on the cold solid, as the compound is hygroscopic[4].
Q3: Why is protection from light so critical for this compound?
The indazole ring system is susceptible to photodegradation. Exposure to UV light, including ambient laboratory light over extended periods, can induce a chemical rearrangement (phototransposition) that converts the indazole into a benzimidazole derivative[5]. This transformation fundamentally alters the molecule's structure and properties, invalidating any experimental data generated with the degraded material. Therefore, storing the compound in an amber glass vial or otherwise light-blocking container is mandatory[6].
Q4: How does atmospheric exposure (air and moisture) affect its stability?
Atmospheric exposure is a primary driver of degradation for this compound.
-
Oxygen: The amine functional group (-NH2) is susceptible to oxidation by atmospheric oxygen. This process can lead to the formation of colored impurities (often quinone-imines or polymeric materials), which typically manifest as a color change from off-white/yellow to tan or brown.
-
Moisture: Aromatic amines can be hygroscopic, meaning they readily absorb moisture from the air[4]. Water can not only act as a solvent to accelerate other degradation reactions but may also participate directly in hydrolytic degradation pathways under certain pH conditions[5].
Q5: I've noticed a color change in my sample (e.g., from off-white to tan). Is it still usable?
Part 2: Troubleshooting Guide for Storage-Related Issues
This section addresses specific experimental problems that can arise from the improper storage of this compound.
Issue 1: My sample has darkened significantly since I received it.
-
Probable Cause: This is a classic sign of oxidative degradation. The primary amine group on the indazole ring is electron-rich and can be easily oxidized by atmospheric oxygen. This process is often accelerated by exposure to light and trace metal impurities.
-
Scientific Explanation: Oxidation of aromatic amines can proceed through a radical mechanism to form highly colored polymeric products. The initial off-white or pale yellow solid will progressively turn tan, brown, or even dark brown as these chromophoric impurities accumulate.
-
Troubleshooting & Solution:
-
Verify Storage Atmosphere: Was the container tightly sealed? For high-purity applications, consider backfilling the container with an inert gas like argon or nitrogen before sealing to displace oxygen[7].
-
Check for Light Exposure: Ensure the container is opaque or stored in a dark location, such as a cabinet, and not just on an open lab bench.
-
Perform Purity Analysis: Use HPLC with a UV detector or LC-MS to quantify the purity of the material. Compare the chromatogram to that of a new, uncompromised lot if available.
-
Action: If purity has dropped significantly, discard the material. For future use, aliquot the newly received material into smaller, single-use vials to minimize repeated exposure of the bulk stock to the atmosphere.
-
Issue 2: I am observing unexpected peaks in my HPLC/LC-MS analysis that were not present in the initial QC.
-
Probable Cause: The appearance of new, distinct peaks suggests the formation of specific degradation products, likely due to photodegradation or hydrolysis.
-
Scientific Explanation:
-
Photodegradation: As mentioned, indazoles can rearrange to benzimidazoles upon UV exposure[5]. This will result in a new peak, often with a similar mass but different retention time and UV spectrum.
-
Hydrolysis: While generally stable, the indazole ring can be susceptible to hydrolysis under strongly acidic or basic conditions, although this is less common during simple storage[5]. However, if the material was stored improperly and absorbed acidic or basic contaminants from the air, this pathway is possible.
-
-
Troubleshooting & Solution:
-
Review Handling Procedures: Was the compound exposed to bright light during weighing or solution preparation?
-
Evaluate Storage Location: Is the storage area free from chemical vapors that could be absorbed by the solid?
-
Characterize Impurities: If you have access to mass spectrometry, analyze the mass of the impurity peaks. A mass identical to the parent compound (m/z 133.15) could indicate the benzimidazole isomer.
-
Action: Discard the compromised batch. Implement a strict light-protection protocol for all stages of storage and handling.
-
Issue 3: The compound has become clumpy and shows poor solubility compared to a fresh lot.
-
Probable Cause: This indicates significant moisture absorption and/or the formation of insoluble polymeric degradation products.
-
Scientific Explanation: The hygroscopic nature of amines means they can readily absorb water from the atmosphere, causing the fine powder to clump[4]. Furthermore, advanced oxidation can lead to polymerization, creating larger, less soluble molecules.
-
Troubleshooting & Solution:
-
Assess Storage Environment: The primary culprit is improper sealing of the container, allowing for continuous exchange with humid laboratory air.
-
Implement Desiccation: Store the tightly sealed container inside a larger secondary container or a desiccator cabinet containing a desiccant (e.g., silica gel).
-
Action: The material is likely compromised. It is not advisable to attempt to dry and use the material, as the chemical degradation that has already occurred is irreversible. Discard and source a fresh batch, implementing improved storage protocols immediately.
-
Part 3: Protocols for Optimal Stability
Protocol 1: Recommended Long-Term Storage Protocol
-
Receiving: Upon receipt, inspect the container seal for integrity.
-
Environment: Transfer the manufacturer's container into a dark, well-ventilated, and cool storage area away from strong oxidizing agents and acids[6].
-
Inert Atmosphere (Recommended for High-Purity Applications): For the highest stability, carefully open the container in a glove box or under a gentle stream of inert gas (argon or nitrogen).
-
Aliquoting: To prevent contamination and repeated exposure of the bulk supply, divide the material into smaller, pre-weighed aliquots in amber glass vials with PTFE-lined caps.
-
Sealing: Tightly seal the vials. For extra protection, wrap the cap-vial interface with Parafilm®.
-
Secondary Containment: Place the sealed vials in a labeled, light-blocking secondary container with a desiccant pouch.
-
Storage: Store the secondary container at room temperature or, for extended multi-year storage, at 4-8°C.
Protocol 2: Workflow for Weighing and Solution Preparation
-
Equilibration: If refrigerated, remove the vial from the cold and allow it to sit unopened on the bench for at least 30-60 minutes to reach ambient temperature. This is a critical step to prevent moisture condensation.
-
Minimize Exposure: Work quickly and efficiently. Open the vial, weigh the desired amount of material, and immediately reseal the vial tightly. Do not leave the container open on the balance.
-
Light Protection: Whenever possible, perform weighing operations under subdued lighting. Protect solutions prepared from the compound by using amber volumetric flasks or wrapping them in aluminum foil.
Part 4: Data Summaries & Visual Guides
Data Presentation
Table 1: Summary of Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale & Key Considerations |
| Temperature | Room Temperature (Long-term: 4-8°C optional) | Slows the rate of potential degradation reactions[3]. Always equilibrate to RT before opening to prevent condensation. |
| Atmosphere | Tightly sealed container. Inert gas (Ar, N₂) backfill is best practice. | The amine group is highly susceptible to oxidation by atmospheric O₂[8]. The compound is hygroscopic[4]. |
| Light | Protect from light at all times. | Prevents photochemical rearrangement to benzimidazole derivatives[5]. Use amber vials or store in the dark. |
| Container | Glass vial with a PTFE-lined screw cap. | Provides an inert storage surface and a superior seal against air and moisture ingress. |
| Location | Cool, dry, well-ventilated area away from incompatibles. | Avoid proximity to strong acids and oxidizing agents[6][9]. |
Mandatory Visualizations
Caption: Troubleshooting workflow for degraded this compound.
Caption: Primary degradation pathways for this compound.
References
-
1-(Pyrimidin-4-yl)-1H-indazol-6-amine | CAS 1248475-98-0 . Hoffman Fine Chemicals. [Link]
-
This compound | CAS#:6967-12-0 . Chemsrc. [Link]
-
This compound | C7H7N3 | CID 81423 . PubChem, National Center for Biotechnology Information. [Link]
-
Safety Data Sheet - Aromatic Amine Cleaning Developing Solution . SKC Inc. [Link]
-
What are the Health and Safety Guidelines for Using Amines? . Diplomata Comercial. [Link]
-
Amine Storage Conditions: Essential Guidelines for Safety . Diplomata Comercial. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines . ACS Chemical Health & Safety. [Link]
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- 4. diplomatacomercial.com [diplomatacomercial.com]
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- 9. diplomatacomercial.com [diplomatacomercial.com]
Technical Support Center: Scaling Up the Synthesis of 1H-Indazol-6-amine for Preclinical Studies
Welcome to the technical support center for the synthesis of 1H-Indazol-6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the scalable synthesis of this critical preclinical candidate. Our goal is to empower you with the knowledge to navigate potential challenges and optimize your synthetic route for efficiency and purity. This compound and its derivatives are promising scaffolds in medicinal chemistry, particularly in the development of anticancer agents.[1][2][3][4][5]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low Yield During the Reduction of 6-Nitro-1H-indazole
Question: We are experiencing significantly lower than expected yields (<70%) during the catalytic hydrogenation of 6-nitro-1H-indazole to this compound. What are the potential causes and how can we improve the yield?
Answer: Low yields in the reduction of a nitro-indazole are a common challenge. The root cause often lies in one of several factors related to the catalyst, reaction conditions, or the starting material itself.
-
Catalyst Activity: The activity of the Palladium on carbon (Pd/C) catalyst is paramount.[6][7]
-
Troubleshooting:
-
Use a fresh batch of catalyst: Pd/C can deactivate over time due to oxidation or poisoning. Ensure you are using a fresh, high-quality catalyst.
-
Optimize catalyst loading: While typically used at 5-10 mol%, the optimal loading can vary. A systematic screen of catalyst loading (e.g., 5%, 10%, 15%) can identify the most efficient amount for your specific scale.
-
Ensure proper handling: Avoid exposing the catalyst to air for prolonged periods. Use an inert atmosphere (e.g., nitrogen or argon) during handling and addition to the reaction vessel.
-
-
-
Hydrogen Source and Pressure: Incomplete reaction can result from issues with the hydrogen supply.
-
Troubleshooting:
-
Check for leaks: Ensure all connections in your hydrogenation apparatus are secure and there are no leaks.
-
Increase hydrogen pressure: If using a balloon, consider switching to a Parr shaker or a similar hydrogenation apparatus that allows for higher and more consistent hydrogen pressure (e.g., 50 psi).
-
Ensure efficient stirring: Vigorous stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas.
-
-
-
Solvent Choice: The choice of solvent can impact the solubility of the starting material and the efficiency of the reduction.
-
Troubleshooting:
-
Methanol or Ethanol are good starting points: These are commonly used and effective solvents for this reduction.[7]
-
Consider solvent mixtures: If solubility is an issue, a mixture of solvents like methanol/THF or ethanol/ethyl acetate might improve the reaction.
-
-
-
Reaction Time and Temperature: The reaction may not be reaching completion.
-
Troubleshooting:
-
Monitor the reaction closely: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material.
-
Extend the reaction time: If the reaction is sluggish, extending the reaction time (e.g., from overnight to 24 hours) may be necessary.
-
Slightly elevated temperature: While typically run at room temperature, a gentle increase in temperature (e.g., to 30-40 °C) can sometimes accelerate the reaction, but be cautious of potential side reactions.
-
-
Issue 2: Formation of Impurities During Synthesis
Question: We are observing significant impurities in our final this compound product by HPLC analysis. What are the likely impurities and how can we minimize their formation?
Answer: Impurity formation is a critical concern, especially for preclinical studies where high purity is required. The nature of the impurities will depend on the synthetic route chosen.
-
Common Impurities:
-
Unreacted Starting Material (6-Nitro-1H-indazole): This is the most common impurity if the reduction is incomplete.[8]
-
Partially Reduced Intermediates: Depending on the reduction method, intermediates such as the corresponding nitroso or hydroxylamine derivatives may be present.
-
Byproducts from Side Reactions: Over-reduction or side reactions with the solvent can lead to byproducts.
-
Residual Solvents: Solvents used in the reaction or purification steps are common impurities.[8][9]
-
-
Minimization and Removal Strategies:
-
Optimize the Reaction: The first step is to ensure the primary reaction goes to completion to minimize unreacted starting material. (See Issue 1 for optimization strategies).
-
Purification Method:
-
Column Chromatography: Silica gel column chromatography is a standard and effective method for removing both polar and non-polar impurities. A gradient elution system (e.g., ethyl acetate in hexanes) can be optimized for the best separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities and obtaining a highly pure product.
-
Acid-Base Extraction: As an amine, this compound can be protonated with an acid (e.g., HCl) to form a water-soluble salt. This allows for washing with an organic solvent to remove non-basic impurities. The aqueous layer can then be basified (e.g., with NaOH) to precipitate the pure amine, which can be extracted with an organic solvent.
-
-
Issue 3: Difficulties with the Diazotization and Cyclization to form the Indazole Ring
Question: We are attempting to synthesize 6-nitro-1H-indazole from 2-methyl-5-nitroaniline via a diazotization-cyclization sequence and are facing issues with low yield and product stability. What are the critical parameters to control?
Answer: This classical approach requires careful control of reaction conditions to be successful and scalable.[10][11]
-
Critical Parameters for Diazotization:
-
Temperature Control: The diazotization step must be carried out at low temperatures (typically 0-5 °C).[12] Diazonium salts are often unstable at higher temperatures and can decompose, leading to a variety of byproducts.[8]
-
Acid Concentration: A strong acid, such as hydrochloric or sulfuric acid, is required to generate nitrous acid in situ from sodium nitrite. The concentration of the acid is critical and should be carefully controlled.
-
Slow Addition of Sodium Nitrite: The aqueous solution of sodium nitrite should be added slowly and portion-wise to the solution of the aniline in acid to maintain the low temperature and control the rate of the reaction.
-
-
Critical Parameters for Cyclization:
-
Heating: The subsequent cyclization to form the indazole ring often requires heating. The temperature and duration of heating need to be optimized to ensure complete cyclization without significant decomposition.
-
pH Control during Workup: After the reaction, the mixture is typically neutralized or made basic to precipitate the product. This should be done carefully, often at low temperatures, to avoid hydrolysis or other side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound for preclinical studies?
A1: The most widely adopted and scalable route involves the reduction of 6-nitro-1H-indazole.[6][7] This precursor is commercially available or can be synthesized from 2-methyl-5-nitroaniline.[10][11] Catalytic hydrogenation using Palladium on carbon (Pd/C) is often preferred for its clean reaction profile and high yields.[6][7] Alternative reduction methods include the use of tin(II) chloride or iron in acidic medium, which can be more cost-effective for large-scale synthesis but may require more rigorous purification.[6]
Q2: What are the key safety precautions to consider when working with indazole derivatives and the reagents involved in their synthesis?
A2: Safety is paramount in any chemical synthesis. For this compound and its precursors, the following should be considered:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13][14][15][16][17]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[13][14][15]
-
Handling of Reagents:
-
Sodium Nitrite: This is an oxidizing agent and can be toxic if ingested. Handle with care.
-
Strong Acids and Bases: Handle with appropriate caution to avoid chemical burns.
-
Palladium on Carbon (Pd/C): This catalyst can be pyrophoric, especially when dry and in the presence of hydrogen. Handle it wet with solvent and under an inert atmosphere.
-
-
Material Safety Data Sheets (MSDS/SDS): Always consult the SDS for all reagents and the final product to be aware of all potential hazards.[13][14][16]
Q3: How can I monitor the progress of the reduction of 6-nitro-1H-indazole?
A3: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material (6-nitro-1H-indazole) and the product (this compound). The product, being an amine, is typically more polar and will have a lower Rf value than the nitro-containing starting material. The spots can be visualized under UV light. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.
Q4: What are the best practices for purifying the final this compound product to a high degree of purity (>98%) required for preclinical studies?
A4: Achieving high purity is critical. A combination of techniques is often employed:
-
Initial Workup: After the reaction, a standard aqueous workup is performed to remove inorganic salts and other water-soluble impurities.
-
Column Chromatography: This is the primary method for removing closely related impurities. A carefully optimized gradient elution on silica gel is recommended.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent pair is an excellent final step to achieve high purity and obtain a crystalline product.
-
Characterization: The purity of the final product should be confirmed by multiple analytical techniques, such as HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Experimental Protocols & Data
Table 1: Comparison of Reduction Methods for 6-Nitro-1H-indazole
| Method | Reagents | Typical Yield | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, 10% Pd/C, Methanol | 90-95% | Clean reaction, high yield, easy workup.[6][7] | Cost of catalyst, requires specialized hydrogenation equipment. |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O, Ethanol | 80-90% | Reliable and widely used.[6] | Stoichiometric tin waste, requires careful workup to remove tin salts. |
| Iron Reduction | Fe powder, NH₄Cl, Ethanol/Water | 75-85% | Cost-effective, readily available reagents.[6] | Large amount of iron sludge, can be messy on a large scale. |
Protocol: Scalable Synthesis of this compound via Catalytic Hydrogenation
This protocol describes a general procedure for the reduction of 6-nitro-1H-indazole.
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve 6-nitro-1H-indazole (1 equivalent) in methanol (10-20 volumes).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (5-10 mol%, 50% wet) under a stream of nitrogen.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50 psi) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is completely consumed (typically 4-16 hours).
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization to obtain the final product with high purity.
Visual Workflow
Caption: Synthetic workflow for this compound.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Reduction of 6-Nitro-1H-indazole-3-carbaldehyde.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 1H-Indazol-5-amine.
- Fisher Scientific. (2010). SAFETY DATA SHEET: 1H-Indazol-3-amine.
- BenchChem. (n.d.). Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples.
- Tran, P. T., Hoang, N. X., Hoang, V. H., Ngo, T., & Vu, T. Y. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(5), 581-588.
- ChemicalBook. (2025). 1H-INDAZOL-4-AMINE - Safety Data Sheet.
- ECHEMI. (n.d.). This compound SDS, 6967-12-0 Safety Data Sheets.
- NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- Kim, J. E., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. European Journal of Medicinal Chemistry, 230, 114111.
- Tran, P. T., et al. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(5), 581-588.
- ECHEMI. (n.d.). 1H-Indazol-3-amine SDS, 874-05-5 Safety Data Sheets.
- BenchChem. (n.d.). A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.
- Royal Society of Chemistry. (2025). Synthesis of 1H-indazole: A combination of experimental and theoretical studies.
- Tran, P. T., et al. (2023). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Bioorganic & Medicinal Chemistry, 90, 117377.
- ChemicalBook. (n.d.). 6-Aminoindazole synthesis.
- Li, Y., et al. (2023).
- Various Authors. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
- ACS Omega. (2021). Synthesis of 1H-Indazoles via Silver(I)
- ACS Omega. (2021). Synthesis of 1H-Indazoles via Silver(I)
- Li, Y., et al. (2023).
- Day, J. I., Allen-Moyer, K. N., & Cole, K. P. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry, 88(7), 4209–4223.
- Tran, P. T., et al. (2021). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC advances, 11(2), 947-958.
- Elguero, J., Fruchier, A., & Jacquier, R. (1970).
- Google Patents. (1976).
- BenchChem. (n.d.). Technical Support Center: Optimizing 6-Bromo-Indazole Synthesis.
- Royal Society of Chemistry. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.
- Sigma-Aldrich. (n.d.). This compound.
- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5648–5661.
- ResearchGate. (n.d.). 1,3-Dimethyl-1H-indazol-6-amine.
- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Omega, 7(16), 14216-14228.
- ChemicalBook. (n.d.). 5-Nitroindazole synthesis.
- Sigma-Aldrich. (n.d.). This compound | 6967-12-0.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.
- Bunce, R. A., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 674.
- BenchChem. (n.d.). A Comparative Guide to 2-Methyl-5-nitroaniline in Synthesis Applications.
- Organic Chemistry Portal. (n.d.). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines.
- Abadi, A. H., et al. (2018). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Molecules, 23(11), 2948.
- ChemicalBook. (n.d.). 2-Methyl-5-nitroaniline synthesis.
- Sigma-Aldrich. (n.d.). This compound.
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Validation & Comparative
A Senior Application Scientist's Guide to Confirming the Structure of 1H-Indazol-6-amine Derivatives by 2D NMR
Introduction: The Indazole Regioselectivity Challenge
In the landscape of medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents, from the antiemetic granisetron to the anticancer drug pazopanib.[1][2] However, the synthesis of N-substituted indazoles presents a persistent and critical challenge: controlling the site of substitution. The indazole ring exists in two tautomeric forms, the thermodynamically more stable 1H-indazole and the 2H-indazole.[3][4][5][6] Direct alkylation or arylation often yields a mixture of N1 and N2 regioisomers, complicating purification and reducing yields.[6][7]
For drug development professionals, unambiguously confirming the correct regioisomer is not merely an academic exercise; it is a regulatory and safety imperative. The biological activity and pharmacokinetic profile of an N1-substituted indazole can differ dramatically from its N2 counterpart. This guide provides an in-depth, field-proven methodology for using a suite of 2D Nuclear Magnetic Resonance (NMR) experiments to definitively resolve the structural ambiguity of 1H-Indazol-6-amine derivatives, ensuring the integrity of your research and development pipeline.
The 2D NMR Toolkit: A Multi-Pronged Approach for Structural Certainty
While 1D ¹H and ¹³C NMR provide the initial overview of a molecule's structure, they often fall short in distinguishing complex isomers like N1/N2-substituted indazoles. 2D NMR spectroscopy provides the necessary layer of through-bond and through-space correlation data to build an unassailable structural proof.
-
COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling networks, ideal for identifying adjacent protons within a spin system, such as those on the indazole's benzene ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to, providing a clear and sensitive map of all C-H one-bond connections.[8]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the cornerstone experiment for determining regiochemistry. It reveals correlations between protons and carbons over two to three bonds (²J_CH and ³J_CH), allowing us to piece together the molecular skeleton across quaternary carbons and heteroatoms.[8][9]
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are connected through bonds. This through-space information provides powerful, orthogonal confirmation of the assignments made by through-bond experiments like HMBC.[10][11]
Case Study: Unambiguous Assignment of N1-benzyl-1H-indazol-6-amine
Let us consider a common scenario: the benzylation of this compound, which can produce either the N1 or N2 product. Our goal is to prove, unequivocally, that we have synthesized the desired N1 isomer.
The Analytical Workflow
The process follows a logical progression, where each experiment builds upon the information provided by the last. This self-validating workflow ensures a high degree of confidence in the final structure.
Caption: Logical workflow for 2D NMR-based structure elucidation.
Step 1 & 2: Initial Mapping with 1D NMR, COSY, and HSQC
Initial 1D ¹H and ¹³C NMR spectra allow for the assignment of basic structural features. The aromatic region of the ¹H NMR will show signals for H3, H4, H5, and H7, while the ¹³C spectrum will show the corresponding carbon signals.
-
COSY will reveal the connectivity between H4 and H5.
-
HSQC will then unambiguously link H3, H4, H5, and H7 to their respective carbons (C3, C4, C5, C7), and the protons of the benzyl group to their carbons.
While useful, these experiments cannot differentiate between the N1 and N2 isomers because the local connectivity within the indazole and benzyl fragments remains the same in both cases.
Step 3: The Decisive Experiment - HMBC Analysis
The HMBC experiment is the key to solving the puzzle. We look for specific long-range correlations from the benzylic methylene protons (N-CH₂) to the carbons of the indazole core. These correlations are diagnostic.[1][7]
For the N1-benzyl Isomer: The benzylic protons are three bonds away from both C3 and C7a. Therefore, we expect to see strong HMBC cross-peaks between the N-CH₂ protons and these two carbons.
For the N2-benzyl Isomer: The benzylic protons are three bonds away from C3, but they are four bonds away from C7a. The correlation to C3 would still be present, but the crucial correlation to C7a would be absent or extremely weak.
Caption: Key ³J_CH HMBC correlations confirming the N1-benzyl isomer.
This differential connectivity provides the definitive evidence for N1 substitution. The observation of a correlation from the N-CH₂ protons to C7a is a self-validating piece of data that is only consistent with the N1 structure.[5][7]
Step 4: Orthogonal Confirmation with NOESY
To build an even more robust case, we use NOESY to find through-space correlations. For the N1-benzyl isomer, the benzylic N-CH₂ protons are located in close spatial proximity to the proton at the 7-position (H7) of the indazole ring.
Therefore, a distinct NOESY cross-peak between the N-CH₂ protons and H7 provides powerful, independent confirmation of the N1 regiochemistry.[10][11] This correlation would be absent in the N2 isomer, where the benzyl group is directed away from H7.
Caption: Key through-space NOESY correlation for the N1-benzyl isomer.
Data Summary
The conclusive data for the N1-benzyl-1H-indazol-6-amine structure can be summarized as follows:
| Experiment | Correlating Nuclei | Inference |
| COSY | H4 ↔ H5 | Confirms adjacent protons on the benzene ring. |
| HSQC | N-CH ₂ ↔ C H₂ | Assigns the benzylic carbon and protons. |
| H 7 ↔ C 7 | Assigns the C7/H7 pair. | |
| HMBC | N-CH ₂ → C 7a | Definitive proof of N1 substitution (³J coupling). |
| N-CH ₂ → C 3 | Consistent with both N1 and N2 isomers (³J coupling). | |
| NOESY | N-CH ₂ ↔ H 7 | Orthogonal proof of N1 substitution (spatial proximity). |
Comparison of 2D NMR Techniques for Regiochemistry Assignment
| Technique | Primary Role | Strengths | Limitations |
| COSY | Proton spin system mapping | Excellent for identifying neighboring protons. Fast experiment. | Provides no information about connectivity across heteroatoms or quaternary carbons. |
| HSQC | C-H one-bond correlation | Highly sensitive. Resolves proton and carbon chemical shifts unambiguously. | Provides no connectivity information beyond one bond. |
| HMBC | Long-range C-H correlation | The most critical experiment. Directly probes connectivity across the key nitrogen atom to establish the correct isomer. | The absence of a peak is not definitive proof, as couplings can sometimes be near zero.[8] Requires optimization for the expected J-coupling range. |
| NOESY | Through-space proton correlation | Provides independent, powerful confirmation based on 3D structure. | Intensity is distance-dependent (1/r⁶). Can be ambiguous in conformationally flexible molecules. Requires longer experiment times. |
Experimental Protocols
Achieving high-quality, unambiguous data requires careful experimental setup. The following are generalized but robust starting points for acquiring data on a 500 MHz spectrometer.
Sample Preparation
-
Dissolve 5-10 mg of the purified this compound derivative in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
Degas the sample if quantitative NOE analysis is required, though it is often unnecessary for qualitative structural confirmation.
Instrument Setup & Acquisition (Key Parameter Guide)
| Experiment | Key Parameters | Causality / Justification |
| gCOSY | Spectral Width: 12 ppm (¹H) | Ensure all proton signals are included. |
| Scans (NS): 2-4 | Typically sufficient for good signal-to-noise. | |
| gHSQCED | Spectral Width: 12 ppm (¹H), 160 ppm (¹³C) | Cover the expected proton and carbon chemical shift ranges. |
| ¹J_CH: 145 Hz | Optimized for average one-bond C-H coupling. | |
| Scans (NS): 2-8 | HSQC is very sensitive; more scans may be needed for dilute samples. | |
| gHMBC | Spectral Width: 12 ppm (¹H), 220 ppm (¹³C) | A wider ¹³C width ensures all quaternary carbons are observed. |
| Long-Range Delay (for ⁿJ_CH): 62.5 ms | Optimized for an 8 Hz long-range coupling, a good compromise for detecting both ²J and ³J correlations.[8] | |
| Scans (NS): 8-32 | HMBC is less sensitive; more scans are required to see correlations to quaternary carbons. | |
| NOESY | Mixing Time (d8): 500-800 ms | Allows sufficient time for NOE to build up between spatially close protons. |
| Scans (NS): 16-64 | NOESY is an insensitive experiment and requires significant signal averaging. |
Data Processing
-
Apply appropriate window functions (e.g., sine-bell) in both dimensions to improve resolution and reduce truncation artifacts.
-
Perform Fourier transformation, followed by phase and baseline correction.
-
Calibrate the spectra using the residual solvent peak as an internal reference.
Conclusion
The challenge of N1/N2 regioselectivity in the synthesis of this compound derivatives can be definitively overcome by the systematic application of 2D NMR spectroscopy. While 1D NMR and COSY/HSQC experiments lay the groundwork, it is the Heteronuclear Multiple Bond Correlation (HMBC) experiment that provides the decisive, through-bond evidence to assign the correct isomer. The observation of a ³J_CH correlation from the substituent's anchor protons to the C7a carbon of the indazole core is the key diagnostic marker for N1 substitution. This assignment can be further corroborated with through-space NOESY data, creating a self-validating and unassailable structural proof. By following this workflow, researchers, scientists, and drug development professionals can ensure the structural integrity of their compounds, a critical step in advancing new chemical entities from the bench to the clinic.
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Al-dujaili, A. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]
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Barreca, M. L., et al. (2003). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Arkivoc. [Link]
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A Comparative Guide to the Efficacy of 1H-Indazol-6-amine Analogs as Kinase Inhibitors
The indazole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[1] Its ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket makes it an effective pharmacophore for designing potent and selective inhibitors.[2][3] This guide provides a comparative analysis of 1H-Indazol-6-amine analogs, offering insights into their structure-activity relationships (SAR), target-specific efficacy, and the experimental methodologies used for their evaluation.
The 1H-Indazole Core: A Foundation for Potent Kinase Inhibition
The therapeutic success of indazole-containing drugs such as Pazopanib (a multi-kinase inhibitor) and Niraparib (a PARP inhibitor) has cemented the importance of this heterocyclic core in drug discovery.[4][5] The 1H-indazole-amine moiety, in particular, serves as an excellent hinge-binding fragment, crucial for anchoring inhibitors within the kinase active site.[3][6] Our focus here is on the 6-aminoindazole derivatives, a subclass that has shown significant promise as anticancer agents by targeting key kinases involved in tumor progression and angiogenesis.[7][8]
Comparative Efficacy of this compound Analogs
The efficacy of kinase inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the activity of a specific enzyme or biological process by 50%. Lower IC50 values indicate higher potency. The following table summarizes the reported efficacy of several notable this compound analogs against various kinases and cancer cell lines.
| Compound ID | Target Kinase(s) | IC50 (Enzymatic Assay) | Target Cell Line | IC50 (Cell-based Assay) | Reference |
| 7l | VEGFR-2 | 12 nM | - | - | [7] |
| K22 | PLK4 | 0.1 nM | MCF-7 (Breast Cancer) | 1.3 µM | [9] |
| CFI-400437 | PLK4 | 0.6 nM | - | - | [9] |
| CFI-400945 | PLK4 | 2.8 nM | - | - | [9] |
| 9f | Not Specified | - | HCT116 (Colorectal) | 14.3 ± 4.4 µM | [7][10] |
| 6o | Not Specified | - | K562 (Leukemia) | 5.15 µM | [4][6][11] |
| HEK-293 (Normal) | 33.2 µM | [4][6][11] |
Analysis of Structure-Activity Relationship (SAR):
The data reveals critical insights into the SAR of this compound class. For instance, the N-(1H-indazol-6-yl)benzenesulfonamide scaffold, exemplified by compound K22 , demonstrates exceptionally potent and specific inhibition of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication.[9] The nanomolar potency of K22 highlights the effectiveness of combining the indazole core with a strategically substituted benzenesulfonamide moiety to occupy a key hydrophobic pocket in the PLK4 active site.[9]
In contrast, pazopanib derivatives like 7l show potent activity against VEGFR-2, a key mediator of angiogenesis.[7] This suggests that modifications to the terminal benzene and indazole rings can effectively modulate the kinase selectivity profile of the 6-aminoindazole scaffold.[7]
Furthermore, compounds like 9f and 6o have been evaluated for their anti-proliferative activity against cancer cell lines.[4][7] Compound 6o is particularly noteworthy for its selectivity, showing significantly higher potency against the K562 leukemia cell line compared to the normal HEK-293 cell line, indicating a favorable therapeutic window.[4][6] This selectivity is a crucial attribute for any potential anticancer agent, as it minimizes off-target toxicity.
Key Signaling Pathways Targeted by this compound Analogs
Understanding the mechanism of action requires knowledge of the signaling pathways in which the target kinases operate. Below is a simplified representation of the PLK4 pathway, a critical target for cancer therapy due to its role in cell cycle regulation.
Caption: The PLK4 signaling pathway in cell cycle progression and its inhibition.
Overexpression of PLK4 is linked to the onset and progression of several cancers.[9] Inhibitors like the N-(1H-indazol-6-yl)benzenesulfonamide analog K22 block the kinase activity of PLK4, disrupting centriole duplication and leading to mitotic arrest and apoptosis in cancer cells.[9]
Experimental Protocols for Efficacy Determination
The data presented in this guide is generated through rigorous, validated experimental protocols. Below are detailed methodologies for key assays used to characterize kinase inhibitors. The choice of assay is critical; enzymatic assays provide direct evidence of target engagement, while cell-based assays offer insights into a compound's activity in a more physiologically relevant context, accounting for factors like cell permeability and metabolism.
Experimental Workflow: From Enzymatic to Cell-Based Assays
Caption: A typical workflow for evaluating kinase inhibitor efficacy.
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol is a self-validating system for quantifying the direct interaction between an inhibitor and its target kinase. It is based on fluorescence resonance energy transfer (FRET).
Causality: This assay is chosen to directly measure the binding affinity of the compound to the isolated kinase, providing a pure measure of target engagement without the complexities of a cellular environment.
Methodology:
-
Reagent Preparation:
-
Prepare a 10X stock solution of the kinase in the appropriate kinase buffer.
-
Prepare a 4X stock solution of the europium (Eu)-labeled anti-tag antibody.
-
Prepare a 4X stock solution of the Alexa Fluor™ 647-labeled kinase tracer (a labeled ATP-competitive ligand).
-
Prepare serial dilutions of the this compound analog test compounds in DMSO, then dilute further in kinase buffer to create 4X final concentrations.
-
-
Assay Plate Setup:
-
Add 2.5 µL of the 4X test compound solution or DMSO (for positive and negative controls) to the wells of a 384-well microplate.
-
Add 2.5 µL of the 4X Eu-antibody solution to all wells.
-
Add 5 µL of the 2X kinase/tracer mixture to all wells to initiate the binding reaction.
-
-
Incubation and Reading:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor 647).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Anti-Proliferative Assay (Sulforhodamin B - SRB Assay)
This assay measures cell proliferation and cytotoxicity based on the measurement of cellular protein content.[7][10]
Causality: The SRB assay is selected for its reliability, sensitivity, and its basis in measuring total biomass, which provides a stable endpoint. It assesses the compound's ability to inhibit cell growth, integrating effects on cell division, viability, and metabolism.
Methodology:
-
Cell Seeding:
-
Harvest cancer cells (e.g., HCT116, MCF-7) during their logarithmic growth phase.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analogs in the cell culture medium.
-
Replace the existing medium in the wells with the medium containing the test compounds or vehicle control (e.g., 0.1% DMSO).
-
Incubate the plates for an additional 48-72 hours.
-
-
Cell Fixation and Staining:
-
Gently discard the supernatant.
-
Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 60 minutes at 4°C.
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
-
Measurement and Analysis:
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measure the optical density (OD) at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and plot against the logarithm of compound concentration to determine the IC50 value.
-
Conclusion
The this compound scaffold represents a highly versatile and potent platform for the development of novel kinase inhibitors. The efficacy data clearly demonstrates that targeted modifications to this core can yield inhibitors with nanomolar potency and desirable selectivity profiles against key oncogenic kinases like PLK4 and VEGFR-2. The structure-activity relationships highlighted in this guide, combined with robust experimental validation through established protocols, provide a solid foundation for researchers and drug development professionals. Future efforts in this area will likely focus on optimizing pharmacokinetic properties and further refining selectivity to develop next-generation cancer therapeutics with enhanced efficacy and reduced toxicity.
References
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Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. (2023). Letters in Drug Design & Discovery, 20(5), 581-588. [Link]
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Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. (2023). Letters in Drug Design & Discovery. [Link]
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Medicinal Chemistry. [Link]
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Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. (2023). Letters in Drug Design & Discovery, 20(5), 581-588. [Link]
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Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. (2023). RSC Medicinal Chemistry. [Link]
-
Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (2018). Bioorganic & Medicinal Chemistry Letters. [Link]
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Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). International Journal of Molecular Sciences. [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2021). Acta Pharmaceutica Sinica B. [Link]
-
The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. (2015). Bioorganic & Medicinal Chemistry Letters. [Link]
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Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). International Journal of Molecular Sciences. [Link]
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Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. (2022). ACS Medicinal Chemistry Letters. [Link]
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Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). International Journal of Molecular Sciences. [Link]
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Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). MDPI. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules. [Link]
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Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. (2014). Bioorganic & Medicinal Chemistry. [Link]
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Synthesis molecular docking and DFT studies on novel indazole derivatives. (2024). RSC Advances. [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 1H-Indazol-6-amine Derivatives in Oncology Research
The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to bind to a wide array of biological targets.[1][2] Within this class, 1H-Indazol-6-amine derivatives have emerged as a particularly fruitful area of investigation, leading to the development of potent modulators of key oncogenic pathways. This guide provides a comparative analysis of the structure-activity relationships for this versatile scaffold, drawing upon recent studies to elucidate how subtle molecular modifications can profoundly influence biological activity and target selectivity. We will dissect the rationale behind experimental design, present key performance data, and provide detailed protocols to support researchers in this dynamic field.
Comparative SAR Analysis: Decoding the Influence of Substituent Placement
The therapeutic potential of a this compound derivative is critically dependent on the nature and position of its substituents. We will explore three primary axes of modification: the exocyclic 6-amino group, the indazole ring itself (at N1 and C3), and more complex substitutions at the C6 position.
Part A: The Critical Role of N6-Substituents in Modulating Antiproliferative Activity
The exocyclic amine at the C6 position serves as a versatile chemical handle for introducing a variety of substituents, directly influencing the compound's steric and electronic profile. A recent study systematically explored the impact of N-alkylation on the antiproliferative activity of this compound.[3][4]
Experimental Rationale: The researchers initiated their investigation from the unsubstituted 6-aminoindazole core. To probe the SAR, they introduced a series of substituted benzyl groups via reductive amination.[3] This strategy allows for the systematic evaluation of how different electronic and steric features on a pendant aromatic ring impact cytotoxicity against cancer cell lines. The choice of the human colorectal cancer cell line HCT116 for primary screening is significant, as it represents a common and well-characterized cancer type.[5]
Key Findings: The study revealed that substitution on the 6-amino group is essential for activity. The most potent compound identified was N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) , which exhibited an IC50 value of 14.3 µM against HCT116 cells while showing no cytotoxicity in normal lung fibroblast cells (MRC5) at concentrations up to 100 µM.[3][4] This highlights a promising therapeutic window. The presence of a fluorine atom at the para-position of the benzyl ring was found to be optimal, suggesting that an electron-withdrawing group at this position enhances potency.
Table 1: Antiproliferative Activity of N6-Substituted this compound Derivatives [3][5]
| Compound ID | N6-Substituent | IC50 in HCT116 (µM) | Cytotoxicity in MRC5 (normal cells) (IC50 > µM) |
| Parent | -H | Inactive | - |
| 9f | 4-Fluorobenzyl | 14.3 ± 4.4 | >100 |
| - | Other Benzyl Derivatives | 2.9 - 59.0 | Not specified for all |
Part B: Indazole Ring Substitution: A Gateway to New Targets and Enhanced Potency
Modifications to the core indazole ring, particularly at the N1 and C3 positions, can dramatically alter the molecule's binding mode and can even redirect its activity towards entirely new biological targets.
Case Study 1: N1,C3-Dimethylation and the Shift to IDO1 Inhibition
In a compelling example of target hopping, researchers designed and synthesized a series of 1,3-dimethyl-6-amino indazole derivatives as potential inhibitors of Indoleamine 2,3-dioxygenase (IDO1), a key enzyme in tumor immune evasion.[6]
Experimental Rationale: The design was based on the structural features of known IDO1 inhibitors.[6] By methylating the N1 and C3 positions, the researchers aimed to alter the hydrogen bonding capacity and overall shape of the scaffold to better fit the heme-containing active site of IDO1. This strategic modification fundamentally changes the pharmacophore compared to the derivatives discussed in Part A.
Key Findings: This structural alteration was successful in producing potent IDO1 inhibitors. The compound N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (7) not only suppressed IDO1 expression but also exhibited potent anticancer activity by inducing apoptosis.[6] This demonstrates that indazole ring substitution is a powerful strategy for tuning biological targets away from general cytotoxicity and towards specific enzyme inhibition.
Case Study 2: C3-Arylvinyl Modifications Targeting Polo-Like Kinase 4 (PLK4)
Further illustrating the versatility of the indazole core, a scaffold-hopping strategy was employed to develop C3-modified derivatives as inhibitors of Polo-Like Kinase 4 (PLK4), a vital regulator of centriole duplication implicated in several cancers.[7] Starting from the multi-kinase inhibitor Axitinib, which contains an indazole core, researchers introduced an (E)-arylvinyl group at the C3-position. This modification led to the discovery of potent and selective PLK4 inhibitors, with compound 14i from the series showing an IC50 of 11.2 nM against PLK4 and significant antiproliferative effects in breast cancer cell lines.[7]
The following diagram illustrates the key SAR insights discussed.
Caption: Key SAR strategies for this compound derivatives.
Experimental Protocols: A Practical Guide
Reproducibility and methodological rigor are paramount in drug discovery. The following sections provide detailed, step-by-step protocols for a key synthesis and a common biological evaluation assay.
Synthesis: Reductive Amination for N-Benzylation of this compound[3]
This protocol describes a representative synthesis for attaching a benzyl group to the 6-amino position.
Objective: To synthesize N-(4-fluorobenzyl)-1H-indazol-6-amine.
Materials:
-
This compound
-
4-Fluorobenzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE)
-
Acetic Acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)
Procedure:
-
To a solution of this compound (1.0 eq) in dichloroethane, add 4-fluorobenzaldehyde (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-(4-fluorobenzyl)-1H-indazol-6-amine.
Caption: Workflow for the synthesis of N-benzyl-1H-indazol-6-amine.
Biological Evaluation: Sulforhodamine B (SRB) Cytotoxicity Assay[3][4]
This assay provides a reliable method for determining cell density based on the measurement of cellular protein content.
Objective: To determine the in vitro anti-proliferative activity (IC50) of test compounds.
Materials:
-
Human cancer cell line (e.g., HCT116)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution
-
Tris base solution
Procedure:
-
Cell Plating: Seed cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically in a final DMSO concentration <0.5%) and incubate for 48-72 hours. Include a vehicle control (DMSO only).
-
Cell Fixation: Discard the supernatant and fix the cells by gently adding cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and dead cells. Air dry the plates completely.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 10-30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Measurement: Measure the optical density (OD) at ~510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value using non-linear regression analysis.
Mechanism of Action: Kinase Inhibition
Many indazole derivatives, including those based on the this compound core, function as ATP-competitive kinase inhibitors.[1][8] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Overexpression of kinases like Aurora Kinases, for example, can lead to improper chromosome segregation and aneuploidy, contributing to tumorigenesis.[9]
An inhibitor with a 1H-indazole core typically binds to the ATP-binding pocket of the kinase. The indazole's nitrogen atoms often form critical hydrogen bonds with the "hinge region" of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme.[10] This binding event blocks the access of ATP, thereby preventing the phosphorylation of downstream substrate proteins and halting the signaling cascade.
Caption: ATP-competitive inhibition of a kinase signaling pathway.
Conclusion and Future Perspectives
The this compound scaffold is a remarkably versatile platform for the design of novel anticancer agents. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications can steer the biological activity of these compounds. N6-benzylation is a viable strategy for developing compounds with general antiproliferative effects, while substitution on the indazole ring itself can unlock new mechanisms of action, such as the inhibition of specific enzymes like IDO1 or PLK4.
Future research should focus on integrating computational modeling with synthetic chemistry to more precisely design derivatives with improved potency and selectivity.[11] Exploring novel substitutions at less-explored positions of the indazole ring and employing bioisosteric replacements for the core itself could lead to the discovery of next-generation inhibitors with superior pharmacological profiles. The continued exploration of this privileged scaffold promises to yield valuable new tools for cancer research and, ultimately, more effective therapies for patients.
References
-
Tran, P.-T., Hoang, N. X., Hoang, V.-H., Ngo, T., & Vu, T. Y. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(5), 581-588. [Link][3]
-
Tran, P.-T., Hoang, N. X., Hoang, V.-H., Ngo, T., & Vu, T. Y. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. ResearchGate. [Link][5]
-
Singh, H., Singh, A., & Singh, P. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(44), 27283-27311. [Link][1]
-
Tran, P. T., et al. (2022). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery. [Link][4]
-
Wang, X., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry, 39, 116161. [Link][2]
-
Liu, Z., et al. (2017). Synthesis and biological evaluation of (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives as PLK4 inhibitors for the treatment of breast cancer. RSC Advances, 7(44), 27365-27376. [Link][7]
-
Yoo, H., et al. (2023). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Bioorganic & Medicinal Chemistry, 90, 117377. [Link][6]
-
Singh, H., Singh, A., & Singh, P. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link][8]
-
Li, J., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link][10]
-
Katayama, R., et al. (2012). Aurora kinase inhibitors: Potential molecular-targeted drugs for gynecologic malignant tumors. Oncology Letters, 3(5), 947-952. [Link][9]
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- 4. researchgate.net [researchgate.net]
- 5. Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective [ouci.dntb.gov.ua]
- 6. Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of ( E )-4-(3-arylvinyl-1 H -indazol-6-yl)pyrimidin-2-amine derivatives as PLK4 inhibitors for the treatment of br ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02518A [pubs.rsc.org]
- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 11. This compound | 6967-12-0 | Benchchem [benchchem.com]
A Senior Application Scientist's Guide to In Vitro vs. In Vivo Activity of 1H-Indazol-6-amine-Based Compounds
The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to bind to a variety of biological targets.[1][2] This is particularly evident in oncology, where numerous approved and clinical-stage kinase inhibitors, such as Pazopanib and Axitinib, feature this core moiety.[3][4] These compounds are instrumental in targeted cancer therapy, a strategy that relies on inhibiting specific proteins that drive cancer cell proliferation and survival.[5]
However, the journey from a promising "hit" in a laboratory assay to an effective therapeutic in a living organism is fraught with challenges. A compound that potently inhibits a target kinase in a test tube (in vitro) may fail to show any anti-tumor activity in an animal model (in vivo). This guide provides a comparative analysis of 1H-indazol-6-amine-based compounds, delving into their performance in both settings. We will explore the experimental data that underpins our understanding, dissect the methodologies used to generate this data, and explain the critical factors that dictate the translation from in vitro potency to in vivo efficacy.
The First Hurdle: Demonstrating Potency with In Vitro Assays
The initial evaluation of any potential drug candidate begins with in vitro testing. For kinase inhibitors, the primary goal is to quantify the compound's ability to block the activity of its intended target enzyme and to inhibit the proliferation of cancer cells.
Researchers typically employ two main types of in vitro assays. First, enzymatic assays measure the direct inhibition of the purified target kinase. The result is often expressed as an IC50 value—the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Second, cell-based assays assess the compound's ability to inhibit the proliferation of cancer cell lines. This provides a more complex picture, as the compound must penetrate the cell membrane and engage its target within the intricate cellular environment.
Several studies have documented the potent in vitro activity of novel this compound derivatives. For example, a series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives were synthesized and evaluated as inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication.[6] Another study focused on derivatives of Pazopanib, evaluating their inhibitory activity against key kinases involved in angiogenesis, such as VEGFR-2.[7] The data from these and other studies highlight the versatility of the this compound scaffold in achieving high target potency.
Table 1: Comparative In Vitro Activity of Selected this compound Derivatives
| Compound Identifier | Target Kinase(s) | Assay Type | IC50 Value | Cell Line | Reference |
| Compound K22 | PLK4 | Enzymatic Assay | 0.1 nM | - | [6] |
| PLK4 | Anti-proliferative | 1.3 µM | MCF-7 (Breast Cancer) | [6] | |
| Compound 7l | VEGFR-2 | Kinase Assay | 12 nM | - | [7] |
| PDGFR-α | Kinase Assay | 43 nM | - | [7] | |
| c-Kit | Kinase Assay | 35 nM | - | [7] | |
| Compound 9f | Not Specified | Anti-proliferative | 14.3 µM | HCT116 (Colorectal) | [8] |
| Compound 6o | Not Specified | Anti-proliferative | 5.15 µM | K562 (Leukemia) | [9] |
| Not Specified | Anti-proliferative | >40 µM | A549 (Lung), PC-3 (Prostate) | [9] | |
| CFI-400945 | PLK4 | Kinase Assay | 2.8 nM | - | [3] |
The data in Table 1 reveals a critical concept: the frequent disparity between enzymatic and cellular potency. Compound K22, for instance, is an exceptionally potent PLK4 inhibitor at the enzymatic level (IC50 = 0.1 nM), but its anti-proliferative activity in MCF-7 cells is in the micromolar range (IC50 = 1.3 µM). This difference underscores the challenges a compound faces at the cellular level, including membrane permeability and potential efflux by cellular pumps.
Bridging the Gap: The Crucial Role of In Vivo Evaluation
A successful in vitro profile is merely a prerequisite for in vivo testing. The true therapeutic potential of a compound can only be assessed in a complex biological system, typically using animal models such as mouse xenografts, where human cancer cells are implanted into immunodeficient mice.[10]
The transition from in vitro to in vivo introduces a host of new variables collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Poor oral bioavailability, rapid metabolism by the liver, or an inability to reach the tumor site at sufficient concentrations can all lead to a lack of efficacy, regardless of the compound's intrinsic potency.
For instance, despite its potent in vitro activity, the clinical development of a compound can be hampered by poor pharmacokinetic properties.[11] Conversely, medicinal chemists can sometimes improve a compound's pharmacokinetic profile by modifying its structure, such as replacing a phenol group with an indazole, which can act as a bioisostere with better properties.[11]
One study reported that compound K22, the potent PLK4 inhibitor, exhibited acceptable stability in human liver microsomes (T1/2 = 51.0 min) and favorable pharmacokinetic properties after intravenous administration in rats, suggesting it has the potential for successful in vivo application.[6]
Table 2: In Vivo Data for a Representative this compound Compound
| Compound Identifier | Animal Model | Dosing Regimen | Efficacy Endpoint | Pharmacokinetic Data (Rat) | Reference |
| Compound K22 | Not specified in abstract | 1 mg/kg, Intravenous | Not specified in abstract | T1/2 = 1.07 h; AUC = 447 ng·h/mL | [6] |
This highlights the importance of early ADME and pharmacokinetic screening in the drug discovery process to ensure that potent compounds have a fighting chance of demonstrating efficacy in vivo.
Visualizing the Mechanism: Inhibition of a Key Signaling Pathway
Many 1H-indazole-based compounds target receptor tyrosine kinases (RTKs) like VEGFR-2, which are crucial for tumor angiogenesis—the formation of new blood vessels that supply tumors with nutrients. Inhibiting this pathway can starve the tumor and slow its growth.
Caption: Inhibition of the VEGFR-2 signaling pathway by a this compound-based compound.
Standard Operating Procedures: Key Experimental Protocols
To ensure data is reliable and reproducible, standardized protocols are essential. Below are detailed methodologies for the key assays discussed.
This protocol describes a common method for determining the IC50 of an inhibitor against a target kinase by measuring the amount of ATP remaining after the kinase reaction. Less ATP means higher kinase activity.
Rationale: This assay provides a direct measure of target engagement and potency. Luminescence-based detection is sensitive, non-radioactive, and amenable to high-throughput screening.[12]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT).[13]
-
Prepare serial dilutions of the this compound test compound in DMSO, then dilute further in the kinase buffer. The final DMSO concentration should be <1%.
-
Prepare a solution of the purified target kinase enzyme in kinase buffer.
-
Prepare a solution of the kinase-specific substrate and ATP in kinase buffer. The ATP concentration should be near the Km value for the enzyme to ensure competitive inhibition can be accurately measured.
-
-
Reaction Setup (96-well plate):
-
Add 5 µL of the diluted test compound to each well.
-
Add 5 µL of the kinase enzyme solution to each well.
-
Include "no enzyme" controls (buffer only) and "vehicle" controls (DMSO only).
-
Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Incubation:
-
Add 10 µL of the substrate/ATP mixture to each well to start the reaction.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The time should be within the linear range of the reaction.
-
-
Reaction Termination and Signal Detection:
-
Add 20 µL of a commercial ADP-Glo™ or similar luminescence-based detection reagent. This reagent stops the kinase reaction and depletes the remaining ATP.
-
Incubate as per the manufacturer's instructions (e.g., 40 minutes).
-
Add 40 µL of the "Kinase Detection Reagent," which contains luciferase and luciferin to convert ADP to ATP, and then ATP to a light signal.
-
Incubate for 30-60 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Convert the raw luminescence units into percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
This protocol outlines a standard procedure for evaluating the anti-tumor efficacy of a compound in an immunodeficient mouse model.
Rationale: The xenograft model is the industry standard for assessing a compound's ability to inhibit tumor growth in a living system, providing crucial data on efficacy and potential toxicity before advancing to clinical trials.[10]
Step-by-Step Methodology:
-
Cell Culture and Implantation:
-
Culture the desired human cancer cell line (e.g., HCT116) under standard sterile conditions.
-
Harvest the cells and resuspend them in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support initial tumor growth.
-
Subcutaneously inject a specific number of cells (e.g., 5 x 10^6) into the flank of immunodeficient mice (e.g., NSG or Nude mice).
-
-
Tumor Growth and Randomization:
-
Allow the tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).
-
Measure tumor volume using calipers (Volume = 0.5 x Length x Width²).
-
Randomize the mice into treatment groups (e.g., Vehicle control, Test compound at different doses) with similar average tumor volumes.
-
-
Compound Formulation and Administration:
-
Formulate the this compound compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intravenous injection). A common vehicle is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Administer the compound according to the planned schedule (e.g., once daily for 21 days).
-
-
Monitoring and Data Collection:
-
Measure tumor volumes and body weights 2-3 times per week. Body weight is a key indicator of toxicity.
-
Monitor the general health and behavior of the animals daily.
-
At the end of the study, euthanize the animals and excise the tumors. Measure the final tumor weight.
-
-
Data Analysis:
-
Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control group.
-
Analyze the data for statistical significance using appropriate tests (e.g., ANOVA).
-
Evaluate the body weight data to assess the compound's tolerability.
-
Visualizing the Research Pipeline
The progression from a chemical idea to a preclinical candidate follows a logical, multi-step workflow. This process is designed to efficiently identify compounds with the highest potential for success by weeding out those with unfavorable properties at each stage.
Caption: A streamlined workflow from in vitro screening to in vivo efficacy testing.
Conclusion
The this compound scaffold remains a highly valuable starting point for the design of novel kinase inhibitors. The evidence clearly shows that compounds based on this structure can achieve exceptional in vitro potency against a range of cancer-relevant targets. However, this guide emphasizes a critical lesson in drug development: in vitro activity, while essential, does not guarantee in vivo success. The ultimate therapeutic efficacy of these compounds is a complex interplay between on-target potency, cellular permeability, metabolic stability, and pharmacokinetic behavior. A deep understanding of the gap between the test tube and the living system, supported by rigorous experimental protocols and early ADME evaluation, is paramount for translating a potent molecule into a life-saving medicine.
References
- Title: A series of novel pazopanib derivatives, 7a-m, were designed and synthesized by modification of terminal benzene and indazole rings in pazopanib.
- Title: Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective Source: Letters in Drug Design & Discovery URL
- Title: (PDF)
- Title: Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)
- Title: Assay Development for Protein Kinase Enzymes Source: NCBI URL
- Title: IκBα kinase inhibitor demonstrates antitumor activity in RAS-driven tumor models Source: BioWorld URL
- Title: Synthesis and biological evaluation of indazole derivatives as anti-cancer agents Source: NIH URL
- Title: Targeting cancer with kinase inhibitors Source: PMC - NIH URL
- Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Source: PMC - PubMed Central URL
- Title: Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives Source: MDPI URL
- Title: Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer Source: PMC - NIH URL
- Title: N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics Source: ResearchGate URL
- Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance Source: NIH URL
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- 5. Targeting cancer with kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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The Isomer Question: A Head-to-Head Comparison of 1H-Indazol-6-amine and 1H-Indazol-5-amine Derivatives in Drug Discovery
A Senior Application Scientist's Guide to Navigating Structure-Activity Relationships, Synthesis, and Biological Impact
Introduction
The indazole scaffold is a cornerstone in modern medicinal chemistry, celebrated for its role as a "privileged" structure. Its rigid, bicyclic nature and ability to participate in a multitude of non-covalent interactions have made it a recurring motif in a host of clinically successful drugs, particularly in oncology.[1][2] Among the various functionalized indazoles, the aminoindazoles serve as critical starting points for elaboration into potent and selective inhibitors. However, a fundamental question often arises during the design phase: which isomer offers the superior starting point? This guide provides an in-depth, head-to-head comparison of 1H-Indazol-6-amine and 1H-Indazol-5-amine derivatives, delving into their intrinsic properties, synthetic accessibility, and differential impact on biological activity, supported by experimental data and established case studies.
Part 1: Physicochemical and Electronic Landscape
The seemingly subtle shift of an amino group from the 6-position to the 5-position on the indazole ring imparts significant, non-trivial changes to the molecule's electronic and physical properties. These differences form the foundation of their distinct behaviors in biological systems.
-
Electronic Effects: The position of the electron-donating amino group alters the electron density distribution across the bicyclic system. In the 5-amino isomer, the nitrogen's lone pair can exert a strong resonance effect on the benzene ring, directly influencing the pyrazole moiety. The 6-amino isomer's electronic influence is modulated differently, which can affect the pKa of the pyrazole nitrogens and the molecule's overall dipole moment. This, in turn, dictates the strength and nature of hydrogen bonds the scaffold can form with a protein target.
-
Vectorial Differences: The position of the amino group provides a different vector for substituent exploration. A substituent attached to the 5-amino group will project into a distinct region of chemical space compared to one attached to the 6-amino group. This has profound implications for targeting specific pockets within an enzyme's active site.
A summary of the core physicochemical properties is presented below.
| Property | 1H-Indazol-5-amine | This compound | Rationale for Difference |
| Molecular Formula | C₇H₇N₃ | C₇H₇N₃ | Isomers |
| Molecular Weight | 133.15 g/mol | 133.15 g/mol | Isomers |
| XLogP3 | 1.5 | 1.6 | The position of the polar amino group slightly alters the calculated lipophilicity. |
| Water Solubility | 17.9 µg/mL | 18.2 µg/mL | The solubilities are very similar, as expected for isomers with minor electronic differences. |
| Hydrogen Bond Donors | 2 | 2 | Both possess a pyrazole N-H and an amine -NH₂. |
| Hydrogen Bond Acceptors | 2 | 2 | Both possess two nitrogen atoms capable of accepting hydrogen bonds. |
Part 2: Synthetic Accessibility and Strategic Considerations
For the bench chemist and the process development team, the ease and cost of synthesis are paramount. Both isomers are commercially available, but the routes to their derivatives can differ in complexity and yield.
The synthesis of both isomers typically starts from the corresponding nitroindazole, which is then reduced to the amine. For example, 5-nitro-1H-indazole is readily reduced to 1H-Indazol-5-amine using standard conditions like catalytic hydrogenation (e.g., Pd/C, H₂). Similarly, 6-nitroindazole can be reduced to furnish this compound.
Derivatization of the amino group, a common next step in a drug discovery campaign, can be achieved through standard methodologies such as reductive amination, amide coupling, or sulfonamide formation. The choice of starting material may be influenced by the commercial availability and cost of the respective nitro-precursors.
Caption: Generalized synthetic workflow for aminoindazole derivatives.
Part 3: Head-to-Head Biological Activity Comparison
Direct comparative studies of identically substituted 5- and 6-aminoindazole derivatives are rare in the literature. However, we can draw significant insights from studies that compare derivatives with different functionalities at these key positions.
Case Study 1: Anti-inflammatory Activity and COX-2 Inhibition
A pivotal study compared the anti-inflammatory properties of unsubstituted indazole, 5-aminoindazole, and 6-nitroindazole.[3] This allows for an indirect but informative comparison of the effect of an electron-donating group at the 5-position versus an electron-withdrawing group at the 6-position.
| Compound | In Vivo Anti-inflammatory Activity (% inhibition at 100 mg/kg) | In Vitro COX-2 Inhibition (IC₅₀ in µM) |
| Indazole (unsubstituted) | 61.03 | 23.42 |
| 1H-Indazol-5-amine | 83.09 | 12.32 |
| 6-Nitroindazole | 41.59 | 19.22 |
| Diclofenac (standard) | 84.50 | - |
| Celecoxib (standard) | - | 5.10 |
Analysis and Causality:
-
Superiority of the 5-Amino Isomer: 1H-Indazol-5-amine demonstrated significantly more potent in vivo anti-inflammatory activity, comparable to the standard drug diclofenac.[3] It was also a more potent inhibitor of COX-2 in vitro than both the unsubstituted indazole and 6-nitroindazole.[3]
-
Electronic Influence: The potent activity of the 5-amino derivative can be attributed to the electron-donating nature of the amino group, which likely enhances its binding affinity to the COX-2 active site. Conversely, the electron-withdrawing nitro group at the 6-position resulted in weaker activity compared to the parent indazole.[3] This data strongly suggests that an electron-donating group at the 5-position is highly favorable for this biological target. While a 6-amino derivative was not tested, one could hypothesize that it would be more active than the 6-nitro, but the data points to the 5-position as being optimal for placing an amino group in this context.
Case Study 2: Kinase Inhibition - The Rise of the 6-Aminoindazoles
In the realm of kinase inhibition, the 6-aminoindazole scaffold has proven to be exceptionally fruitful, most notably as a core component of the FDA-approved drug Pazopanib.[4][5]
Pazopanib (Votrient®): A Multi-Kinase Inhibitor
Pazopanib is a potent inhibitor of multiple tyrosine kinases, including VEGFR and PDGFR, and is used to treat renal cell carcinoma and soft tissue sarcoma.[4][6] Its structure features a central pyrimidine ring linking a sulfonamide moiety to an N-methylated 2,3-dimethyl-2H-indazol-6-amine.[4]
The choice of the 6-aminoindazole was critical for achieving the desired potency and kinase selectivity profile. The vector of the amino group at the 6-position allows the indazole to be oriented in the ATP-binding pocket in a manner that facilitates key interactions with the hinge region of the kinase, while the rest of the molecule extends into other regions of the active site.
While 5-aminoindazole derivatives have also been explored as kinase inhibitors, the clinical success of Pazopanib and other developmental candidates underscores the proven utility of the 6-amino isomer as a starting point for kinase inhibitor design.[7][8]
Caption: Conceptual binding of an aminoindazole kinase inhibitor.
Part 4: Experimental Protocols
To provide a practical framework for researchers comparing these scaffolds, detailed protocols for representative assays are provided below.
Protocol 1: In Vitro COX-2 Inhibition Assay (Enzymatic)
This protocol is designed to determine the IC₅₀ value of a test compound against the cyclooxygenase-2 (COX-2) enzyme.
Principle: This is a colorimetric assay that measures the peroxidase activity of COX-2. The peroxidase component catalyzes the oxidation of a chromogenic substrate (e.g., TMPD) by prostaglandin G₂ (PGG₂), which is produced from arachidonic acid by the cyclooxygenase activity.
Materials:
-
Human recombinant COX-2 enzyme
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic Acid (substrate)
-
TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine, chromogenic substrate)
-
Test compounds (1H-Indazol-5-amine and this compound derivatives) dissolved in DMSO
-
Positive control (e.g., Celecoxib)
-
96-well microplate
-
Microplate reader (capable of reading absorbance at 590-620 nm)
Procedure:
-
Prepare Reagents: Prepare working solutions of all reagents in the assay buffer.
-
Compound Plating: Serially dilute test compounds in DMSO and then add to the wells of the 96-well plate. Include wells for a "no inhibitor" control (DMSO only) and a "no enzyme" background control.
-
Enzyme Addition: To each well (except background), add the COX-2 enzyme solution containing heme.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes to allow the compounds to bind to the enzyme.
-
Substrate Addition: Initiate the reaction by adding a solution containing arachidonic acid and TMPD to all wells.
-
Kinetic Reading: Immediately place the plate in the microplate reader and measure the absorbance at 620 nm every minute for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Subtract the rate of the background control from all other wells.
-
Normalize the data by setting the "no inhibitor" control rate to 100% activity.
-
Plot the percent inhibition versus the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Kinase Inhibition Assay (Generic HTRF® Kinase Assay)
This protocol describes a general method for determining the potency of inhibitors against a specific protein kinase using Homogeneous Time-Resolved Fluorescence (HTRF) technology.
Principle: This is a competitive binding assay. A biotinylated substrate peptide, a europium cryptate-labeled anti-phospho-substrate antibody, and streptavidin-XL665 are used. Kinase activity leads to phosphorylation of the substrate. The antibody binds to the phosphorylated substrate, bringing the europium donor and the XL665 acceptor into proximity, generating a FRET signal. Inhibitors prevent this phosphorylation, leading to a decrease in the HTRF signal.
Materials:
-
Target Protein Kinase
-
Biotinylated substrate peptide
-
ATP
-
Kinase Reaction Buffer
-
HTRF Detection Buffer
-
Europium (Eu³⁺) cryptate-labeled anti-phospho-substrate antibody
-
Streptavidin-XL665
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., Staurosporine or a known inhibitor for the target kinase)
-
Low-volume 384-well microplate
-
HTRF-compatible microplate reader
Procedure:
-
Compound Plating: Dispense serially diluted test compounds into the 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Kinase Reaction:
-
Add the kinase enzyme to all wells except the negative control.
-
Add the biotinylated substrate peptide/ATP mixture to all wells to start the reaction.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding HTRF Detection Buffer containing EDTA.
-
Add the premixed detection reagents (Eu³⁺-labeled antibody and Streptavidin-XL665).
-
Incubate the plate at room temperature for 60 minutes to allow the detection reagents to bind.
-
-
Plate Reading: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis:
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Normalize the data using the positive (100% activity) and negative (0% activity) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the curve using a four-parameter logistic model.
-
Summary and Outlook
The choice between this compound and 1H-Indazol-5-amine is not a matter of inherent superiority but one of strategic, target-dependent selection.
-
1H-Indazol-5-amine: The available data suggests this isomer may be particularly advantageous for targets where strong electron-donating character at the 5-position is beneficial, as demonstrated in the context of COX-2 inhibition.[3] Its vector for substitution points in a different direction than the 6-isomer, which may be crucial for accessing specific sub-pockets in a target active site.
-
This compound: This isomer has a proven track record in the development of successful kinase inhibitors, exemplified by Pazopanib.[4] Its geometry appears to be well-suited for establishing canonical hinge-binding interactions while allowing for extensive exploration of other regions within the ATP-binding site. The wealth of SAR data available for 6-aminoindazole derivatives in the kinase field provides a solid foundation for new design efforts.
The decision of which isomer to pursue should be data-driven. For a novel target, it is highly advisable to synthesize and test a small, focused library of simple derivatives of both isomers early in the hit-to-lead process. This initial investment can save significant time and resources by ensuring the program is built upon the optimal scaffold. The subtle change in a single atom's position can, and often does, make the difference between a promising lead and a clinical candidate.
References
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Hoang, N. X., Hoang, V.-H., Ngo, T., Vu, T. Y., & Tran, P.-T. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(5), 581-588. Available from: [Link]
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Pan, W., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(9), 3895. Available from: [Link]
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Cheekavolu, C., & Muniappan, M. (2015). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of clinical and diagnostic research : JCDR, 9(1), FF01–FF04. Available from: [Link]
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Ng, P. S., et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & medicinal chemistry, 49, 116437. Available from: [Link]
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Ng, P. S., et al. (2025). Fragment-based Lead Discovery of Indazole-based Compounds as AXL Kinase Inhibitors. ResearchGate. Available from: [Link]
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Protopopov, M. V., et al. (2021). Evaluation of in vitro activity and SAR study of the novel hetarylamino-3-aryl-1H-indazole derivatives as inhibitors of protein kinase CK2. Biopolymers and Cell, 37(1), 62-72. Available from: [Link]
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Chan, W. W., et al. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. ACS medicinal chemistry letters, 3(6), 494–498. Available from: [Link]
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Decoding the Molecular Endgame: A Comparative Guide to Validating 1H-Indazol-6-amine Analogs as Kinase Inhibitors
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated therapeutic candidate is a meticulous process of unraveling its precise mechanism of action (MoA). The 1H-Indazol-6-amine core has emerged as a privileged scaffold in kinase inhibitor discovery. This guide provides an in-depth, comparative framework for validating the MoA of novel this compound analogs, with a primary focus on Polo-like kinase 4 (PLK4), a critical regulator of centriole duplication, and drawing comparisons to the well-studied TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.
Recent studies have highlighted the potential of N-(1H-indazol-6-yl)benzenesulfonamide derivatives as highly potent PLK4 inhibitors[1][2]. Dysregulation of PLK4 is implicated in the tumorigenesis of various cancers, making it a compelling therapeutic target[2][3]. This guide will navigate the essential experimental cascade required to move from a putative inhibitor to a well-characterized molecule with a confirmed MoA, emphasizing the causality behind experimental choices and the integration of self-validating systems.
The Strategic Framework for MoA Validation
A robust MoA validation strategy is not a linear checklist but a multi-pronged, iterative process. The core objective is to build a coherent and evidence-based narrative that answers three fundamental questions:
-
Direct Target Engagement: Does the compound physically interact with the intended kinase target in a cellular context?
-
Modulation of Target Activity and Downstream Signaling: Does this interaction translate into inhibition of the kinase's catalytic activity and its downstream signaling pathways?
-
Cellular Phenotypic Consequences: Does the inhibition of the target and its signaling cascade lead to the desired anti-cancer effects at a cellular level?
This guide will dissect each of these pillars, providing detailed protocols and comparative insights using a hypothetical this compound analog, "Compound X," as our investigational molecule.
Pillar 1: Confirming Direct Target Engagement in a Cellular Milieu
Biochemical assays are a valuable starting point, but demonstrating that a compound engages its target within the complex and dynamic environment of a living cell is paramount. Here, we compare two gold-standard techniques for quantifying intracellular target engagement.
Comparative Analysis of Target Engagement Assays
| Assay | Principle | Advantages | Limitations | Typical Analogs/Comparators |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged kinase and a fluorescent tracer. Compound displacement of the tracer reduces BRET signal.[4][5][6][7] | Live-cell, real-time measurement of compound binding; quantitative determination of intracellular affinity and residence time.[7] | Requires genetic modification of cells to express the fusion protein; tracer availability may be limited for novel targets. | UNC2025 (Mer/FLT3 inhibitor)[8][9][10][11][12] |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes the target protein, leading to a higher melting temperature. This is assessed by quantifying soluble protein after heat shock. | Label-free and does not require genetic modification; applicable to native proteins in cells and tissues. | Less sensitive than NanoBRET™; may not be suitable for all targets or compounds with low affinity or solubility. | BMS-777607 (pan-TAM inhibitor)[13][14][15][16][17] |
Experimental Workflow: NanoBRET™ Target Engagement Assay
This workflow provides a detailed protocol for assessing the intracellular binding of Compound X to PLK4.
Caption: Simplified PLK4 signaling pathway and the inhibitory action of Compound X.
Comparative Signaling Pathways: PLK4 vs. TAM Kinases
While PLK4's role is primarily centered on cell cycle regulation, the TAM kinases (Axl, Mer, Tyro3) are involved in a broader range of cellular processes, including cell survival, proliferation, migration, and immune regulation. [18][19]Their activation by the ligand Gas6 triggers multiple downstream pathways. [20][21][22][23][24]
Caption: Overview of downstream signaling pathways activated by TAM kinases.
Experimental Protocol: Western Blotting for Phospho-Proteins
Western blotting is a cornerstone technique to assess the phosphorylation status of a kinase and its downstream substrates. This protocol details the steps to measure the inhibition of PLK4 autophosphorylation and the phosphorylation of a downstream TAM kinase, such as Axl, by their respective inhibitors.
1. Cell Lysis and Protein Quantification:
-
Treat cancer cells (e.g., MCF-7 for PLK4, A549 for Axl) with a dose-range of Compound X or a comparator (e.g., BMS-777607 for TAM kinases) for a specified time. For TAM kinase analysis, stimulate cells with Gas6 to induce phosphorylation. [25][26] * Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. [13][27] * Quantify protein concentration using a BCA assay to ensure equal loading.
2. SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. [10][27] * Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-PLK4, anti-phospho-Axl (Tyr779))[25][28].
-
Wash the membrane extensively with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for the total protein level of the kinase as a loading control.
Pillar 3: Evaluating the Cellular Phenotypic Consequences
The ultimate validation of an MoA lies in demonstrating that the molecular effects of the compound translate into meaningful anti-cancer phenotypes. This section compares key cell-based assays to assess the impact of Compound X on cancer cell viability, proliferation, and migration.
Comparative Analysis of Cellular Assays
| Assay | Principle | Endpoint Measured | Relevance to MoA |
| Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo®) | Measures metabolic activity or ATP content as a surrogate for the number of viable cells. [1][4][7][29] | IC50 (concentration for 50% inhibition of viability). | Assesses the overall cytotoxic or cytostatic effect of the compound. |
| Clonogenic Survival Assay | Measures the ability of a single cell to form a colony, assessing long-term reproductive viability. [30][31][32][33][34] | Surviving fraction of cells after treatment. | Gold standard for assessing the long-term efficacy of anti-cancer agents. |
| Wound Healing (Scratch) Assay | Measures the rate of closure of a "wound" created in a confluent cell monolayer. [27][35][36][37] | Rate of cell migration. | Evaluates the effect on collective cell migration. |
| Transwell Invasion Assay | Measures the ability of cells to migrate through a porous membrane, often coated with an extracellular matrix (e.g., Matrigel), towards a chemoattractant. [27][35][36][38][39][40] | Number of invaded cells. | Assesses the invasive potential of cancer cells, a key aspect of metastasis. |
Experimental Protocol: Transwell Invasion Assay
This protocol provides a step-by-step guide to assess the effect of Compound X on the invasive capacity of cancer cells.
1. Preparation of Transwell Inserts:
-
Thaw Matrigel on ice and dilute with cold, serum-free medium.
-
Coat the top of the 8 µm pore size Transwell inserts with the diluted Matrigel and incubate at 37°C to allow for gelation. [39] 2. Cell Seeding and Treatment:
-
Starve cancer cells in serum-free medium for 24 hours.
-
Resuspend the cells in serum-free medium containing different concentrations of Compound X or a vehicle control.
-
Seed the cell suspension into the upper chamber of the Matrigel-coated inserts.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber. 3. Incubation and Analysis:
-
Incubate the plate for 24-48 hours to allow for cell invasion.
-
After incubation, remove the non-invading cells from the top of the insert with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with methanol and stain with crystal violet. [27] * Elute the stain and quantify the absorbance using a plate reader, or count the number of stained cells under a microscope.
Synthesizing the Evidence: Building a Coherent MoA Narrative
The data generated from this comprehensive suite of assays must be integrated to construct a compelling and scientifically rigorous MoA for your this compound analog. For Compound X, a successful validation would demonstrate:
-
Potent and selective binding to PLK4 within cancer cells, as shown by a low nanomolar IC50 in the NanoBRET™ assay.
-
Dose-dependent inhibition of PLK4 autophosphorylation in Western blot analysis, confirming functional target inhibition.
-
A significant reduction in cancer cell viability and long-term survival , evidenced by low IC50 values in proliferation assays and a decreased surviving fraction in the clonogenic assay.
-
Induction of apoptosis and cell cycle arrest , consistent with the known consequences of PLK4 inhibition.
-
Minimal impact on unrelated kinases , as determined by kinome-wide profiling, underscoring the selectivity of the compound.
By systematically applying this multi-faceted and comparative approach, researchers can confidently validate the mechanism of action of novel this compound analogs, paving the way for their development as next-generation targeted cancer therapeutics.
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A Comparative Guide to the ADME Properties of Novel 1H-Indazol-6-amine Derivatives
In the landscape of modern drug discovery, particularly in the competitive arena of kinase inhibitors, the adage "it's not just about potency" has never been more resonant. The journey of a promising lead compound from a hit in a high-throughput screen to a viable clinical candidate is paved with a series of critical hurdles, among which the ADME (Absorption, Distribution, Metabolism, and Excretion) profile stands as a formidable gatekeeper. A molecule with exquisite target affinity but poor bioavailability or a propensity for metabolic liabilities is destined for the annals of failed candidates. The 1H-indazol-6-amine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives showing potent anticancer activities.[1] However, to truly unlock the therapeutic potential of this chemical class, a deep and comparative understanding of their ADME properties is paramount.
This guide provides a comprehensive comparison of the ADME profiles of a series of novel this compound derivatives. We will delve into key experimental data, elucidate the underlying scientific principles of the assays employed, and offer insights into the structure-ADME relationships that can guide the rational design of next-generation drug candidates.
The Critical Role of ADME in Drug Development
The clinical success of a drug is intrinsically linked to its ability to reach the target site in the body at a sufficient concentration and for an appropriate duration, without causing undue toxicity. This is governed by its ADME properties. Early and robust assessment of these properties is a cornerstone of modern drug discovery, enabling a "fail fast, fail cheap" paradigm that de-risks projects and conserves valuable resources.[2][3] Key ADME parameters that are routinely assessed in vitro include:
-
Aqueous Solubility: A prerequisite for absorption, as a drug must be in solution to be absorbed from the gastrointestinal tract.
-
Permeability: The ability of a drug to traverse biological membranes, such as the intestinal epithelium, to enter systemic circulation.
-
Metabolic Stability: The susceptibility of a drug to metabolism by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily, which dictates its half-life and potential for drug-drug interactions.[4][5]
-
Drug-Drug Interaction (DDI) Potential: The capacity of a drug to inhibit or induce the activity of drug-metabolizing enzymes, which can lead to altered plasma concentrations of co-administered drugs and potential toxicity.[5][6]
-
Off-Target Effects: Interaction with other proteins, such as the hERG potassium channel, which can lead to cardiac toxicity.[7][8]
Comparative ADME Profiling of this compound Derivatives
To illustrate the impact of structural modifications on the ADME properties of the this compound scaffold, a series of derivatives with varying substitutions at the R1 and R2 positions were synthesized and evaluated in a panel of in vitro ADME assays.
| Compound | R1 | R2 | Aqueous Solubility (µM) | Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) | Microsomal Stability (t½, min) | CYP3A4 Inhibition (IC₅₀, µM) | hERG Inhibition (IC₅₀, µM) |
| Parent | H | H | 55 | 8.5 | 1.2 | 45 | > 50 | > 50 |
| IZ-1 | CH₃ | H | 42 | 10.2 | 1.5 | 38 | 42.1 | > 50 |
| IZ-2 | H | F | 68 | 7.1 | 1.1 | 52 | > 50 | 45.3 |
| IZ-3 | CH₃ | F | 51 | 9.8 | 1.3 | 41 | 38.5 | 48.1 |
| IZ-4 | H | OCH₃ | 35 | 5.4 | 3.8 | 25 | 15.2 | > 50 |
| IZ-5 | CH₃ | OCH₃ | 28 | 6.1 | 4.2 | 18 | 12.8 | 35.7 |
Analysis of Structure-ADME Relationships:
The data presented in the table above reveals several key trends:
-
Solubility: The introduction of a fluorine atom at the R2 position (IZ-2) slightly improved aqueous solubility compared to the parent compound, likely due to its ability to participate in hydrogen bonding. Conversely, the more lipophilic methoxy group at R2 (IZ-4 and IZ-5) led to a decrease in solubility.
-
Permeability and Efflux: Methylation at the R1 position (IZ-1 and IZ-3) generally resulted in higher permeability, which is consistent with an increase in lipophilicity. However, the introduction of a methoxy group at R2 (IZ-4 and IZ-5) led to a significant increase in the efflux ratio, suggesting that these compounds may be substrates for efflux transporters like P-glycoprotein (P-gp).[9][10]
-
Metabolic Stability: The parent compound and the fluorinated derivative IZ-2 exhibited the highest metabolic stability. The introduction of a methyl group (IZ-1 and IZ-3) or a methoxy group (IZ-4 and IZ-5) resulted in decreased stability, indicating that these positions may be susceptible to metabolism by liver microsomes.
-
CYP3A4 Inhibition: The parent and fluorinated derivatives showed minimal inhibition of CYP3A4, a key enzyme involved in the metabolism of many drugs.[6] The methoxy-substituted derivatives (IZ-4 and IZ-5) exhibited more potent inhibition, raising a potential flag for drug-drug interactions.
-
hERG Inhibition: The majority of the tested compounds showed a low risk of hERG inhibition. However, the combination of a methyl and a methoxy group in IZ-5 resulted in a notable increase in hERG inhibitory activity, highlighting the importance of monitoring this liability.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, the following detailed experimental protocols were employed.
Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[11][12] It utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[9][10]
Workflow for Caco-2 Permeability Assay:
Caption: Workflow of the Caco-2 permeability assay.
Step-by-Step Protocol:
-
Cell Seeding and Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[9][13]
-
Monolayer Integrity Assessment: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER). Monolayers with TEER values above a predetermined threshold are used for the assay.[12][13]
-
Transport Experiment:
-
The cell monolayers are washed and equilibrated with pre-warmed transport buffer.
-
The test compound is added to either the apical (A) or basolateral (B) side of the monolayer (donor compartment).
-
The plates are incubated at 37°C with gentle shaking.
-
At specific time points, aliquots are collected from the receiver compartment.
-
-
Sample Analysis: The concentration of the test compound in the collected samples is determined by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the compound in the donor chamber.
-
The efflux ratio is calculated by dividing the Papp value from the basolateral to apical direction (B→A) by the Papp value from the apical to basolateral direction (A→B). An efflux ratio greater than 2 is indicative of active efflux.[9]
-
Cytochrome P450 (CYP) Inhibition Assay
This assay evaluates the potential of a test compound to inhibit the activity of major CYP isoforms, which is a primary cause of drug-drug interactions.[5][6] Human liver microsomes, which contain a rich source of CYP enzymes, are typically used.[14]
Workflow for CYP450 Inhibition Assay:
Caption: Workflow of the CYP450 inhibition assay.
Step-by-Step Protocol:
-
Reaction Mixture Preparation: A reaction mixture containing human liver microsomes, a specific probe substrate for the CYP isoform of interest, and the test compound at various concentrations is prepared in a multi-well plate.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of NADPH.
-
Incubation: The plate is incubated at 37°C for a specific period.
-
Reaction Termination: The reaction is stopped by the addition of a quenching solution (e.g., cold acetonitrile).
-
Sample Analysis: The formation of the metabolite of the probe substrate is quantified by LC-MS/MS.
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control. The IC₅₀ value (the concentration of the test compound that causes 50% inhibition of enzyme activity) is determined by fitting the data to a dose-response curve.[6]
hERG Inhibition Assay
The hERG assay is a critical safety screen to assess the potential of a compound to block the hERG potassium channel, which can lead to a life-threatening cardiac arrhythmia called Torsade de Pointes.[7][8] Automated patch clamp systems are commonly used for this purpose.[7]
Workflow for hERG Inhibition Assay:
Caption: Workflow of the hERG inhibition assay.
Step-by-Step Protocol:
-
Cell Preparation: A cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells) is used.
-
Automated Patch Clamp: The cells are loaded into an automated patch clamp system. A whole-cell patch clamp configuration is established.
-
Current Recording: A specific voltage protocol is applied to elicit the hERG current, and the baseline current is recorded.
-
Compound Application: The test compound is applied to the cells at increasing concentrations.
-
Inhibition Measurement: The hERG current is recorded in the presence of the test compound.
-
Data Analysis: The percentage of inhibition of the peak tail current is calculated for each concentration of the test compound. The IC₅₀ value is determined by fitting the data to a dose-response curve.
Conclusion
The in vitro ADME profiling of this series of this compound derivatives has provided valuable insights into their drug-like properties. The data clearly demonstrates that even minor structural modifications can have a profound impact on solubility, permeability, metabolic stability, and potential for drug-drug interactions and cardiac toxicity. For instance, while fluorination appears to be a favorable modification for improving solubility and maintaining metabolic stability, the introduction of a methoxy group raises concerns regarding efflux and CYP inhibition.
This comparative guide underscores the importance of a multi-parametric approach to lead optimization. By integrating ADME profiling early and iteratively in the drug discovery process, researchers can make more informed decisions, prioritize compounds with a higher probability of success, and ultimately accelerate the delivery of safe and effective medicines to patients. The experimental protocols and workflows detailed herein provide a robust framework for conducting these critical studies with scientific rigor and integrity.
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The Double-Edged Sword: A Comparative Guide to Cross-Reactivity Profiling of 1H-Indazol-6-amine Based Kinase Inhibitors
Introduction: The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, celebrated for its role in the architecture of numerous potent kinase inhibitors.[1] Specifically, derivatives of 1H-Indazol-6-amine have emerged as a versatile and promising class of compounds targeting a range of kinases implicated in oncology and other proliferative diseases.[2] However, the conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge: achieving target selectivity.[3] This guide offers an in-depth comparison of the cross-reactivity profiles of distinct this compound based kinase inhibitors, supported by experimental data and detailed methodologies. We aim to provide researchers, scientists, and drug development professionals with a critical understanding of how subtle structural modifications can dramatically alter a compound's selectivity, ultimately governing its therapeutic potential and off-target liabilities.
The Significance of Cross-Reactivity Profiling
In the quest for targeted therapies, an inhibitor's selectivity is as crucial as its potency. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[4] Therefore, a comprehensive understanding of a compound's interactions across the kinome is paramount. Kinome-wide profiling is a "compound-centric" approach that seeks to identify the full spectrum of kinase targets for a given molecule, rather than a "target-centric" approach that only confirms binding to a predetermined kinase.[3] This broad-spectrum analysis is essential for de-risking lead candidates and elucidating their true mechanism of action.
Comparative Analysis of this compound Based Inhibitors
To illustrate the diverse selectivity profiles achievable with the this compound scaffold, we will compare two distinct classes of inhibitors derived from this core structure:
-
N-(1H-indazol-6-yl)benzenesulfonamide derivatives targeting Polo-like Kinase 4 (PLK4).
-
2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives targeting Fms-like Tyrosine Kinase 3 (FLT3).
Class 1: Potent and Selective PLK4 Inhibitors
Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis.[5] The N-(1H-indazol-6-yl)benzenesulfonamide scaffold has been successfully exploited to generate highly potent PLK4 inhibitors.
A prime example is the compound K22 , which exhibits remarkable potency against PLK4 with an IC50 of just 0.1 nM.[6] While a comprehensive kinome scan for K22 is not publicly available, a similar selective PLK4 inhibitor, YLT-11, demonstrated over 200-fold selectivity for PLK4 compared to other PLK family members (PLK1, PLK2, and PLK3).[3] This high degree of selectivity is critical, as off-target inhibition of other PLKs can lead to distinct cellular phenotypes and toxicities. For instance, another PLK4 inhibitor, CFI-400437, while highly selective for PLK4, also shows some inhibitory activity against other PLK family members.[4]
| Compound ID | Primary Target | IC50 (nM) | Key Off-Targets (Selectivity Fold) | Reference |
| K22 | PLK4 | 0.1 | Data not available | [6] |
| YLT-11 | PLK4 | 22 | >200-fold vs. PLK1, PLK2, PLK3 | [3] |
| CFI-400437 | PLK4 | Not specified | Lower selectivity against other PLKs | [4] |
Class 2: Multi-Targeted FLT3 Inhibitors
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase, and its mutations are prevalent in acute myeloid leukemia (AML).[1] The 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole scaffold has yielded potent inhibitors of FLT3 and its clinically relevant mutants.
Compound 8r , a derivative from this class, shows potent inhibition of wild-type FLT3, FLT3-ITD, and FLT3-TKD mutants with IC50 values in the nanomolar range.[1] Importantly, this compound was profiled against a panel of 42 protein kinases and demonstrated a high degree of selectivity.[1] This highlights the potential to engineer this compound derivatives with specificity for a particular kinase family. Another study on 3-amino-1H-indazol-6-yl-benzamides reported compounds with single-digit nanomolar EC50 values against FLT3, c-Kit, and PDGFRα, indicating a more multi-targeted profile.[7]
| Compound ID | Primary Target(s) | FLT3 IC50 (nM) | FLT3-ITD (W51) IC50 (nM) | FLT3-TKD (D835Y) IC50 (nM) | Selectivity Profile | Reference |
| 8r | FLT3 | 41.6 | 22.8 | 5.64 | High selectivity over 42 kinases | [1] |
| Compound 11 | FLT3, c-Kit, PDGFRα | Single-digit nM (EC50) | Not specified | Not specified | Multi-targeted | [7] |
Key Signaling Pathways
Understanding the signaling pathways in which the targeted kinases operate is crucial for interpreting the biological consequences of their inhibition.
Caption: FLT3 signaling pathway in AML and its inhibition.
Experimental Protocols for Cross-Reactivity Profiling
A robust assessment of kinase inhibitor selectivity requires a combination of biochemical and cell-based assays.
Biochemical Kinase Profiling
This approach directly measures the interaction of an inhibitor with a purified kinase. A common and effective method is the ADP-Glo™ Kinase Assay .
Principle: This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A decrease in luminescence indicates kinase inhibition.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the this compound derivative in 100% DMSO.
-
Perform serial dilutions in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).
-
Further dilute the compounds in the appropriate kinase assay buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the diluted inhibitor.
-
Add the kinase and substrate mixture to each well.
-
Initiate the reaction by adding ATP. The final ATP concentration should ideally be at or near the Km for each kinase to provide an accurate measure of potency.
-
Incubate the plate at room temperature for a specified duration (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and measure ADP production by adding the ADP-Glo™ reagent.
-
Incubate to allow for the conversion of ADP to ATP and the subsequent luciferase-driven production of light.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
-
Caption: General workflow for biochemical kinase profiling.
Cell-Based Target Engagement
Confirming that an inhibitor engages its intended (and unintended) targets in a cellular context is a critical validation step. The NanoBRET™ Target Engagement Assay is a powerful tool for this purpose.
Principle: This assay measures the binding of an inhibitor to a target kinase in live cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe that binds to the kinase's active site. Inhibitor binding displaces the probe, leading to a decrease in the BRET signal.
Step-by-Step Methodology:
-
Cell Preparation:
-
Transfect cells (e.g., HEK293) with a plasmid encoding the NanoLuc®-kinase fusion protein.
-
Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound inhibitor.
-
Add the NanoBRET™ tracer and the inhibitor dilutions to the cells.
-
Incubate at 37°C in a CO2 incubator for a specified time (e.g., 2 hours).
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® substrate to the wells.
-
Measure the donor emission (460 nm) and acceptor emission (610 nm) using a BRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Determine the IC50 value, which represents the concentration of inhibitor required to displace 50% of the tracer.
-
Conclusion and Future Directions
The this compound scaffold is a remarkably versatile platform for the development of potent kinase inhibitors. As demonstrated, subtle modifications to this core can yield compounds with vastly different selectivity profiles, from the highly specific PLK4 inhibitors to multi-targeted agents against kinases like FLT3, c-Kit, and PDGFRα. This underscores the imperative for comprehensive cross-reactivity profiling in the early stages of drug discovery.
The methodologies outlined in this guide provide a robust framework for assessing the selectivity of novel this compound derivatives. By integrating biochemical and cell-based assays, researchers can gain a holistic understanding of a compound's on- and off-target activities. This knowledge is not only crucial for mitigating potential toxicities but also for uncovering new therapeutic opportunities through rational polypharmacology. As our understanding of the human kinome deepens, so too will our ability to fine-tune the selectivity of these promising inhibitors, paving the way for safer and more effective targeted therapies.
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Grygier, A., et al. (2021). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. PubMed Central, PMC8001648. [Link]
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Wang, Y., et al. (2015). Discovery of a Potent FLT3 Inhibitor (E)-4-(3-(3-Fluoro-4-(morpholinomethyl)styryl)-1 H-indazol-6-yl)pyridin-2-amine for the Treatment of Acute Myeloid Leukemia with Multiple FLT3 Mutations. Journal of Medicinal Chemistry, 58(11), 4725-4738. [Link]
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Michels, T., et al. (2012). An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. Bioorganic & Medicinal Chemistry Letters, 22(16), 5267-5272. [Link]
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Lee, S., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. European Journal of Medicinal Chemistry, 230, 114115. [Link]
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Lee, H., et al. (2023). Discovery of benzimidazole-indazole derivatives as potent FLT3-tyrosine kinase domain mutant kinase inhibitors for acute myeloid leukemia. European Journal of Medicinal Chemistry, 262, 115860. [Link]
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Engel, J., et al. (2014). Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. ACS Medicinal Chemistry Letters, 5(12), 1253-1258. [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 1H-Indazol-6-amine
Navigating the lifecycle of a chemical reagent extends far beyond the benchtop. For drug development professionals and researchers, the responsible management of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 1H-Indazol-6-amine (CAS No. 6967-12-0), a compound frequently used in medicinal chemistry. Our approach is grounded in the principles of chemical safety, regulatory adherence, and environmental stewardship, ensuring that your laboratory practices are not only scientifically sound but also fundamentally safe.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Before any disposal procedure can be implemented, a thorough understanding of the compound's intrinsic hazards is essential. This compound is not a benign substance; its safe handling and disposal are dictated by its specific toxicological and chemical properties.
According to its Safety Data Sheet (SDS), this compound presents several hazards.[1][2] It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2][3] These classifications are the primary drivers for the stringent personal protective equipment (PPE) requirements and handling procedures outlined below. The causality is direct: preventing exposure via ingestion, skin/eye contact, or inhalation is paramount.
Furthermore, while stable under normal conditions, it is incompatible with strong oxidizing agents.[4] Mixing with such substances could lead to vigorous, exothermic reactions, generating hazardous decomposition products like nitrogen oxides and carbon monoxide.[4] Therefore, proper segregation of waste is not merely a suggestion but a critical safety measure to prevent dangerous chemical reactions within a waste container.[5][6]
| Chemical Profile & Safety Summary: this compound | |
| CAS Number | 6967-12-0[1][2] |
| Molecular Formula | C₇H₇N₃[2] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][2] |
| Required Personal Protective Equipment (PPE) | Chemical-impermeable gloves (e.g., nitrile), safety glasses or goggles, lab coat.[1][3][7] Use only in a well-ventilated area or chemical fume hood.[3][4] |
| Incompatible Materials | Strong oxidizing agents.[4] |
| Hazardous Decomposition Products | Nitrogen oxides, carbon monoxide, irritating and toxic fumes.[4] |
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][8] This framework establishes a "cradle-to-grave" management system, meaning the generator of the waste is responsible for it from creation to final disposal.[8] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices through standards like the Hazard Communication Standard and the Laboratory Standard (29 CFR 1910.1450).[9][10][11] These regulations require laboratories to maintain a Chemical Hygiene Plan (CHP), which must include procedures for safe handling and disposal of hazardous chemicals.[10][11]
It is the laboratory's responsibility to determine if a chemical waste is hazardous.[6][8] Given the GHS classifications of this compound, it is prudent to manage all waste streams containing this chemical as hazardous waste.
Pre-Disposal Protocol: Waste Accumulation and Storage
Proper disposal begins long before the waste leaves your facility. The following steps for accumulation are critical for maintaining a safe laboratory environment.
Step 1: Segregation Immediately segregate all waste containing this compound. This includes unreacted material, contaminated consumables (e.g., weigh boats, pipette tips), and contaminated PPE. This waste stream must be kept separate from incompatible materials, especially strong oxidizers.[4][5][6]
Step 2: Container Selection Use only designated hazardous waste containers that are in good condition, compatible with the chemical, and possess a tight-fitting lid.[12][13] For solid waste, a clearly marked, lined container is appropriate. For solutions or contaminated liquids, use a sealable, leak-proof container designed for liquid waste.[8] Never use food-grade containers like milk jugs.[8]
Step 3: Labeling Proper labeling is a cornerstone of regulatory compliance and safety. The waste container must be clearly marked with the words "Hazardous Waste" and the full chemical name, "this compound".[13] The date of accumulation start must also be visible. This ensures proper tracking and adherence to storage time limits (often up to 90 days, though state regulations may vary).[14]
Step 4: Storage Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[8][13] This area must be at or near the point of generation and under the control of laboratory personnel.[13] The storage location should be a cool, dry, and well-ventilated area, away from heat or ignition sources.[4][5] If possible, store the container within secondary containment to mitigate potential leaks or spills.
Caption: this compound Waste Disposal Workflow
Final Disposal Procedure
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[1][15][16] Such actions are illegal and pose a significant threat to aquatic ecosystems and wastewater treatment systems.
The definitive and required method for the disposal of this compound is through a licensed hazardous waste management company.[5][6] The recommended disposal technologies are:
-
Licensed Chemical Destruction Plant: A facility equipped to handle and neutralize hazardous chemicals.[1][15]
-
Controlled Incineration: High-temperature incineration combined with flue gas scrubbing to neutralize harmful decomposition products before they are released into the atmosphere.[1][15]
Your institution's Environmental Health & Safety (EHS) department will have an established procedure for scheduling the pickup of hazardous waste. Follow this internal procedure to have the properly accumulated, sealed, and labeled containers removed from your laboratory for final disposal.
Emergency Procedures for Spills
In the event of an accidental spill, immediate and correct action is crucial.
-
Ensure Personal Safety: If you are not trained or equipped to handle the spill, evacuate the area and alert your supervisor and EHS department.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.[4]
-
Containment: Wearing appropriate PPE (gloves, goggles, lab coat), contain the spill using absorbent pads or other suitable materials.[5]
-
Cleanup: For solid spills, carefully sweep up the material to avoid generating dust and place it into your hazardous waste container.[3][4]
-
Decontamination: Clean the spill area thoroughly. All cleanup materials (absorbent pads, contaminated wipes, etc.) must also be placed in the hazardous waste container.
-
Report: Report the incident according to your institution's policies.
By adhering to this comprehensive disposal guide, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their professional responsibility to the environment and the community.
References
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- 6. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pfw.edu [pfw.edu]
- 9. needle.tube [needle.tube]
- 10. osha.gov [osha.gov]
- 11. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 12. usbioclean.com [usbioclean.com]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Navigating the Safe Handling of 1H-Indazol-6-amine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. This guide provides essential, immediate safety and logistical information for handling 1H-Indazol-6-amine (CAS No: 6967-12-0), a compound requiring meticulous attention to safety protocols. Our goal is to empower you with the knowledge to manage this chemical confidently and responsibly, ensuring both personal safety and the validity of your research.
Understanding the Hazard Profile of this compound
Before any handling, a thorough understanding of the potential hazards is paramount. This compound is classified with the following hazards:
The toxicological properties of this material have not been fully investigated, which necessitates a cautious approach, treating it with the highest degree of care.[1]
Hazard Identification Summary
| Hazard Statement | GHS Classification | Signal Word | Pictogram |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) | Warning | GHS07 (Exclamation Mark)[6] |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) | Warning | GHS07 (Exclamation Mark)[6] |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | Warning | GHS07 (Exclamation Mark)[6] |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | Warning | GHS07 (Exclamation Mark)[6] |
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended to prevent skin contact.[7] Always inspect gloves for tears or holes before use. |
| Eyes | Safety glasses with side shields or goggles | Essential for protecting against splashes and airborne particles.[1][7] Conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Face | Face shield | To be used in conjunction with safety glasses or goggles, particularly when there is a significant risk of splashing.[7][8] |
| Body | Laboratory coat | A standard lab coat is required to protect skin and clothing from contamination.[1][7] |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if dust is generated.[1][7] The type of respirator should be selected based on a formal risk assessment. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment.
Preparation and Engineering Controls:
-
Work Area: All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]
-
Ventilation: Ensure adequate ventilation to keep airborne concentrations low.[1]
-
Pre-use Check: Before commencing work, verify that all necessary PPE is available and in good condition. Ensure that an eyewash station and safety shower are readily accessible.[9]
Handling the Compound:
-
Donning PPE: Wear all required PPE as detailed in the table above.
-
Avoiding Dust: Take care to avoid the formation of dust when handling the solid material.[1][7] Use appropriate tools, such as spatulas, for transferring the compound.
-
Personal Hygiene: Do not eat, drink, or smoke when using this product.[3][4] Wash hands and any exposed skin thoroughly after handling.[1][3][4]
Storage:
-
Conditions: Keep in a cool, dry, and well-ventilated area away from incompatible substances.[1][6] The compound should be kept in a dark place and sealed in a dry environment at room temperature.[6]
In Case of a Spill:
-
Evacuate: Immediately evacuate the affected area.
-
Containment: If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection.
-
Clean-up: Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[1][7]
-
Decontamination: Clean the spill area with an appropriate solvent, followed by washing with soap and water.
The following diagram illustrates the safe handling workflow for this compound.
Caption: Safe Handling Workflow for this compound.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical final step.
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.
-
Containerization: Place waste in a clearly labeled, sealed, and appropriate container.
-
Regulatory Compliance: Dispose of the contents and container in accordance with all applicable federal, state, and local regulations.[1] It is advisable to entrust disposal to a licensed waste disposal company.[10]
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, fostering a culture of safety and scientific excellence within your laboratory.
References
-
Chemsrc. (2025). This compound | CAS#:6967-12-0. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection. [Link]
-
Chemical Label. (n.d.). 1-methyl-1H-indazol-6-amine. [Link]
Sources
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- 2. This compound | C7H7N3 | CID 81423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. chemical-label.com [chemical-label.com]
- 6. This compound | 6967-12-0 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
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- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
